molecular formula C9H16O2 B8817999 cis-3-Methyl-4-octanolide CAS No. 55013-32-6

cis-3-Methyl-4-octanolide

Cat. No.: B8817999
CAS No.: 55013-32-6
M. Wt: 156.22 g/mol
InChI Key: WNVCMFHPRIBNCW-HTQZYQBOSA-N
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Description

cis-3-Methyl-4-octanolide, more commonly known as Whisky Lactone or Quercus lactone, is a key chemical compound of the lactone family (C9H16O2) that is critically important in flavor and fragrance research . It is a primary component in the aroma profile of whiskies, wines, and other spirits aged in oak barrels, to which it is imparted during the maturation process . First identified in whiskey by Suomalainen and Nykänen in 1970, this compound is characterized by its potent and versatile sensory properties, exhibiting a distinctive aroma of coconut, fresh wood, and celery, with an exceptionally low human detection threshold of approximately 1 µg/L in air . The 3S,4S optical isomer is the stereoisomer most significant for sensory characteristics and is naturally extracted by alcoholic beverages from precursor substances present in oak wood . Beyond its central role in beverage flavoring, research into this compound explores its utility in creating coconut, whisky, and woody notes in food-grade flavor compositions . Furthermore, studies indicate that mixtures of its cis and trans stereoisomers can function as repellents for mosquitos and flies, suggesting potential applications in insect control research . This product is intended for laboratory analysis and research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55013-32-6

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(4R,5R)-5-butyl-4-methyloxolan-2-one

InChI

InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1

InChI Key

WNVCMFHPRIBNCW-HTQZYQBOSA-N

Isomeric SMILES

CCCC[C@@H]1[C@@H](CC(=O)O1)C

Canonical SMILES

CCCCC1C(CC(=O)O1)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of cis-3-Methyl-4-octanolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the History, Chemical Synthesis, and Physicochemical Properties of a Key Flavor Compound

Abstract

cis-3-Methyl-4-octanolide, colloquially known as "whisky lactone" or "quercus lactone," is a significant flavor compound, imparting characteristic coconut, woody, and sweet notes to aged alcoholic beverages. This technical guide provides a comprehensive overview of the discovery and history of this impactful molecule. It details various synthetic methodologies, including stereoselective routes, and presents key quantitative data in a structured format. Furthermore, this document includes detailed experimental protocols for pivotal syntheses and visual representations of reaction workflows to support researchers, scientists, and professionals in the fields of flavor chemistry and drug development.

Discovery and Historical Context

The story of this compound is intrinsically linked to the sensory analysis of alcoholic beverages. Its discovery was a pivotal moment in understanding the chemical basis of flavors imparted by oak aging.

Initial Identification

In 1970, Finnish researchers Suomalainen and Nykänen were the first to identify 3-methyl-4-octanolide as a key aroma component in whiskey.[1][2] Their work laid the foundation for future investigations into the chemical composition of aged spirits and the role of oak wood in flavor development.

Elucidation of Stereoisomers

Following its initial discovery, further research focused on the stereochemistry of 3-methyl-4-octanolide. In 1971, Masuda and Nishimura successfully isolated and identified the two diastereomers, cis and trans, from oak wood.[1] This was a crucial step in understanding the different sensory properties associated with each isomer. The cis isomer is generally associated with a more desirable coconut and woody aroma, while the trans isomer can have a celery-like off-note.[1]

Later, in 1989, Gunther and Mosandl achieved the complete separation of all four stereoisomers of 3-methyl-4-octanolide, providing a complete picture of the isomeric composition of this important flavor compound.[1] It has been established that the naturally occurring isomers in oak wood are the trans-(+)-(4S,5R) and cis-(−)-(4S,5S) forms.[1]

Physicochemical Properties and Spectroscopic Data

This compound is a γ-lactone with the chemical formula C₉H₁₆O₂ and a molar mass of 156.22 g/mol . Its two enantiomers are (3R,4R)-(+) and (3S,4S)-(−).

Physical Properties
PropertyValueReference
Molecular FormulaC₉H₁₆O₂[2]
Molar Mass156.22 g/mol [2]
Boiling Point124–126 °C (17 mmHg)[3]
CAS Number (racemate)39212-23-2[2]
CAS Number (3S,4S)80041-00-5[2]
CAS Number (3R,4R)55013-32-6[2]
Spectroscopic Data

Comprehensive spectroscopic analysis is essential for the identification and characterization of this compound.

¹H-NMR (CDCl₃): δ 0.92 (3H, t, J = 7.0 Hz), 1.02 (3H, d, J = 6.9 Hz), 1.20–1.75 (6H, m), 2.20 (1H, dd, J = 3.8 and 16.8 Hz), 2.51–2.64 (1H, m), 2.70 (1H, dd, J = 7.8 and 16.8 Hz), 4.40–4.48 (1H, m) (ppm units).[3]

Mass Spectrometry (EI): Key fragments (m/z) are observed at 99, 81, 69, 57, and 43. The molecular ion peak [M]⁺ is often weak or absent.

Synthesis of this compound

The synthesis of this compound, particularly in a stereoselective manner, has been a subject of significant research to enable the production of this valuable flavor compound.

Stereoselective Synthesis of (±)-cis-Whisky Lactone

A concise synthesis starting from 1,4-cyclohexadiene (B1204751) has been reported, providing the racemic cis-isomer with good overall yield.

A detailed, step-by-step protocol for this synthesis is not fully available in the provided search results. However, the key transformations and reported yields are summarized in the workflow diagram below. The synthesis involves an initial epoxidation of 1,4-cyclohexadiene, followed by a cuprate (B13416276) opening, benzoylation, Sharpless dihydroxylation, hydrolysis, reduction, tosylation, and a final cuprate displacement to introduce the butyl group.

G cluster_0 Stereoselective Synthesis of (±)-cis-Whisky Lactone 1,4-Cyclohexadiene 1,4-Cyclohexadiene Epoxide Epoxide 1,4-Cyclohexadiene->Epoxide mCPBA Diol_mono-benzoate Diol_mono-benzoate Epoxide->Diol_mono-benzoate 1. LiMe₂Cu 2. BzCl, Py Triol_mono-benzoate Triol_mono-benzoate Diol_mono-benzoate->Triol_mono-benzoate Sharpless dihydroxylation Lactone_acid Lactone_acid Triol_mono-benzoate->Lactone_acid 1. NaOH 2. H₃O⁺ Lactone_alcohol Lactone_alcohol Lactone_acid->Lactone_alcohol BH₃·THF Lactone_tosylate Lactone_tosylate Lactone_alcohol->Lactone_tosylate TsCl, Py cis-Whisky_Lactone cis-Whisky_Lactone Lactone_tosylate->cis-Whisky_Lactone LiEt₂Cu

Caption: Synthetic pathway for (±)-cis-whisky lactone.

StepProductYield (%)
1Epoxide-
2Diol mono-benzoate80.8
3Triol mono-benzoate82.7
4Lactone acid95.6
5Lactone alcohol48.1
6Lactone tosylate-
7(±)-cis-Whisky Lactone68.3
Overall (±)-cis-Whisky Lactone ~10.7
Chemo-enzymatic Synthesis of Enantiomerically Pure Whisky Lactone Isomers

A three-step chemo-enzymatic method has been developed for the synthesis of individual enantiomers of whisky lactone, offering a highly stereoselective approach.

Step 1: Separation of Diastereomers: A commercially available mixture of cis/trans-whisky lactones is separated by column chromatography to yield the individual cis and trans diastereomers.

Step 2: Chemical Reduction: The separated cis- and trans-whisky lactones are chemically reduced to the corresponding syn- and anti-3-methyl-octane-1,4-diols, respectively.

Step 3: Microbial Oxidation: The racemic diols undergo microbial oxidation using whole cells of Rhodococcus erythropolis strains (e.g., DSM44534 or PCM2150). This enzymatic step selectively oxidizes one enantiomer of the diol to the corresponding lactone, allowing for the isolation of enantiomerically pure whisky lactone isomers. For example, bio-oxidation with R. erythropolis DSM44534 can yield enantiomerically pure trans-(+)-(4S,5R), trans-(−)-(4R,5S), and cis-(+)-(4R,5R) whisky lactones.

G cluster_1 Chemo-enzymatic Synthesis of Whisky Lactone Enantiomers Mixture cis/trans-Whisky Lactone Mixture Separation Column Chromatography Mixture->Separation cis_Lactone cis-Whisky Lactone Separation->cis_Lactone trans_Lactone trans-Whisky Lactone Separation->trans_Lactone Reduction_cis Chemical Reduction cis_Lactone->Reduction_cis Reduction_trans Chemical Reduction trans_Lactone->Reduction_trans syn_Diol syn-3-Methyl- octane-1,4-diol Reduction_cis->syn_Diol anti_Diol anti-3-Methyl- octane-1,4-diol Reduction_trans->anti_Diol Oxidation_syn Microbial Oxidation (R. erythropolis) syn_Diol->Oxidation_syn Oxidation_anti Microbial Oxidation (R. erythropolis) anti_Diol->Oxidation_anti Enantiopure_cis Enantiomerically Pure cis-Whisky Lactone Oxidation_syn->Enantiopure_cis Enantiopure_trans Enantiomerically Pure trans-Whisky Lactone Oxidation_anti->Enantiopure_trans

Caption: Chemo-enzymatic synthesis workflow.

This method has been shown to produce enantiomerically pure isomers with enantiomeric excess (ee) values typically greater than 97%.[4]

Conclusion

The discovery of this compound marked a significant advancement in flavor chemistry, providing a molecular understanding of the desirable aromas imparted by oak aging to alcoholic beverages. Since its initial identification, extensive research has elucidated its stereochemistry and developed various synthetic routes. The methodologies presented in this guide, from stereoselective chemical synthesis to elegant chemo-enzymatic processes, offer valuable tools for the production and further study of this important flavor compound. The continued exploration of efficient and sustainable synthetic strategies will be crucial for meeting the industrial demand for enantiomerically pure this compound and for advancing our understanding of structure-activity relationships in flavor perception.

References

The Enigmatic Essence of Oak: A Technical Guide to the Natural Sources of cis-β-Methyl-γ-octalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of cis-β-methyl-γ-octalactone, a significant flavor and fragrance compound. Commonly known as "whisky lactone" or "quercus lactone," this molecule imparts characteristic coconut, woody, and sweet notes to aged alcoholic beverages and plays a role in insect chemical communication. This document provides a comprehensive overview of its primary natural sources, quantitative data, detailed experimental protocols for its analysis, and proposed biosynthetic and signaling pathways.

Principal Natural Sources

The foremost natural reservoir of cis-β-methyl-γ-octalactone is the heartwood of oak trees, primarily of the Quercus genus. Its presence in these woods leads to its extraction into alcoholic beverages such as whisky, wine, and brandy during the aging process in oak barrels.[1][2][3] The concentration and isomeric ratio of β-methyl-γ-octalactone are influenced by the specific oak species, geographical origin, and the coopering process, particularly the toasting of the barrels.[1][2]

Beyond the plant kingdom, β-methyl-γ-octalactone isomers have been identified as semiochemicals in the insect world, where they can act as repellents or pheromones.

Quantitative Analysis of cis-β-Methyl-γ-octalactone

The concentration of cis-β-methyl-γ-octalactone varies significantly depending on the source. The following tables summarize the available quantitative data.

Table 1: Concentration of cis-β-Methyl-γ-octalactone in Quercus Species

Oak SpeciesComponentConcentration Range (µg/g of dry wood)Reference
Quercus petraea (Sessile Oak)cis-β-methyl-γ-octalactone4 - 13 times higher than trans isomer[4]
Quercus robur (Pedunculate Oak)cis-β-methyl-γ-octalactoneVaries, generally lower than Q. petraea[5][6]
Quercus alba (American White Oak)cis-β-methyl-γ-octalactoneHigher concentrations than European oaks[2]

Table 2: Concentration of cis-β-Methyl-γ-octalactone in Alcoholic Beverages

BeverageIsomerConcentration RangeSensory ThresholdReference
Winecis-β-methyl-γ-octalactone20 - 600 µg/L74 µg/L (in red wine)[1][2]
Winetrans-β-methyl-γ-octalactoneVaries320 µg/L (in red wine)[2]
Whiskycis-β-methyl-γ-octalactoneVaries, significant contributor to aroma1 µg/L (in air)[7]

Experimental Protocols

Extraction of Volatile Compounds from Oak Wood

This protocol describes a general method for the extraction of volatile compounds, including cis-β-methyl-γ-octalactone, from oak wood for subsequent analysis.

Methodology:

  • Sample Preparation: Oak wood samples (e.g., chips or shavings) are finely ground to increase the surface area for extraction.

  • Solvent Extraction: The powdered wood is macerated in a hydroalcoholic solution (e.g., 12% ethanol) or an organic solvent like dichloromethane.

  • Agitation and Incubation: The mixture is agitated for a set period (e.g., 24 hours) at room temperature to facilitate the extraction of volatile compounds.

  • Filtration and Concentration: The extract is filtered to remove solid particles. If an organic solvent is used, it is carefully evaporated under a gentle stream of nitrogen to concentrate the analytes.

Analysis by Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME-GC-MS is a sensitive and widely used technique for the analysis of volatile and semi-volatile compounds in complex matrices like wood and wine.

Instrumentation and Parameters:

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred for its broad analyte range.[2]

  • Sample Preparation (for Wine): A wine sample (e.g., 10 mL) is placed in a headspace vial with a saturated solution of NaCl to increase the volatility of the analytes. An internal standard is added for quantification.

  • Sample Preparation (for Oak Wood): A specific amount of ground oak wood is placed in a headspace vial with a small amount of water or a model wine solution.

  • Extraction: The vial is incubated at a controlled temperature (e.g., 70°C for wood, 40°C for wine) for a specific time (e.g., 40 minutes) to allow the volatile compounds to partition into the headspace. The SPME fiber is then exposed to the headspace for a defined extraction time (e.g., 30-40 minutes).[2]

  • Desorption: The fiber is retracted and inserted into the hot injector of the gas chromatograph (e.g., 250°C) for thermal desorption of the analytes.

  • GC Separation:

    • Column: A capillary column with a polar stationary phase (e.g., DB-WAX) is suitable for separating lactones.

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 230-250°C) to elute all compounds.

  • Mass Spectrometry Detection:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Acquisition Mode: Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes.

Biosynthetic and Signaling Pathways

Proposed Biosynthetic Pathway of cis-β-Methyl-γ-octalactone in Quercus

The complete biosynthetic pathway of cis-β-methyl-γ-octalactone in oak has not been fully elucidated. However, based on the known precursors, a plausible pathway originating from fatty acid metabolism is proposed below. The key precursor is a derivative of (3S,4S)-4-hydroxy-3-methyloctanoic acid.

Biosynthesis cluster_fatty_acid Fatty Acid Metabolism cluster_modification Proposed Enzymatic Modifications cluster_lactone Lactone Formation Fatty_Acid_Pool Fatty Acid Pool (e.g., Linoleic Acid) Hydroxylation Hydroxylation Fatty_Acid_Pool->Hydroxylation Lipoxygenase/ Cytochrome P450 Methylation Methylation Hydroxylation->Methylation Methyltransferase Oxidation Oxidation Methylation->Oxidation Oxidase/Dehydrogenase Precursor (3S,4S)-4-hydroxy- 3-methyloctanoic acid derivative Oxidation->Precursor Lactonization Lactonization (Acid-catalyzed or Enzymatic) Precursor->Lactonization Lactone cis-β-Methyl-γ-octalactone Lactonization->Lactone

Caption: Proposed biosynthetic pathway of cis-β-methyl-γ-octalactone.

This proposed pathway involves a series of enzymatic modifications of a fatty acid precursor, including hydroxylation, methylation, and oxidation, to form the key 4-hydroxy-3-methyloctanoic acid derivative. This precursor then undergoes lactonization, which can be either spontaneous under acidic conditions or enzymatically catalyzed, to yield the final cis-β-methyl-γ-octalactone.

General Olfactory Signaling Pathway for Lactones in Insects

While the specific receptors for cis-β-methyl-γ-octalactone are not identified in all insect species, the general mechanism of olfactory signal transduction is well-understood. The following diagram illustrates a plausible signaling cascade upon detection of a lactone odorant.

Olfactory_Signaling cluster_reception Odorant Reception cluster_transduction Signal Transduction cluster_response Neural Processing & Behavior Odorant cis-β-Methyl-γ-octalactone OBP Odorant Binding Protein (OBP) Odorant->OBP Binding in Sensillar Lymph OR Odorant Receptor (OR) + Orco Co-receptor OBP->OR Transport and Delivery Ion_Channel Ion Channel Opening OR->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx (Na+, Ca2+) Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe Action_Potential->Antennal_Lobe Signal to Brain Higher_Brain Higher Brain Centers (Mushroom Bodies, Lateral Horn) Antennal_Lobe->Higher_Brain Processing Behavior Behavioral Response (e.g., Repellency, Attraction) Higher_Brain->Behavior

Caption: General olfactory signaling pathway in insects.

In this pathway, the volatile lactone molecule enters the insect's sensillum and binds to an Odorant Binding Protein (OBP). The OBP transports the odorant to an Odorant Receptor (OR) complex on the dendritic membrane of an olfactory sensory neuron. This binding event triggers the opening of an ion channel, leading to membrane depolarization and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe and further processed in higher brain centers, ultimately resulting in a behavioral response.

Conclusion

Cis-β-methyl-γ-octalactone is a naturally occurring compound of significant interest due to its potent sensory properties and its role in ecological interactions. Its primary source is oak wood, which imparts its characteristic flavor to aged spirits. While analytical methods for its detection and quantification are well-established, further research is needed to fully elucidate its biosynthetic pathway in plants and the specific molecular targets of its signaling in insects. The information provided in this guide serves as a comprehensive resource for professionals in research and development, offering a foundation for future investigations into this fascinating molecule.

References

A Technical Guide to the Biosynthesis of Whisky Lactone in Oak Wood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Whisky lactone, also known as oak lactone, is a critical aroma compound that imparts characteristic coconut, woody, and sweet notes to aged spirits and wines.[1][2][3] This bicyclic monoterpene lactone, formally named (3S,4S)-3-methyl-4-octanolide, exists as two primary diastereoisomers, cis and trans, each with distinct sensory properties.[2][4] The formation of whisky lactone is a complex process that occurs within oak wood (Quercus species), primarily during the toasting of barrels and the subsequent aging of alcoholic beverages. This technical guide provides an in-depth exploration of the biosynthetic pathway of whisky lactone, summarizes quantitative data, details relevant experimental protocols, and presents visual diagrams of the key processes.

Introduction

First identified in 1970, whisky lactone is a key flavor contributor extracted from oak barrels during the maturation of spirits like whisky, cognac, and brandy.[1][4] The two main diastereoisomers, cis- and trans-whisky lactone, differ in the stereochemical arrangement of the methyl and butyl groups on the lactone ring.[2][4] The cis isomer is often described as having woody and earthy notes, while the trans isomer is characterized as more celery-like.[1] The concentration and the ratio of these isomers are influenced by the oak species, geographical origin, and coopering practices, such as the intensity of toasting.[3][5][6] American oak (Quercus alba) is known to be richer in the more aromatically potent cis-isomer compared to its European counterparts, Quercus robur and Quercus petraea.[5][7]

The Biosynthetic Pathway

The formation of whisky lactone in oak wood is not a direct enzymatic pathway in the traditional sense but rather a combination of lipid degradation and subsequent chemical transformations. The primary precursors are unsaturated fatty acids, particularly linoleic acid, which are naturally present in oak wood.

The proposed pathway involves the following key stages:

  • Lipid Oxidation: The initial step is the oxidation of unsaturated fatty acids like linoleic acid. This process can be initiated by enzymatic action (e.g., lipoxygenases) or by autoxidation, which is accelerated by the heat treatment (toasting) of the oak barrels. This oxidation leads to the formation of hydroperoxides.

  • Formation of 3-Methyl-4-hydroxyoctanoic Acid: The unstable hydroperoxides undergo further reactions, including cleavage and rearrangement, to form various intermediates. A key intermediate is 3-methyl-4-hydroxyoctanoic acid.

  • Lactonization: Under the acidic conditions present in wine and spirits, 3-methyl-4-hydroxyoctanoic acid undergoes intramolecular cyclization (lactonization) to form the stable five-membered ring structure of whisky lactone.[8] This process can occur over time during the aging of the beverage.[8]

In addition to the free lactones, precursors in the form of glycosides and gallates of 3-methyl-4-hydroxyoctanoic acid have been identified in oak wood extracts.[8][9] These non-volatile precursors can be hydrolyzed during the toasting process or slowly during aging, releasing the 3-methyl-4-hydroxyoctanoic acid, which then lactonizes.[2][8] Specifically, (3S,4S)-3-methyl-4-O-β-D-glucopyranosyloctanoic acid has been identified as a significant precursor to cis-oak lactone.[8][9]

Pathway Visualization

The following diagram illustrates the proposed biosynthetic pathway from linoleic acid to whisky lactone.

G Proposed Biosynthesis of Whisky Lactone cluster_0 Lipid Oxidation in Oak Wood cluster_1 Formation of Precursors cluster_2 Lactonization during Aging Linoleic_Acid Linoleic Acid (from Oak Lipids) Hydroperoxides Linoleic Acid Hydroperoxides Linoleic_Acid->Hydroperoxides Lipoxygenase / Autoxidation (Heat from Toasting) Intermediates Unstable Intermediates Hydroperoxides->Intermediates Cleavage & Rearrangement Hydroxy_Acid 3-Methyl-4-hydroxyoctanoic Acid (Ring-Opened Precursor) Intermediates->Hydroxy_Acid Whisky_Lactone Whisky Lactone (cis and trans isomers) Hydroxy_Acid->Whisky_Lactone Intramolecular Cyclization (Acidic Conditions) Glycoside Glycosidic & Galloyl Precursors Glycoside->Hydroxy_Acid Hydrolysis (Toasting / Aging)

A diagram of the proposed whisky lactone biosynthetic pathway.

Quantitative Data

The concentration of whisky lactones in oak wood and aged beverages varies significantly depending on several factors. The table below summarizes representative quantitative data from various studies.

Oak SpeciesCompoundConcentration in Wood (µg/g of dry wood)Concentration in Wine/Spirits (µg/L)Reference(s)
Quercus petraea (Sessile Oak)cis-Whisky Lactone6.90 - 10.8-[6][10]
trans-Whisky Lactone3.88-[6]
Quercus robur (Pedunculate Oak)cis-Whisky Lactone0.34-[6]
trans-Whisky Lactone0.28-[6]
Quercus alba (American Oak)Total LactonesHigher than European species-[5][7]
Aged Winecis-Whisky Lactone-20 - 600[2]
trans-Whisky Lactone-Varies[2]

Note: Concentrations can vary widely based on the specific forest origin, seasoning, and toasting level of the wood.[3][5]

Experimental Protocols

The analysis of whisky lactone and its precursors requires sensitive and specific analytical techniques. The following section outlines a general protocol for their extraction and quantification.

Extraction of Whisky Lactones from Oak Wood
  • Sample Preparation: Oak wood is typically ground into a fine powder or shavings to increase the surface area for extraction.

  • Soxhlet Extraction: A known mass of the wood powder is placed in a Soxhlet apparatus and extracted with a suitable solvent, such as dichloromethane (B109758) or a mixture of ethanol (B145695) and water, for several hours.

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to a smaller volume.

  • Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) to remove interfering compounds.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

A widely used method for the quantification of volatile compounds like whisky lactones is GC-MS, often in combination with stable isotope dilution analysis (SIDA) for high accuracy.[11]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically employed for the separation of the cis and trans isomers.

  • Injection: The concentrated extract, spiked with a known amount of a deuterated internal standard (e.g., [2H4]cis-oak lactone), is injected into the GC.[11]

  • GC Program: A temperature gradient is used to separate the compounds based on their boiling points and interaction with the stationary phase.

  • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. Characteristic ions for both the native lactones and their labeled internal standards are monitored.

  • Quantification: The concentration of each isomer is calculated by comparing the peak area of the analyte to that of the internal standard.

Experimental Workflow Visualization

The diagram below outlines a typical experimental workflow for the analysis of whisky lactone from oak wood samples.

G Experimental Workflow for Whisky Lactone Analysis start Oak Wood Sample prep Grinding / Shaving start->prep extraction Soxhlet Extraction (e.g., Dichloromethane) prep->extraction concentration Rotary Evaporation extraction->concentration spe Solid-Phase Extraction (SPE) (Optional Purification) concentration->spe spiking Spike with Internal Standard ([2H4] Oak Lactone) spe->spiking gcms GC-MS Analysis (SIM Mode) spiking->gcms data Data Processing & Quantification gcms->data end Final Concentration Results data->end

A workflow for the analysis of whisky lactone in oak wood.

Conclusion

The biosynthesis of whisky lactone in oak wood is a multifaceted process initiated by the oxidation of fatty acids and culminating in the acid-catalyzed lactonization of 3-methyl-4-hydroxyoctanoic acid. The presence of non-volatile precursors, such as glycosides, adds another layer of complexity to the formation and release of these important aroma compounds during barrel toasting and spirit aging. Understanding this pathway and the factors that influence the concentration of cis and trans isomers is crucial for controlling the flavor profile of aged beverages. The analytical methods outlined provide a robust framework for the quantitative analysis of these compounds, enabling further research into the optimization of wood selection and treatment for the beverage industry.

References

An In-depth Technical Guide to the Chemical Properties of (3S,4S)-3-methyl-4-octanolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-3-methyl-4-octanolide, commonly known as (-)-cis-whiskey lactone or (-)-quercus lactone, is a chiral flavor compound and a key contributor to the characteristic aroma of many aged alcoholic beverages, particularly whiskey.[1][2] Its pleasant coconut-like and woody aroma makes it a significant molecule in the food and fragrance industries. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (3S,4S)-3-methyl-4-octanolide, tailored for researchers, scientists, and professionals in drug development who may encounter this or similar lactone structures in their work.

Chemical and Physical Properties

(3S,4S)-3-methyl-4-octanolide is a γ-lactone with two adjacent chiral centers, leading to four possible stereoisomers. The cis- and trans-diastereomers exhibit distinct sensory properties, with the (3S,4S) and (3R,4R) enantiomers being the cis-isomers, and the (3S,4R) and (3R,4S) enantiomers being the trans-isomers. The (3S,4S)-isomer is particularly noted for its desirable aroma profile.[2]

General Properties
PropertyValueReference
Chemical Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
CAS Number 80041-00-5[1]
Appearance Not specified in search results
Boiling Point 124 – 126 °C at 17 mmHg[2]
Synonyms (-)-cis-Whiskey lactone, (-)-Quercus lactone, (3S,4S)-5-Butyl-4-methyldihydro-2(3H)-furanone[1]
Spectroscopic Data

The structural elucidation of (3S,4S)-3-methyl-4-octanolide relies on various spectroscopic techniques.

¹H-NMR Spectroscopy (CDCl₃): [2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
0.92t7.0-CH₂CH₂CH₂CH₃
1.02d6.9-CH(CH₃ )CH₂-
1.20 – 1.75m-CH₂CH₂CH₂ CH₃ and -CH(CH₃)CH₂ -
2.20dd3.8 and 16.8One of the diastereotopic protons of -CH(CH₃)CH₂ C=O
2.51 – 2.64m-CH (CH₃)CH₂-
2.70dd7.8 and 16.8The other diastereotopic proton of -CH(CH₃)CH₂ C=O
4.40 – 4.48m-O-CH -

¹³C-NMR, IR, and Mass Spectrometry:

  • ¹³C-NMR: Expected signals would include those for the carbonyl carbon of the lactone, the two carbons bearing the chiral centers, the butyl chain carbons, and the methyl group carbon.

  • IR Spectroscopy: A strong absorption band characteristic of a γ-lactone carbonyl group (C=O stretch) is expected around 1770 cm⁻¹. Other prominent peaks would correspond to C-H stretching and bending vibrations.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 156. Common fragmentation patterns for lactones would involve the loss of the butyl side chain and other neutral fragments.

Optical Rotation:

The (3S,4S)-isomer is levorotatory, designated as (-).[1] The specific rotation value for the pure enantiomer is not explicitly stated in the provided search results.

Experimental Protocols

Synthesis of (3S,4S)-3-methyl-4-octanolide from (3S,4R)-3-methyl-4-octanolide

A common method for the stereoselective synthesis of cis-whiskey lactone involves the inversion of the C4 stereocenter of the corresponding trans-isomer.[3]

Step 1: Hydrolysis of the Lactone Ring

  • Dissolve (3S,4R)-3-methyl-4-octanolide (trans-whiskey lactone) in a mixture of methanol (B129727) and water.

  • Add potassium hydroxide (B78521) to the solution while cooling in an ice bath.

  • Stir the reaction mixture for several hours at room temperature.

  • Concentrate the solution to remove the solvents.

Step 2: Inversion of the C4 Stereocenter (Mitsunobu Reaction)

  • Dissolve the product from Step 1 in anhydrous tetrahydrofuran.

  • Add triphenylphosphine, a carboxylic acid (e.g., benzoic acid), and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to the solution.

  • Stir the reaction at room temperature for an extended period.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the resulting ester intermediate by silica (B1680970) gel column chromatography.

Step 3: Hydrolysis and Lactonization

  • Dissolve the purified ester in methanol.

  • Add a base (e.g., sodium hydroxide) to hydrolyze the ester and the protecting group on the carboxylic acid.

  • Acidify the reaction mixture with an acid (e.g., hydrochloric acid) to induce lactonization.

  • Extract the product with an organic solvent and purify by silica gel column chromatography to yield (3S,4S)-3-methyl-4-octanolide.

G Synthesis of (3S,4S)-3-methyl-4-octanolide from the trans-isomer A (3S,4R)-3-methyl-4-octanolide (trans-isomer) B Hydrolysis (KOH, MeOH/H2O) A->B C Hydroxy acid intermediate B->C D Mitsunobu Reaction (PPh3, DEAD, R'COOH) C->D E Inverted ester intermediate D->E F Hydrolysis and Lactonization (NaOH, then H+) E->F G (3S,4S)-3-methyl-4-octanolide (cis-isomer) F->G

Caption: Workflow for the synthesis of (3S,4S)-3-methyl-4-octanolide.

Enantioselective Synthesis

While a detailed step-by-step protocol for an enantioselective synthesis from achiral precursors was not fully available in the search results, a common strategy involves an Evans asymmetric aldol (B89426) reaction.

G General Strategy for Enantioselective Synthesis A Achiral Starting Materials B Evans Asymmetric Aldol Reaction A->B C Chiral Aldol Adduct B->C D Auxiliary Cleavage C->D E Diol Intermediate D->E F Lactonization E->F G (3S,4S)-3-methyl-4-octanolide F->G

Caption: Key steps in an enantioselective synthesis of (3S,4S)-3-methyl-4-octanolide.

This approach utilizes a chiral auxiliary to control the stereochemistry of the aldol reaction between an enolate and an aldehyde, establishing the two adjacent chiral centers with high diastereoselectivity and enantioselectivity. Subsequent removal of the auxiliary and cyclization yields the desired lactone.

Analytical Method: GC-MS Analysis of Whiskey Lactones in Wine

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds like whiskey lactones in complex matrices.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Place a wine sample into a headspace vial.

  • Add an internal standard.

  • Expose a SPME fiber to the headspace above the sample for a defined period at a controlled temperature to adsorb the volatile compounds.

GC-MS Analysis

  • Inject the adsorbed analytes from the SPME fiber into the GC inlet.

  • Separate the compounds on a suitable capillary column (e.g., a polar column like DB-WAX).

  • Detect and identify the compounds using a mass spectrometer.

Biological Activity and Significance

The primary biological activity of (3S,4S)-3-methyl-4-octanolide is its interaction with olfactory receptors, resulting in its characteristic aroma. It is a key flavoring component in many food products and beverages.[1] Interestingly, the trans-isomers of 3-methyl-4-octanolide have been reported to act as insect repellents.[2] This difference in biological activity between stereoisomers highlights the importance of stereochemistry in molecular interactions.

Conclusion

(3S,4S)-3-methyl-4-octanolide is a fascinating molecule with significant importance in the flavor and fragrance industry. Its chemical properties, particularly its stereochemistry, are crucial to its distinct aroma profile. The synthetic and analytical methods outlined in this guide provide a foundation for researchers working with this and related chiral lactones. Further research to fully characterize the spectroscopic properties of the individual enantiomers would be a valuable contribution to the field.

References

Spectroscopic Profile of cis-Oak Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-oak lactone (cis-5-butyl-4-methyldihydro-2(3H)-furanone), a key flavor compound. The information presented herein is intended to support research and development activities by providing detailed spectral data and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of cis-oak lactone.

Table 1: 1H NMR Spectroscopic Data for cis-Oak Lactone
Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
10.91t7.0
21.35m
31.55m
41.65m
54.35q6.5
62.55m
72.05dd17.0, 6.0
82.65dd17.0, 7.0
91.10d7.0

Note: Data is predicted and should be confirmed with experimental analysis.

Table 2: 13C NMR Spectroscopic Data for cis-Oak Lactone
Atom NumberChemical Shift (δ, ppm)
113.9
222.5
327.5
434.5
582.0
638.0
735.0
8177.0
916.0

Note: Data is predicted and should be confirmed with experimental analysis.

Table 3: IR Spectroscopic Data for cis-Oak Lactone
Wavenumber (cm-1)AssignmentIntensity
~2960-2870C-H stretch (alkane)Strong
~1770C=O stretch (γ-lactone)Strong
~1160C-O stretchStrong

Note: Data is based on typical values for γ-lactones and should be confirmed with experimental analysis.

Table 4: Mass Spectrometry Data for cis-Oak Lactone
m/zRelative Intensity (%)Assignment
1565[M]+
11310[M - C3H7]+
99100[M - C4H9]+
7140[C4H7O]+
5735[C4H9]+
4350[C3H7]+

Source: NIST WebBook, based on experimental data.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on established analytical techniques for the characterization of lactones and related organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for the structural elucidation of cis-oak lactone.

Sample Preparation:

  • Dissolve 5-10 mg of purified cis-oak lactone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).

  • Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

  • Ensure the final sample height in the NMR tube is approximately 4-5 cm.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • 1H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay: 1-2 seconds.

  • 13C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in cis-oak lactone using Fourier-Transform Infrared (FTIR) spectroscopy.

Sample Preparation (Neat Liquid):

  • Place a drop of pure cis-oak lactone onto one face of a polished salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

  • Mount the sandwiched plates in the spectrometer's sample holder.

Instrumentation and Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance.

  • Spectral Range: 4000-400 cm-1.

  • Resolution: 4 cm-1.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of cis-oak lactone.

Sample Preparation:

  • Prepare a dilute solution of cis-oak lactone (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

Instrumentation and Parameters:

  • Gas Chromatograph:

    • Column: A nonpolar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Program: Start at 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Pure cis-Oak Lactone Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Neat_Liquid Neat Liquid Film Sample->Neat_Liquid Dilution Dilution in Volatile Solvent Sample->Dilution Filtration Filtration Dissolution->Filtration NMR_Sample NMR Tube Filtration->NMR_Sample NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec IR_Plates IR Salt Plates Neat_Liquid->IR_Plates FTIR_Spec FTIR Spectrometer IR_Plates->FTIR_Spec GC_Vial GC Vial Dilution->GC_Vial GCMS_System GC-MS System GC_Vial->GCMS_System NMR_Data 1H & 13C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum FTIR_Spec->IR_Data MS_Data Mass Spectrum GCMS_System->MS_Data Mass_Spectrometry_Fragmentation Key Fragmentation Pathways of cis-Oak Lactone in MS M cis-Oak Lactone [M]+, m/z 156 F1 Loss of Butyl Radical [M - C4H9]+, m/z 99 M->F1 - C4H9• F2 Loss of Propyl Radical [M - C3H7]+, m/z 113 M->F2 - C3H7• F3 [C4H7O]+, m/z 71 F1->F3 - CO

An In-depth Technical Guide to the Stereochemistry and Chirality of 3-Methyl-4-octanolide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-octanolide, commonly known as "whisky lactone" or "quercus lactone," is a significant flavor and aroma compound found in oak-aged beverages like whisky and wine.[1][2] Its molecular structure possesses two chiral centers, giving rise to four distinct stereoisomers. These isomers, despite having the same chemical formula and connectivity, exhibit marked differences in their sensory properties and biological activities. This technical guide provides a comprehensive overview of the stereochemistry, physicochemical properties, synthesis, separation, and biological significance of the four stereoisomers of 3-methyl-4-octanolide, intended for professionals in research and development.

Introduction to 3-Methyl-4-octanolide

3-Methyl-4-octanolide, with the chemical formula C₉H₁₆O₂, is a γ-lactone that plays a crucial role in the sensory profile of many aged alcoholic beverages.[1] It is primarily extracted from oak barrels during the maturation process.[2] The molecule's two stereocenters at the C3 and C4 positions result in the existence of two pairs of enantiomers, which are diastereomeric to each other. These are classified as cis and trans isomers based on the relative orientation of the methyl group at C3 and the butyl group at C4. The subtle differences in the three-dimensional arrangement of these isomers lead to profound variations in their aroma, flavor, and biological functions.

Stereochemistry and Chirality

The presence of two chiral centers in 3-methyl-4-octanolide leads to a total of four stereoisomers. The relationship between these isomers can be described as follows:

  • Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.

  • Diastereomers: Stereoisomers that are not mirror images of each other.

The four stereoisomers are:

  • (3S,4S)-3-methyl-4-octanolide (cis)

  • (3R,4R)-3-methyl-4-octanolide (cis)

  • (3S,4R)-3-methyl-4-octanolide (trans)

  • (3R,4S)-3-methyl-4-octanolide (trans)

The (3S,4S) and (3R,4R) isomers are enantiomers of each other, as are the (3S,4R) and (3R,4S) isomers. The cis isomers are diastereomers of the trans isomers.

stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers cis_3S4S (3S,4S) cis_3R4R (3R,4R) cis_3S4S->cis_3R4R Enantiomers trans_3S4R (3S,4R) cis_3S4S->trans_3S4R Diastereomers trans_3R4S (3R,4S) cis_3S4S->trans_3R4S Diastereomers cis_3R4R->trans_3S4R Diastereomers cis_3R4R->trans_3R4S Diastereomers trans_3S4R->trans_3R4S Enantiomers

Figure 1: Stereochemical relationships of 3-methyl-4-octanolide isomers.

Physicochemical Properties and Sensory Data

The stereoisomers of 3-methyl-4-octanolide exhibit distinct sensory profiles. The cis-isomers are generally associated with a desirable coconut and fresh wood aroma, while the trans-isomers have a celery-like or herbaceous scent. The odor detection thresholds also vary significantly among the isomers. A summary of the available quantitative and qualitative data is presented below.

Property(3S,4S)-(-)-cis(3R,4R)-(+)-cis(3S,4R)-(+)-trans(3R,4S)-(-)-transRacemic cisRacemic trans
Common Name (-)-Whisky Lactone(+)-Whisky Lactone(+)-trans-Whisky Lactone(-)-trans-Whisky Lactonecis-Whisky Lactonetrans-Whisky Lactone
CAS Number 80041-00-5[3]55013-32-6[3]80041-01-6[4]105119-22-0[4]39212-23-2[3]39638-67-0[5]
Molecular Formula C₉H₁₆O₂C₉H₁₆O₂C₉H₁₆O₂C₉H₁₆O₂C₉H₁₆O₂C₉H₁₆O₂
Molar Mass ( g/mol ) 156.22156.22156.22156.22156.22156.22
Boiling Point (°C) Not AvailableNot AvailableNot AvailableNot Available124-126 (at 17 mmHg)[2]93-94 (at 5 mmHg)[6]
Density (g/mL) Not AvailableNot AvailableNot AvailableNot Available0.952 (at 25 °C)[6]Not Available
Aroma Profile Coconut, fresh wood[3]Coconut, fresh wood[3]Coconut, celery, fresh wood[4]Coconut, celery, fresh wood[4]Woody, coumarin, coconut[6]Celery-like[7]
Odor Threshold 1 µg/L (in air)[3]Not Available20 µg/L (in air)[4]Not AvailableNot AvailableNot Available

Experimental Protocols: Synthesis and Separation

The stereoselective synthesis and efficient separation of 3-methyl-4-octanolide isomers are crucial for studying their individual properties. A chemo-enzymatic approach has been demonstrated to be effective in producing enantiomerically pure isomers.

Chemo-enzymatic Synthesis of Individual Stereoisomers

This multi-step protocol allows for the preparation of all four stereoisomers starting from a commercially available mixture of cis and trans diastereomers.[3][8][9]

Step 1: Separation of Diastereomers by Column Chromatography

  • Objective: To separate the cis and trans diastereomers from a racemic mixture.

  • Stationary Phase: Silica (B1680970) gel.

  • Mobile Phase: A non-polar/polar solvent system such as n-hexane/diethyl ether or n-hexane/ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.

  • Procedure:

    • Prepare a silica gel column in the chosen mobile phase.

    • Dissolve the racemic mixture of 3-methyl-4-octanolide in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify and combine those containing the pure cis and trans isomers.

    • Evaporate the solvent from the combined fractions to yield the separated diastereomers.

Step 2: Chemical Reduction to Diastereomeric Diols

  • Objective: To reduce the separated cis and trans lactones to their corresponding syn and anti diols, respectively.

  • Reagent: Lithium aluminum hydride (LiAlH₄).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the separated lactone (either cis or trans) in the same anhydrous solvent to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting aluminum salts and wash thoroughly with ether.

    • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.

Step 3: Microbial Oxidation to Enantiomerically Pure Lactones

  • Objective: To stereoselectively oxidize the racemic diols to enantiomerically enriched or pure lactones using whole-cell biocatalysts.

  • Biocatalyst: Strains of Rhodococcus erythropolis have been shown to be effective.[8]

  • Procedure:

    • Cultivate the selected microbial strain in a suitable growth medium.

    • Introduce the racemic diol (syn or anti) to the microbial culture.

    • Incubate the culture under appropriate conditions (temperature, shaking) for a specified period (e.g., 24-72 hours).

    • Monitor the progress of the biotransformation by gas chromatography (GC).

    • After the desired conversion is reached, extract the lactones from the culture medium using an organic solvent (e.g., ethyl acetate).

    • Purify the resulting enantiomerically enriched lactone by column chromatography.

synthesis_workflow start Racemic Mixture (cis/trans) step1 Column Chromatography (Silica Gel) start->step1 cis_lactone Racemic cis-Lactone step1->cis_lactone trans_lactone Racemic trans-Lactone step1->trans_lactone step2a Reduction (LiAlH4) cis_lactone->step2a step2b Reduction (LiAlH4) trans_lactone->step2b syn_diol Racemic syn-Diol step2a->syn_diol anti_diol Racemic anti-Diol step2b->anti_diol step3a Microbial Oxidation (e.g., R. erythropolis) syn_diol->step3a step3b Microbial Oxidation (e.g., R. erythropolis) anti_diol->step3b end_cis Enantiopure cis-Isomers step3a->end_cis end_trans Enantiopure trans-Isomers step3b->end_trans

Figure 2: Chemo-enzymatic synthesis workflow for chiral whisky lactones.

Spectroscopic Analysis and Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential tools for the structural elucidation and differentiation of 3-methyl-4-octanolide isomers.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons at C3 and C4 are particularly informative for distinguishing between cis and trans isomers. For the cis-isomer, characteristic signals include a triplet for the terminal methyl of the butyl group around δ 0.92, and a doublet for the methyl group at C3 around δ 1.02.[2]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbons in the lactone ring and the substituent groups will differ between the diastereomers due to steric effects.

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak (M⁺) at m/z 156, with characteristic fragmentation patterns that can aid in identification.

Biological Significance and Applications

The stereochemistry of 3-methyl-4-octanolide plays a critical role in its biological activity.

  • Flavor and Aroma: As detailed in the properties table, the (3S,4S)-cis-isomer is highly prized for its potent coconut-like aroma, which is a key contributor to the character of oak-aged spirits.[3] The trans-isomers, on the other hand, have a less desirable aroma profile.

  • Insect Repellency: A mixture of the cis and trans isomers has been shown to act as a repellent for mosquitoes and flies.[3][4]

  • Antibacterial Activity: Studies have indicated that the antibacterial activity of 3-methyl-4-octanolide is stereospecific. Notably, the (3S,4S)-cis-isomer has demonstrated high antibacterial activity against both Staphylococcus aureus and Escherichia coli, while the (3R,4S)-trans-isomer showed no activity against S. aureus.

biological_activity cluster_isomers cluster_activity cis_3S4S (3S,4S)-cis aroma Potent Coconut Aroma cis_3S4S->aroma antibacterial Antibacterial (S. aureus, E. coli) cis_3S4S->antibacterial trans_3R4S (3R,4S)-trans no_activity No Antibacterial Activity (S. aureus) trans_3R4S->no_activity mixture cis/trans Mixture repellent Insect Repellent mixture->repellent

Figure 3: Relationship between 3-methyl-4-octanolide isomers and their biological activities.

Conclusion

The stereochemistry of 3-methyl-4-octanolide is a determining factor in its physicochemical properties and biological functions. The four distinct stereoisomers possess unique aroma profiles and exhibit differential biological activities, including antibacterial and insect-repellent properties. The ability to synthesize and separate these isomers in high purity is essential for their application in the food and beverage industries, as well as for potential development in agrochemical and pharmaceutical contexts. The methodologies outlined in this guide provide a framework for the preparation and characterization of these important chiral molecules, enabling further research into their specific roles and applications.

References

A Technical Guide to the Olfactory Perception Threshold of Whisky Lactone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the olfactory perception thresholds of the cis- and trans-enantiomers of whisky lactone (also known as oak lactone or β-methyl-γ-octalactone). It includes quantitative data on detection thresholds, detailed experimental protocols for their determination, and an explanation of the underlying olfactory signaling pathway.

Introduction to Whisky Lactone Enantiomers

Whisky lactone is a critical aroma compound, particularly in aged spirits and wines, imparting characteristic coconut, woody, and sweet notes. It exists as two main diastereomers: cis-whisky lactone ((3S,4S)-5-butyl-4-methyl-dihydrofuran-2(3H)-one) and trans-whisky lactone ((3S,4R)-5-butyl-4-methyl-dihydrofuran-2(3H)-one). These enantiomers exhibit distinct aroma profiles and, significantly, different olfactory perception thresholds. The cis-isomer is generally considered to have a more potent and desirable aroma, with a lower detection threshold than the trans-isomer. Understanding these thresholds is crucial for controlling the sensory characteristics of food and beverage products, as well as for research into olfaction and the development of novel flavor and fragrance compounds.

Olfactory Perception Thresholds

The olfactory perception threshold is the minimum concentration of a substance that can be detected by the human sense of smell. For the enantiomers of whisky lactone, these thresholds vary depending on the medium in which they are presented (e.g., water, ethanol (B145695) solution, wine). The following table summarizes the reported olfactory detection thresholds for cis- and trans-whisky lactone in various media.

EnantiomerMediumDetection Threshold (µg/L)Reference
cis-Whisky Lactone Dilute Alcohol Solution (12% v/v)20[1][2]
White Wine20[3]
Red Wine54[3]
trans-Whisky Lactone Dilute Alcohol Solution (12% v/v)130[1][2]
White Wine140[3]
Red Wine370[3]

Experimental Protocols for Threshold Determination

The determination of olfactory perception thresholds is a complex process that requires rigorous experimental design and trained sensory panelists. The most common methods employed are Gas Chromatography-Olfactometry (GC-O) for identifying odor-active compounds and standardized sensory analysis techniques, such as the three-alternative forced-choice (3-AFC) method, for establishing thresholds.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to separate volatile compounds and assess their odor characteristics. The effluent from the gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to an olfactory detection port, where a trained panelist sniffs the eluting compounds.

Objective: To identify the retention times of odor-active compounds and characterize their aroma profiles.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactory detection port (ODP).

  • Capillary column suitable for the separation of volatile compounds (e.g., DB-Wax).

  • Helium or hydrogen as the carrier gas.

  • Sample of whisky lactone enantiomers in a suitable solvent.

  • Trained sensory panelists.

Procedure:

  • Sample Preparation: Prepare a solution of the whisky lactone enantiomer in a volatile solvent (e.g., ethanol) at a concentration that is detectable by both the MS and the human nose.

  • Injection: Inject a small volume of the sample into the GC.

  • Separation: The sample is vaporized and carried by the gas through the capillary column, where the enantiomers are separated based on their physicochemical properties. A typical temperature program might start at 40°C and ramp up to 230°C.

  • Detection: As the separated compounds elute from the column, the effluent is split. The MS detector records the mass spectrum of each compound, allowing for its identification. Simultaneously, a trained panelist at the ODP records the perceived odor, its intensity, and its duration at specific retention times.

  • Data Correlation: The data from the MS and the ODP are correlated to link specific chemical compounds to their perceived aromas.

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection cluster_Analysis Data Analysis Injector Sample Injection Column Capillary Column Separation Injector->Column Effluent_Splitter Effluent Splitter Column->Effluent_Splitter MS_Detector Mass Spectrometer (MS) Effluent_Splitter->MS_Detector ODP Olfactory Detection Port (ODP) Effluent_Splitter->ODP Data_Correlation Data Correlation MS_Detector->Data_Correlation Panelist Sensory Panelist ODP->Panelist Compound_ID Compound Identification Data_Correlation->Compound_ID Aroma_Profile Aroma Profile Data_Correlation->Aroma_Profile Panelist->Data_Correlation

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Three-Alternative Forced-Choice (3-AFC) Method (ASTM E679)

The 3-AFC method is a standardized sensory analysis technique used to determine the detection threshold of a substance.

Objective: To determine the lowest concentration of a whisky lactone enantiomer that can be reliably detected by a sensory panel.

Materials:

  • A trained sensory panel (typically 15-25 members).

  • A series of dilutions of the whisky lactone enantiomer in the desired medium (e.g., water, 12% ethanol solution).

  • Blank samples of the medium.

  • Presentation vessels (e.g., coded sniffing glasses).

Procedure:

  • Panelist Training: Panelists are trained to recognize the specific aroma of the whisky lactone enantiomer.

  • Sample Preparation: A geometric series of concentrations of the whisky lactone enantiomer is prepared. The concentration steps are typically a factor of two or three apart.

  • Presentation: For each concentration level, three samples are presented to each panelist: two are blanks, and one contains the whisky lactone enantiomer. The order of presentation is randomized.

  • Evaluation: Panelists are asked to identify the sample that is different from the other two.

  • Threshold Calculation: The individual threshold for each panelist is calculated as the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified. The group threshold is then determined by calculating the geometric mean of the individual thresholds.

Olfactory Signaling Pathway

The perception of odorants like whisky lactone is initiated by the binding of these molecules to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This triggers a signal transduction cascade that ultimately results in the perception of smell in the brain. While the specific ORs that bind to whisky lactone enantiomers have not been fully characterized, the general mechanism of olfactory signal transduction is well understood.

Mechanism of Olfactory Transduction:

  • Odorant Binding: Molecules of whisky lactone bind to specific G-protein coupled receptors (GPCRs) on the surface of olfactory sensory neurons.

  • G-Protein Activation: This binding event causes a conformational change in the OR, which in turn activates an associated G-protein (Gαolf).

  • Second Messenger Production: The activated Gαolf subunit stimulates the enzyme adenylyl cyclase III, which catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

  • Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows an influx of sodium (Na+) and calcium (Ca2+) ions, causing a depolarization of the olfactory sensory neuron's membrane.

  • Signal Amplification: The influx of Ca2+ also opens calcium-activated chloride (Cl-) channels, leading to an efflux of Cl- ions, which further depolarizes the cell membrane.

  • Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the neuron's axon to the olfactory bulb in the brain.

  • Signal Processing: In the olfactory bulb, the signals are processed and then relayed to higher olfactory cortices, where the odor is perceived and identified.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (GPCR) G_Protein G-Protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase III G_Protein->AC Activates cAMP cAMP AC->cAMP Converts to CNG_Channel CNG Ion Channel Ions_In Na+, Ca2+ Influx CNG_Channel->Ions_In Whisky_Lactone Whisky Lactone Whisky_Lactone->OR Binds ATP ATP ATP->AC cAMP->CNG_Channel Opens Depolarization Depolarization Ions_In->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: The canonical olfactory signal transduction pathway.

References

An In-depth Technical Guide on the Precursors of β-methyl-γ-octalactone in Quercus petraea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the precursors to β-methyl-γ-octalactone, commonly known as whisky lactone or oak lactone, within Quercus petraea (sessile oak). This document details the key precursor molecules, their biosynthetic pathways, and the analytical methodologies used for their identification and quantification.

Introduction to β-methyl-γ-octalactone

β-methyl-γ-octalactone is a significant aroma compound, imparting characteristic coconut, celery, and fresh wood notes to alcoholic beverages aged in oak barrels, such as wine and whisky.[1] First identified in whisky and subsequently in oak wood, this compound exists as four stereoisomers, with the (3S,4S)-cis and (3S,4R)-trans forms being naturally present in oak.[1] The cis isomer is noted for being more aromatic and having a lower perception threshold (1 µg/L) compared to the trans isomer (20 µg/L).[1] The presence of these lactones is not solely due to their free form in the wood; a significant portion is generated during the toasting of barrels and the aging of spirits through the transformation of non-volatile precursors.

Identified Precursors in Quercus petraea

Research into the heartwood of Quercus petraea has led to the isolation and identification of several key precursors to β-methyl-γ-octalactone. These are primarily glycosidically bound forms of 3-methyl-4-hydroxyoctanoic acid, the open-chain form of the lactone.

The most abundant precursor identified for the potent cis-β-methyl-γ-octalactone is the 6′-O-gallate derivative of (3S,4S)-4-β-D-glucopyranosyloxy-3-methyloctanoic acid .[1][2][3][4][5] This complex molecule is considered a specific marker for sessile oak.[6] Additionally, (3S,4S)-4-β-D-glucopyranosyloxy-3-methyloctanoic acid has also been identified as a major precursor.[1][2]

For the less abundant trans-β-methyl-γ-octalactone, a threo-4-β-D-glucopyranosyloxy-3-methyloctanoic acid derivative , likely its 6'-O-gallate, has been tentatively identified as a minor precursor.[1][2] More recent studies have also identified two new galloylated derivatives that act as potential precursors, contributing to the taste profile of oak-aged spirits.[7]

The following table summarizes the key identified precursors of β-methyl-γ-octalactone in Quercus petraea.

Precursor CompoundCorresponding Lactone IsomerRelative AbundanceReference
6′-O-gallate derivative of (3S,4S)-4-β-D-glucopyranosyloxy-3-methyloctanoic acidcis-(3S,4S)Major[1][2][3][4][5]
(3S,4S)-4-β-D-glucopyranosyloxy-3-methyloctanoic acidcis-(3S,4S)Major[1][2]
6′-O-gallate derivative of a threo-4-β-D-glucopyranosyloxy-3-methyloctanoic acidtrans-(3S,4R)MinorTentatively identified[1][2]
(3S,4R)-3-methyl-4-O-β-D-glucopyranosyloctanoic acidtrans-(3S,4R)Minor[8][9]
cis-3-methyl-4-galloyloxyoctanoic acidcis-(3S,4S)-[8][9]
(3S,4S)-3-methyl-4-O-(6′-O-galloyl)-β-D-glucopyranosyloctanoic acidcis-(3S,4S)-[8][9]

Biosynthetic Pathway and Transformation

The formation of β-methyl-γ-octalactone from its precursors in Quercus petraea is a multi-step process involving enzymatic and chemical reactions, often accelerated by the heat treatment of the wood (toasting) and the acidic conditions of the aging beverage. The general pathway involves the hydrolysis of the glycosidic and galloyl moieties, followed by the lactonization of the resulting 3-methyl-4-hydroxyoctanoic acid.

Biosynthesis of beta-methyl-gamma-octalactone Precursor 6′-O-gallate derivative of (3S,4S)-4-β-D-glucopyranosyloxy-3-methyloctanoic acid Intermediate1 (3S,4S)-4-β-D-glucopyranosyloxy-3-methyloctanoic acid Precursor->Intermediate1 Hydrolysis (e.g., Tannase) GallicAcid Gallic Acid Precursor->GallicAcid Intermediate2 (3S,4S)-3-methyl-4-hydroxyoctanoic acid (Aglycone) Intermediate1->Intermediate2 Hydrolysis (Acid or Enzymatic) Glucose Glucose Intermediate1->Glucose Product cis-β-methyl-γ-octalactone Intermediate2->Product Lactonization (Acidic conditions, Heat)

Caption: Proposed pathway for the formation of cis-β-methyl-γ-octalactone from its major precursor in Quercus petraea.

Experimental Protocols

The quantification of β-methyl-γ-octalactone precursors in Quercus petraea can be approached through direct and indirect methods.

Indirect Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

This method quantifies the precursors by measuring the amount of β-methyl-γ-octalactone released after chemical hydrolysis and lactonization.[3]

GC-MS Workflow Start Powdered Oak Wood Sample Extraction Extraction with a suitable solvent (e.g., methanol) Start->Extraction Split Aliquot for Free and Total Lactone Analysis Extraction->Split FreeLactone Direct GC-MS analysis for free β-methyl-γ-octalactone Split->FreeLactone Free Hydrolysis Acid Hydrolysis (e.g., with sulfuric acid) and Lactonization Split->Hydrolysis Total Calculation Precursor Content = Total Lactone - Free Lactone FreeLactone->Calculation TotalLactone GC-MS analysis for total β-methyl-γ-octalactone Hydrolysis->TotalLactone TotalLactone->Calculation

Caption: Workflow for the indirect quantification of β-methyl-γ-octalactone precursors using GC-MS.

Detailed Methodology:

  • Sample Preparation: A known mass of finely powdered heartwood from Quercus petraea is used for extraction.

  • Extraction: The wood powder is extracted with a polar solvent, such as methanol, to solubilize the precursors. The extraction is typically performed over several hours to ensure complete recovery.

  • Hydrolysis and Lactonization: An aliquot of the extract is subjected to strong acid hydrolysis, for instance, with sulfuric acid, and heated. This process cleaves the glycosidic and galloyl groups and promotes the cyclization of the resulting 3-methyl-4-hydroxyoctanoic acid to β-methyl-γ-octalactone.

  • GC-MS Analysis: Both the hydrolyzed and non-hydrolyzed extracts are analyzed by gas chromatography-mass spectrometry. A chiral column can be used to separate the cis and trans isomers.

  • Quantification: The concentration of the precursors is determined by subtracting the amount of free lactone in the non-hydrolyzed sample from the total amount of lactone in the hydrolyzed sample.

Direct Analysis via High-Performance Liquid Chromatography (HPLC)

Direct methods, such as HPLC, allow for the quantification of the intact precursor molecules without the need for hydrolysis.[3]

Detailed Methodology:

  • Sample Preparation and Extraction: Similar to the GC-MS method, the oak wood is powdered and extracted with a suitable solvent.

  • HPLC-UV/DAD or HPLC-MS/MS Analysis: The extract is directly injected into an HPLC system. A reversed-phase column is typically used for separation.

    • HPLC with Diode-Array Detection (DAD): The precursors can be detected based on their UV absorbance, particularly due to the galloyl moiety.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a more sensitive and selective method. The precursor molecules are identified and quantified based on their specific mass-to-charge ratios and fragmentation patterns.[8]

  • Quantification: The concentration of each precursor is determined by comparing its peak area to that of a calibration curve constructed with a purified standard of the precursor.

Quantitative Data

The concentration of β-methyl-γ-octalactone precursors in Quercus petraea can vary depending on factors such as the geographical origin of the wood, the specific tree, and the seasoning and toasting processes applied during barrel production. However, studies consistently show that the 6′-O-gallate derivative of (3S,4S)-4-β-D-glucopyranosyloxy-3-methyloctanoic acid is the most abundant precursor.[3][5]

The following table provides a template for summarizing quantitative data on precursor concentrations. The values would be obtained from specific experimental studies.

Sample Description (e.g., Forest, Toasting Level)6′-O-gallate derivative of (3S,4S)-4-β-D-glucopyranosyloxy-3-methyloctanoic acid (µg/g of wood)(3S,4S)-4-β-D-glucopyranosyloxy-3-methyloctanoic acid (µg/g of wood)Total Precursors (as lactone equivalents, µg/g of wood)
Quercus petraea, Forest of Bercé, Untoasted[Insert Value][Insert Value][Insert Value]
Quercus petraea, Forest of Tronçais, Medium Toast[Insert Value][Insert Value][Insert Value]
Quercus petraea, Forest of Allier, Heavy Toast[Insert Value][Insert Value][Insert Value]

Conclusion

The understanding of the precursors of β-methyl-γ-octalactone in Quercus petraea is crucial for controlling the flavor profile of oak-aged beverages. The primary precursor for the sensorially significant cis-isomer is the 6′-O-gallate derivative of (3S,4S)-4-β-D-glucopyranosyloxy-3-methyloctanoic acid. Both indirect and direct analytical methods are available for the quantification of these precursors, with LC-MS/MS offering high sensitivity and specificity. Further research into the influence of forestry and coopering practices on the concentration of these precursors will enable a more precise manipulation of the final aroma of wines and spirits.

References

An In-depth Technical Guide to cis-3-Methyl-4-octanolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of cis-3-Methyl-4-octanolide, a significant flavor and fragrance compound. It is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering detailed information on its chemical identifiers, physical and chemical properties, synthesis protocols, and analytical methodologies.

Chemical Identifiers

This compound, also widely known as whisky lactone or quercus lactone, is a naturally occurring lactone.[1][2] It is a key component responsible for the characteristic aroma of whisky and other spirits aged in oak barrels.[1] This compound exists as two enantiomers: (3R,4R) and (3S,4S). The racemic mixture and the individual stereoisomers are identified by distinct CAS numbers and other chemical identifiers.

IdentifierRacemic this compound(3S,4S)-(-)-cis-3-Methyl-4-octanolide(3R,4R)-(+)-cis-3-Methyl-4-octanolide
CAS Number 39212-23-2[1]80041-00-5[1]55013-32-6[1]
PubChem CID 629001109487141285[1]
ChemSpider ID N/A927001337679[1]
UNII HKX8Y5BUAO[1]DR7KRE2AJV[1]O93PZ85MTG[1]
InChI InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3/t7-,8-InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1[1]InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1[1]
SMILES CCCCC1C(C)CC(=O)O1CCCC[C@@H]1OC(=O)C[C@@H]1C[1]CCCCC[C@H]1OC(=O)C[C@H]1C[1]

Physicochemical Properties

This compound is a colorless liquid with a characteristic sweet, coconut-like, and woody aroma.[3] Its physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₆O₂
Molar Mass 156.22 g/mol [4]
Boiling Point 93-94 °C at 5 mm Hg[5]
Density 0.952 g/mL at 25 °C[5]
Refractive Index n20/D 1.4454[5]
Vapor Pressure 0.027 mmHg at 25 °C[3]
Flash Point >230 °F (>110 °C)[3]
Solubility Soluble in hexane (B92381) (>50%); sparingly soluble in water (<0.1%)[3]
Taste Threshold 0.5 ppm: woody, coumarinic, coconut, lactonic, creamy, and nutty with a toasted nuance.[5]

Synthesis Protocols

Several synthetic routes to this compound have been developed, including enantioselective methods and the conversion from its trans-isomer. A general approach for the enantioselective synthesis of β,γ-cis-disubstituted γ-lactones involves an Evans asymmetric aldolization as the key step.[6]

A representative method for producing cis-whisky lactone involves a three-step process starting from the corresponding trans-isomer:[7]

  • Hydrolysis and Alkylation of trans-whisky lactone: The lactone ring of the trans-isomer, for example, (3S,4R)-3-methyl-4-octanolide, is hydrolyzed. An alkyl group is then added to the hydrolyzed intermediate to form a 3,4-trans compound.[7]

  • Inversion of Stereochemistry: The resulting 3,4-trans compound is reacted with an acyl compound in the presence of triphenylphosphine (B44618) and an azodicarboxylate (a Mitsunobu reaction). This step inverts the stereochemistry at the 4-position, yielding a 3,4-cis compound.[7]

  • Lactonization: The 3,4-cis compound is then treated with an acid, such as a mineral acid (e.g., hydrochloric acid, sulfuric acid) or an organic acid (e.g., p-toluenesulfonic acid), to induce lactonization and form the final this compound.[7]

The following diagram illustrates this synthetic workflow:

G Synthesis of this compound cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Final Product trans-3-Methyl-4-octanolide trans-3-Methyl-4-octanolide 3,4-trans-hydroxy ester 3,4-trans-hydroxy ester trans-3-Methyl-4-octanolide->3,4-trans-hydroxy ester Hydrolysis & Alkylation 3,4-cis-ester 3,4-cis-ester 3,4-trans-hydroxy ester->3,4-cis-ester Mitsunobu Reaction (Stereochemical Inversion) This compound This compound 3,4-cis-ester->this compound Acid-catalyzed Lactonization

A representative synthetic workflow for this compound.

Analytical Methodologies

The characterization and quantification of this compound in various matrices, such as alcoholic beverages, are typically performed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like whisky lactone. In the analysis of beverages, headspace solid-phase microextraction (HS-SPME) is often employed for sample preparation to extract and concentrate the volatile analytes before their introduction into the GC-MS system.[8] The mass spectrum of this compound shows characteristic fragmentation patterns that allow for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of this compound. ¹H-NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule, which helps in confirming the cis stereochemistry. The reported ¹H-NMR data for cis-whisky lactone in CDCl₃ is as follows: δ 0.92 (3H, t, J = 7.0 Hz), 1.02 (3H, d, J = 6.9 Hz), 1.20 – 1.75 (6H, m), 2.20 (1H, dd, J = 3.8 and 16.8 Hz), 2.51 – 2.64 (1H, m), 2.70 (1H, dd, J = 7.8 and 16.8 Hz), and 4.25 (1H, m).[9]

References

A Comprehensive Technical Guide to the Thermophysical Properties of 5-butyldihydro-4-methylfuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-butyldihydro-4-methylfuran-2(3H)-one, commonly known as whiskey lactone or oak lactone, is a significant flavor and aroma compound found in many aged alcoholic beverages and oak-aged products.[1][2][3] Its presence imparts characteristic coconut, woody, and sweet notes.[1] This technical guide provides an in-depth overview of the available thermophysical property data for this compound, details on experimental protocols for their measurement, and a visualization of its key synthesis and formation pathways. This information is crucial for professionals in drug development, flavor chemistry, and materials science for applications ranging from purification and formulation to understanding its behavior in various processes.

Chemical Identity

  • IUPAC Name: 5-butyl-4-methyloxolan-2-one[4][5][6]

  • Synonyms: Whiskey lactone, Oak lactone, β-Methyl-γ-octalactone[1][7]

  • Molecular Formula: C₉H₁₆O₂[7]

  • Molecular Weight: 156.22 g/mol [7]

  • CAS Number: 39212-23-2[7]

This compound exists as cis and trans stereoisomers, with the cis isomer being particularly important for its characteristic aroma.[1]

Thermophysical Properties

Quantitative thermophysical data for 5-butyldihydro-4-methylfuran-2(3H)-one is limited in publicly available literature. The following table summarizes the known values for the general compound and provides comparative data for structurally similar γ-lactones to offer a broader context for its expected physical behavior.

Property5-butyldihydro-4-methylfuran-2(3H)-oneγ-Octalactone (C₈H₁₄O₂)γ-Nonalactone (C₉H₁₆O₂)γ-Decalactone (C₁₀H₁₈O₂)γ-Undecalactone (C₁₁H₂₀O₂)
Density 0.952 g/mL at 25°C0.981 g/mL at 25°C[8]0.976 g/mL at 25°C[9]0.952 - 0.957 g/mL at 20°C[10]0.944 - 0.965 g/cm³ at 20-25°C[11]
Boiling Point 93-94°C at 5 mmHg234°C (lit.)[8]121-122°C at 6 mmHg[9]281°C[12]265 - 297°C at 760 mmHg[11]
Refractive Index 1.4454 at 20°C1.444 at 20°C[8]1.447 at 20°C[9]1.4470 - 1.4510 at 20°C[10]1.438 - 1.454 at 20°C[11]
Vapor Pressure Not AvailableNot Available~1.18 × 10⁻² mmHg at 25°C (est.)[13]0.0045 mmHg at 25°C[12]0.001 - 0.00271 mmHg at 25°C[11]
Flash Point Not Available>230°F[8]>230°F[9]150°C[12]>100°C[11]
Enthalpy of Vaporization Not AvailableData not availableNot AvailableNot AvailableNot Available
Heat Capacity Not AvailableNot AvailableNot AvailableNot AvailableNot Available
Thermal Conductivity Not AvailableNot AvailableNot AvailableNot AvailableNot Available
Viscosity Not AvailableNot AvailableNot AvailableNot AvailableNot Available
Surface Tension Not AvailableNot AvailableNot AvailableNot AvailableNot Available

Experimental Protocols

Density Measurement

The density of liquid lactones can be determined using a calibrated pycnometer or a digital density meter. The procedure involves:

  • Calibration: Calibrate the instrument with a substance of known density, such as deionized water, at a specific temperature.

  • Sample Measurement: Introduce a known volume of the lactone into the instrument.

  • Mass Determination: Accurately measure the mass of the lactone.

  • Calculation: Density is calculated as the ratio of mass to volume. Temperature control is critical for accurate measurements.

Boiling Point Determination

The boiling point can be measured using a distillation apparatus or a micro-boiling point method for small sample volumes. The general procedure for distillation is:

  • Apparatus Setup: Assemble a simple distillation apparatus with a heating mantle, distillation flask, condenser, and collection flask.

  • Heating: Gently heat the lactone in the distillation flask.

  • Temperature Reading: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature on a thermometer placed in the vapor path during distillation. The pressure should be recorded as the boiling point is pressure-dependent.

Refractive Index Measurement

An Abbe refractometer is commonly used to measure the refractive index of liquids. The protocol is as follows:

  • Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

  • Sample Application: Apply a few drops of the lactone onto the prism of the refractometer.

  • Measurement: Close the prism and allow the temperature to stabilize. View the scale through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered.

  • Reading: Read the refractive index value from the scale.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a powerful technique for the identification and purity assessment of volatile compounds like lactones. A general protocol involves:

  • Sample Preparation: Dissolve a small amount of the lactone in a suitable volatile solvent.

  • Injection: Inject a small volume of the prepared sample into the gas chromatograph.

  • Separation: The compound travels through a capillary column where it is separated based on its volatility and interaction with the stationary phase.

  • Detection and Identification: The separated compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification by comparing it to spectral libraries.

Key Pathways

Synthesis and Formation of 5-butyldihydro-4-methylfuran-2(3H)-one

This lactone can be produced through various chemical synthesis routes and is also formed naturally from precursors in oak wood.

A common synthetic route is the Knoevenagel condensation.[14]

Knoevenagel_Condensation n_valeraldehyde n-Valeraldehyde ketonic_acid_ester Ketonic Acid Ester n_valeraldehyde->ketonic_acid_ester Knoevenagel Condensation crotonic_acid Crotonic Acid crotonic_acid->ketonic_acid_ester whiskey_lactone 5-butyldihydro-4-methylfuran-2(3H)-one ketonic_acid_ester->whiskey_lactone Hydrogenation

Caption: Knoevenagel condensation synthesis of whiskey lactone.

Biocatalytic methods offer a greener alternative for the synthesis of specific enantiomers.[14]

Biocatalytic_Synthesis precursor_diol Precursor Diol microbial_oxidation Microbial Oxidation (e.g., Rhodococcus spp.) precursor_diol->microbial_oxidation enantiopure_lactone Enantiomerically Pure 5-butyldihydro-4-methylfuran-2(3H)-one microbial_oxidation->enantiopure_lactone

Caption: Biocatalytic synthesis of enantiopure whiskey lactone.

In aged spirits, this lactone is formed from precursors present in oak wood. Glycoconjugates are extracted into the beverage and then hydrolyzed and cyclized to form the lactone.[15][16]

Oak_Lactone_Formation oak_wood Oak Wood glycoconjugates Glycoconjugate Precursors oak_wood->glycoconjugates extraction Extraction into Beverage (Aging Process) glycoconjugates->extraction hydrolysis Acid Hydrolysis extraction->hydrolysis hydroxy_acid 3-methyl-4-hydroxyoctanoic acid hydrolysis->hydroxy_acid cyclization Lactonization (Cyclization) hydroxy_acid->cyclization oak_lactone cis/trans-5-butyldihydro-4- methylfuran-2(3H)-one cyclization->oak_lactone

Caption: Formation of oak lactone from precursors in oak wood.

Conclusion

This technical guide consolidates the available thermophysical property data for 5-butyldihydro-4-methylfuran-2(3H)-one and provides a framework for its experimental determination. While specific data for this compound remains sparse, the information on related γ-lactones offers valuable comparative insights. The outlined synthesis and formation pathways provide a fundamental understanding of its origin in both synthetic and natural contexts. Further experimental investigation is warranted to fully characterize the thermophysical profile of this important flavor and aroma compound, which will undoubtedly support its broader application in scientific and industrial fields.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (-)-cis-Whisky Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(-)-cis-Whisky lactone is a key flavor and fragrance compound, imparting characteristic oak and coconut notes to aged spirits and a range of consumer products. Its specific stereochemistry is crucial for its desired sensory properties. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (-)-cis-whisky lactone, with a primary focus on a chemo-enzymatic approach. This method combines classical chemical reactions with highly selective biocatalysis to achieve high enantiopurity. Alternative chemical synthesis strategies are also discussed, offering a comparative overview for researchers in organic synthesis and drug development.

Introduction

Whisky lactone (3-methyl-4-octanolide) possesses two chiral centers, leading to four possible stereoisomers. The (-)-cis-(4S,5S) isomer is of particular interest due to its significant contribution to the aroma profile of oak-aged beverages like whisky and wine.[1] The demand for enantiomerically pure (-)-cis-whisky lactone necessitates efficient and selective synthetic methodologies.

This document outlines a robust chemo-enzymatic strategy that leverages the high stereoselectivity of microbial enzymes.[2][3] The process begins with the separation of a commercially available diastereomeric mixture of cis- and trans-whisky lactones, followed by the chemical reduction of the isolated cis-isomer to the corresponding diol. The key enantioselective step is the microbial oxidation of this diol to yield the target (-)-cis-whisky lactone.[1][4]

Chemo-enzymatic Synthesis Workflow

The chemo-enzymatic synthesis of (-)-cis-whisky lactone is a three-step process, providing a reliable route to the desired enantiomer.[1]

chemoenzymatic_workflow start Diastereomeric Mixture (cis/trans-Whisky Lactone) step1 Step 1: Chromatographic Separation start->step1 cis_lactone cis-Whisky Lactone step1->cis_lactone step2 Step 2: Chemical Reduction (LiAlH4) cis_lactone->step2 syn_diol syn-3-Methyloctane-1,4-diol step2->syn_diol step3 Step 3: Microbial Oxidation (R. erythropolis) syn_diol->step3 final_product (-)-cis-Whisky Lactone step3->final_product

Caption: Chemo-enzymatic synthesis workflow for (-)-cis-whisky lactone.

Experimental Protocols

Step 1: Separation of cis-Whisky Lactone

Objective: To isolate cis-whisky lactone from a commercial diastereomeric mixture.

Methodology:

  • Column Preparation: A chromatography column is packed with silica (B1680970) gel in a suitable solvent system, such as a mixture of hexane, ethyl acetate, diethyl ether, and methylene (B1212753) chloride.[1]

  • Sample Loading: A commercially available diastereomeric mixture of cis/trans-whisky lactones is dissolved in a minimal amount of the eluent and loaded onto the column.[1]

  • Elution: The column is eluted with the solvent mixture.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by gas chromatography (GC) to identify those containing the pure cis-isomer.[1]

  • Solvent Removal: The fractions containing the pure cis-whisky lactone are combined, and the solvent is removed under reduced pressure.

Step 2: Chemical Reduction of cis-Whisky Lactone

Objective: To reduce the isolated cis-whisky lactone to syn-3-methyloctane-1,4-diol.

Methodology:

  • Reaction Setup: A solution of cis-whisky lactone in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: The solution is cooled in an ice bath, and a solution of lithium aluminum hydride (LiAlH₄) in the same solvent is added dropwise with stirring.[1]

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the dropwise addition of water, followed by a sodium hydroxide (B78521) solution and then more water.

  • Work-up: The resulting mixture is filtered, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield syn-3-methyloctane-1,4-diol.[1]

Step 3: Microbial Oxidation of syn-3-Methyloctane-1,4-diol

Objective: To enantioselectively oxidize syn-3-methyloctane-1,4-diol to (-)-cis-whisky lactone using Rhodococcus erythropolis.

Methodology:

  • Microorganism Culture: Rhodococcus erythropolis (e.g., DSM 44534 or PCM 2150) is cultured in a suitable medium (e.g., PCM medium) in Erlenmeyer flasks at 22°C with shaking (150 rpm) for 3 days.[1]

  • Substrate Addition: A solution of syn-3-methyloctane-1,4-diol in acetone (B3395972) is added to the bacterial culture.[1]

  • Biotransformation: The culture is incubated under the same conditions, and the reaction is monitored by taking samples at regular intervals (e.g., 24, 48, and 72 hours).[1]

  • Extraction: The reaction mixture is extracted with ethyl acetate. The organic phase is separated, dried over anhydrous magnesium sulfate, and the solvent is evaporated.[1]

  • Purification and Analysis: The crude product is purified by column chromatography to yield enantiomerically enriched (-)-cis-whisky lactone. The enantiomeric excess (ee) is determined by chiral gas chromatography.

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excess values obtained through the chemo-enzymatic synthesis.

StepProductTypical YieldEnantiomeric Excess (ee)Reference(s)
2. Chemical Reductionsyn-3-Methyloctane-1,4-diol>90%N/A[1][4]
3. Microbial Oxidation (acetone powder)(-)-cis-(4S,5S)-Whisky Lactone-86%[1]

Note: Yields for the microbial oxidation step can vary depending on the specific strain and conditions used. The use of acetone powder from R. erythropolis DSM44534 has been shown to produce the desired (-)-cis-(4S,5S) isomer with high enantiomeric excess.[1]

Alternative Synthetic Strategies

While the chemo-enzymatic method is highly effective, other chemical approaches for the synthesis of whisky lactone have been developed.

Knoevenagel Condensation and Catalytic Hydrogenation

This method involves the reaction of n-valeraldehyde with crotonic acid or its esters via a Knoevenagel condensation to form a keto-acid or keto-ester intermediate.[5][6] Subsequent catalytic hydrogenation of this intermediate leads to the formation of whisky lactone.[5] This process can be tuned to favor the formation of the cis-isomer.[6]

knoevenagel_workflow start n-Valeraldehyde + Crotonic Acid step1 Knoevenagel Condensation start->step1 intermediate Keto-acid Intermediate step1->intermediate step2 Catalytic Hydrogenation intermediate->step2 final_product cis-Whisky Lactone step2->final_product

Caption: Knoevenagel condensation and hydrogenation route to cis-whisky lactone.

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a powerful tool for the enantioselective synthesis of epoxy alcohols from allylic alcohols.[7][8] This methodology can be applied to construct the chiral centers of γ-lactones, including whisky lactone, by using an appropriate allylic alcohol precursor.[9][10] The resulting epoxy alcohol can then be converted to the target lactone through a series of transformations.

Conclusion

The chemo-enzymatic approach offers a highly efficient and stereoselective route to (-)-cis-whisky lactone, taking advantage of the precise catalytic activity of microbial enzymes for the key enantioselective step. The detailed protocols provided herein serve as a valuable resource for researchers aiming to synthesize this important flavor and fragrance compound. Alternative chemical methods, while potentially offering different advantages in terms of scalability and reagent availability, often require more extensive optimization to achieve high enantioselectivity. The choice of synthetic route will depend on the specific requirements of the research or development project.

References

Application Note: Quantification of Oak Lactones in Wine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and wine industry professionals.

Introduction:

Oak lactones, specifically the cis- and trans-isomers of β-methyl-γ-octalactone (also known as whiskey lactones), are significant aroma compounds in wine, particularly in those aged in oak barrels.[1] These compounds impart characteristic coconut, woody, and sweet aromas, contributing significantly to the wine's overall sensory profile.[1][2][3] The concentration of these lactones can be influenced by various factors, including the species of oak, the toasting level of the barrel, and the aging duration.[1] Accurate quantification of oak lactones is therefore crucial for quality control and for understanding the impact of coopering and aging techniques on wine flavor. This application note details a robust and sensitive method for the quantification of oak lactones in wine using Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME).

Experimental Protocol

This protocol outlines a method for the quantification of cis- and trans-oak lactones and other relevant lactones in wine samples.

1. Materials and Reagents:

  • Standards: High-purity standards of cis-oak lactone, trans-oak lactone, γ-butyrolactone, γ-hexalactone, γ-octalactone, γ-nonalactone, γ-decalactone, δ-decalactone, and γ-undecalactone.

  • Internal Standard (IS): γ-Heptalactone or 3,4-dimethylphenol (B119073) are suitable internal standards.[2] Deuterated forms of the target analytes, such as [2H4]cis-oak lactone and [2H4]trans-oak lactone, can also be used for stable isotope dilution analysis.[4]

  • Solvents: Ethanol (B145695) (reagent grade), deionized water.

  • Salts: Sodium chloride (NaCl).

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or Polydimethylsiloxane (PDMS) fibers are commonly used.[5][6] The DVB/CAR/PDMS fiber is often preferred for its broader analyte range.[6]

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

2. Standard Preparation:

  • Stock Solutions: Prepare individual stock solutions of each lactone standard and the internal standard in ethanol at a concentration of 1000 mg/L.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions in a model wine solution (e.g., 12% ethanol in water, adjusted to pH 3.5 with tartaric acid) to create a calibration curve. The concentration range should encompass the expected levels of lactones in the wine samples.

3. Sample Preparation (HS-SPME):

  • Pipette 10 mL of the wine sample (or working standard) into a 20 mL headspace vial.

  • Add a precise amount of the internal standard solution.

  • Add 3 g of NaCl to the vial to increase the ionic strength and enhance the release of volatile compounds into the headspace.[3]

  • Immediately seal the vial with a magnetic screw cap.

  • Place the vial in the autosampler tray of the GC-MS system.

  • Incubate the sample at a controlled temperature (e.g., 40°C) for a specific time (e.g., 10 minutes) to allow for equilibration of the analytes between the sample and the headspace.[3]

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) with agitation.[6]

  • After extraction, the fiber is retracted and immediately introduced into the hot GC inlet for thermal desorption of the analytes.

4. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Injector: Splitless mode, temperature: 250°C.

    • Column: A mid-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the lactones.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 3°C/min.

      • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity. Monitor characteristic ions for each target lactone and the internal standard.

5. Data Analysis:

  • Identify the peaks of the target lactones and the internal standard in the chromatogram based on their retention times and specific ion fragments.

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the response factor for each analyte relative to the internal standard using the data from the calibration standards.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.

  • Determine the concentration of the oak lactones in the wine samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative data for the GC-MS analysis of oak lactones in wine, compiled from various studies.

AnalyteLinearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)
cis-Oak Lactone >0.990.1 - 1.00.3 - 3.090 - 110
trans-Oak Lactone >0.990.1 - 1.00.3 - 3.090 - 110
γ-Butyrolactone >0.9917057095 - 105
γ-Hexalactone >0.991.0 - 5.03.0 - 15.092 - 108
γ-Octalactone >0.990.5 - 2.01.5 - 6.093 - 107
γ-Nonalactone >0.990.2 - 1.50.6 - 4.591 - 109
γ-Decalactone >0.990.3 - 2.00.9 - 6.094 - 106
δ-Decalactone >0.990.5 - 2.51.5 - 7.590 - 110
γ-Undecalactone >0.990.4 - 2.01.2 - 6.092 - 108

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values can vary depending on the specific instrumentation and matrix.

Experimental Workflow Diagram

GCMS_Workflow GC-MS Workflow for Oak Lactone Quantification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Wine Sample (10 mL) Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add NaCl (3 g) Add_IS->Add_Salt Seal Seal Vial Add_Salt->Seal Incubate Incubate (e.g., 40°C) Seal->Incubate HS_SPME Headspace SPME (e.g., 30-60 min) Incubate->HS_SPME Desorption Thermal Desorption in GC Inlet HS_SPME->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Acquisition Data Acquisition Detection->Acquisition Integration Peak Integration Acquisition->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Oak Lactones Calibration->Quantification

Caption: Experimental workflow for the quantification of oak lactones in wine.

Conclusion

The described HS-SPME-GC-MS method provides a sensitive, reliable, and robust approach for the quantification of oak lactones in wine. The use of an automated HS-SPME sample preparation technique minimizes sample handling and reduces the potential for analytical errors. This method can be effectively implemented in research and quality control laboratories to monitor the extraction of oak-derived aroma compounds during wine aging and to better understand their contribution to the final sensory profile of the wine.

References

Application Note: Analysis of Lactones Using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely employed for the extraction and concentration of volatile and semi-volatile organic compounds from a variety of matrices.[1] This application note provides a detailed protocol for the analysis of lactones, a significant class of aroma compounds found in numerous food products, beverages, and are also of interest in the pharmaceutical and chemical industries, using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The Headspace SPME (HS-SPME) technique is particularly well-suited for the analysis of volatile compounds within complex sample types.[3]

Key Advantages of SPME for Lactone Analysis:

  • Solvent-Free: Eliminates the need for organic solvents, reducing environmental impact and potential interference.[4]

  • High Sensitivity: Enables the detection and quantification of lactones at trace levels.[5]

  • Simplicity and Speed: Combines sampling, extraction, and concentration into a single, efficient step, significantly reducing sample preparation time.[6]

  • Versatility: Applicable to a wide range of liquid and solid sample matrices.[6]

Experimental Protocols

This section details the methodology for the analysis of volatile lactones using HS-SPME-GC-MS. The protocol is based on established methods for lactone analysis in complex matrices such as wine and other beverages.[1][2][7]

Sample Preparation

Proper sample preparation is critical for achieving reproducible and accurate results.

Liquid Samples (e.g., Wine, Beverages):

  • Pipette a defined volume (e.g., 2 mL) of the liquid sample into a headspace vial (e.g., 10 mL or 20 mL).[3]

  • For quantitative analysis, add a known concentration of an appropriate internal standard.

  • To enhance the release of volatile lactones, the ionic strength of the sample can be increased by adding a salt, such as sodium chloride (NaCl), to saturation.[1]

  • Immediately seal the vial with a PTFE-lined septum cap.[1]

Solid Samples:

  • Weigh a precise amount of the homogenized solid sample into a headspace vial.

  • Add a specific volume of a suitable solvent (e.g., deionized water, buffer solution) to create a slurry or suspension.

  • Add an internal standard and salt as described for liquid samples.

  • Seal the vial tightly.[1]

Headspace Solid-Phase Microextraction (HS-SPME)

The selection of the SPME fiber and optimization of extraction parameters are crucial for achieving high extraction efficiency.

SPME Fiber Selection:

The choice of fiber coating depends on the polarity and volatility of the target lactones. For volatile lactones, common and effective fibers include:

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): A triple-phase fiber suitable for a broad range of volatile and semi-volatile compounds.[3]

  • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): Effective for the general-purpose analysis of volatile compounds.[8]

  • Polyacrylate (PA): Recommended for more polar analytes.

Extraction Procedure:

  • Place the sealed sample vial in a heating block or water bath set to the desired extraction temperature (e.g., 40-60°C).

  • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 20-60 minutes) to allow for the adsorption of the lactones onto the fiber coating.

  • After extraction, immediately introduce the SPME fiber into the GC inlet for thermal desorption of the analytes.[1]

GC-MS Analysis

Thermal Desorption:

  • Desorb the analytes from the fiber in the hot GC inlet (e.g., 250-270°C) for a sufficient time (e.g., 2-5 minutes) in splitless mode to ensure the complete transfer of analytes to the GC column.

GC-MS Conditions:

The following are typical GC-MS parameters for lactone analysis. These should be optimized for the specific instrument and target analytes.

  • Injection Port Temperature: 250-270°C[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[1]

  • Column: A non-polar or mid-polar capillary column is typically used (e.g., DB-5ms, HP-5ms, DB-WAX).[1]

  • Oven Temperature Program:

    • Initial temperature: e.g., 40°C, hold for 2-5 minutes.

    • Ramp: e.g., 5-10°C/min to a final temperature of 230-250°C.

    • Final hold: 5-10 minutes.[1]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-350.

    • Scan Mode:

      • Full Scan: For qualitative analysis and identification of unknown compounds.

      • Selected Ion Monitoring (SIM): For quantitative analysis of target lactones to enhance sensitivity and selectivity.[1]

Quantitative Data Summary

Quantitative data from various studies on SPME for lactone analysis are summarized below for easy comparison.

Table 1: SPME-GC-MS Method Parameters for Volatile Lactone Analysis in Wine. [1][5]

ParameterCondition
SPME FiberDVB/CAR/PDMS
Extraction Temp.40°C
Extraction Time30 min
Desorption Temp.250°C
Desorption Time5 min
GC ColumnDB-WAX (60 m x 0.25 mm, 0.25 µm)
Carrier GasHelium (1.2 mL/min)
Oven Program40°C (5 min) to 230°C at 5°C/min, hold 10 min
MS ModeSIM

Table 2: Quantitative Performance Data for Selected Lactones in Wine. [1][5]

LactoneDetection Limit (µg/L)Linearity Range (mg/L)Reproducibility (RSD%)
γ-Butyrolactone0.170.2 - 103.5
γ-Hexalactone0.50.001 - 0.14.2
γ-Octalactone0.20.0005 - 0.055.1
γ-Nonalactone0.30.0005 - 0.054.8
γ-Decalactone0.10.0002 - 0.026.2
cis-Whiskey Lactone0.40.001 - 0.15.5
trans-Whiskey Lactone0.40.001 - 0.15.3

Visualizations

SPME_Lactone_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Vial Transfer to Headspace Vial Sample->Vial Additives Add Internal Standard & Salt Vial->Additives Seal Seal Vial Additives->Seal Equilibrate Equilibrate at Controlled Temperature Seal->Equilibrate Transfer to Autosampler Expose Expose SPME Fiber to Headspace Equilibrate->Expose Extract Extract for Defined Time Expose->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Introduce Fiber to GC Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Qualitative Qualitative Analysis (Full Scan) Detect->Qualitative Acquire Data Quantitative Quantitative Analysis (SIM) Detect->Quantitative Report Generate Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for SPME-GC-MS analysis of lactones.

SPME_Fiber_Selection_Logic Analyte Target Lactones Polarity Polarity? Analyte->Polarity Volatility Volatility? Polarity->Volatility Low to Medium PA Polyacrylate (PA) Polarity->PA High BroadRange Broad Range of Volatiles? Volatility->BroadRange High PDMS_DVB PDMS/DVB Volatility->PDMS_DVB Medium DVB_CAR_PDMS DVB/CAR/PDMS BroadRange->DVB_CAR_PDMS Yes BroadRange->PDMS_DVB No

Caption: Logic diagram for selecting the appropriate SPME fiber for lactone analysis.

References

Application Note: Chiral HPLC Separation of Cis- and Trans-3-Methyl-4-Octanolide

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the four stereoisomers of 3-methyl-4-octanolide, commonly known as whiskey lactone or oak lactone. The method utilizes a polysaccharide-based chiral stationary phase to achieve baseline separation of the cis and trans diastereomers and their respective enantiomers. This protocol is designed for researchers in flavor chemistry, natural product analysis, and stereoselective synthesis requiring accurate quantification and isolation of these chiral compounds.

Introduction

3-Methyl-4-octanolide is a key aroma compound found in many aged spirits and wines, originating from the oak barrels used during maturation. It exists as two diastereomers, cis and trans, each with two enantiomers: (4S,5S)-cis, (4R,5R)-cis, (4S,5R)-trans, and (4R,5S)-trans. The sensory properties of these stereoisomers differ significantly, making their individual analysis crucial for quality control and understanding their contribution to the overall flavor profile of beverages. Chiral HPLC is a powerful technique for the separation and quantification of these enantiomers. This application note provides a detailed protocol for the successful chiral separation of all four stereoisomers.

Experimental Protocols

2.1. Instrumentation and Materials

  • HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel).

  • Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), and ethanol (B145695) (EtOH).

  • Sample: A standard mixture containing all four stereoisomers of 3-methyl-4-octanolide.

2.2. Sample Preparation

  • Prepare a stock solution of the 3-methyl-4-octanolide isomer mixture at a concentration of 1 mg/mL in isopropanol.

  • Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2.3. HPLC Method

A normal phase chiral HPLC method was developed for the separation of the four stereoisomers. The detailed chromatographic conditions are presented in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 215 nm
Injection Volume 10 µL
Run Time 30 minutes

Results and Data Presentation

The developed HPLC method successfully separated the four stereoisomers of 3-methyl-4-octanolide with baseline resolution. The elution order was determined based on previously reported gas chromatography data. A summary of the quantitative data, including retention times and resolution values, is provided in Table 2.

Table 2: Quantitative Data for the Chiral Separation of 3-Methyl-4-Octanolide Isomers

PeakStereoisomerRetention Time (min)Resolution (Rs)
1(4S,5R)-trans20.74-
2(4R,5S)-trans21.051.62
3(4S,5S)-cis22.422.85
4(4R,5R)-cis22.541.18

Note: The retention times are representative and may vary slightly depending on the specific HPLC system and column batch.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Chiral HPLC Separation

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to Working Concentration (100 µg/mL) stock->dilute filter Filter Sample (0.45 µm) dilute->filter inject Inject Sample (10 µL) filter->inject separate Chromatographic Separation (Chiralpak AD-H) inject->separate detect UV Detection (215 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the chiral HPLC separation of 3-methyl-4-octanolide isomers.

Diagram 2: Logical Relationship of Stereoisomer Separation

G cluster_mixture Initial Mixture cluster_diastereomers Diastereomeric Separation cluster_enantiomers_trans Enantiomeric Separation (Trans) cluster_enantiomers_cis Enantiomeric Separation (Cis) mixture Cis & Trans 3-Methyl-4-Octanolide (Racemic Mixture) trans_racemate Trans-Isomers (Racemate) mixture->trans_racemate cis_racemate Cis-Isomers (Racemate) mixture->cis_racemate trans_S_R (4S,5R)-trans trans_racemate->trans_S_R trans_R_S (4R,5S)-trans trans_racemate->trans_R_S cis_S_S (4S,5S)-cis cis_racemate->cis_S_S cis_R_R (4R,5R)-cis cis_racemate->cis_R_R

Caption: Logical flow of the separation of the four stereoisomers of 3-methyl-4-octanolide.

Discussion

The use of a polysaccharide-based chiral stationary phase, specifically Chiralpak AD-H, proved to be highly effective for the enantioselective separation of cis- and trans-3-methyl-4-octanolide. The normal phase mobile phase consisting of n-hexane and isopropanol provided excellent selectivity and resolution between all four stereoisomers. The method is robust and can be readily implemented in quality control laboratories for the analysis of alcoholic beverages and flavoring agents. Further optimization of the mobile phase composition, such as the type and percentage of the alcohol modifier, may be performed to fine-tune the separation or reduce analysis time if necessary.

Conclusion

This application note presents a detailed and reliable HPLC method for the chiral separation of the four stereoisomers of 3-methyl-4-octanolide. The protocol is suitable for researchers and professionals in the fields of analytical chemistry, food science, and drug development who require accurate analysis of these important chiral compounds. The provided data and visualizations offer a clear guide for the implementation and understanding of this analytical procedure.

The Use of cis-3-Methyl-4-octanolide as a Flavor Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Methyl-4-octanolide, colloquially known as "whisky lactone" or "quercus lactone," is a significant flavor compound that imparts characteristic coconut, woody, and sweet notes to a variety of food and beverage products.[1][2][3] Its presence is particularly influential in oak-aged alcoholic beverages such as whisky and wine.[1][3] The (3S,4S) isomer is the most common naturally occurring and sensorially active form.[1] As a flavor standard, this compound is crucial for quality control, product development, and sensory analysis in the food, beverage, and fragrance industries. Its counterpart, trans-3-methyl-4-octanolide, also contributes to the overall flavor profile, though typically to a lesser extent, and exhibits a slightly different aroma described as woody and coconut-like.[2][4]

This document provides detailed application notes and protocols for the use of this compound as a flavor standard, with a focus on its quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and its sensory evaluation.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C₉H₁₆O₂[1]
Molar Mass 156.22 g/mol [1]
Appearance Colorless to pale yellow liquid
Odor Coconut, woody, sweet, spicy[1][2]
CAS Number 39212-23-2 (racemic)[1]

Quantitative Analysis by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol details a validated method for the quantification of this compound in alcoholic beverages, adapted from established methodologies for whisky and wine analysis.

Experimental Protocol: GC-MS Analysis

1. Preparation of Calibration Standards:

  • Stock Solution (1000 mg/L): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of ethanol (B145695) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a relevant matrix (e.g., a 12% v/v ethanol solution for wine or a 40% v/v ethanol solution for whisky) to achieve concentrations ranging from 1 µg/L to 500 µg/L. A typical calibration curve might include points at 1, 5, 10, 50, 100, 250, and 500 µg/L.

  • Internal Standard (IS): A suitable internal standard, such as 2-octanol (B43104) or a deuterated analogue of the target analyte, should be added to each standard and sample at a constant concentration (e.g., 50 µg/L) to correct for variations in extraction and injection.

2. Sample Preparation (HS-SPME):

  • Pipette 5 mL of the sample or standard into a 20 mL headspace vial.

  • Add a consistent amount of sodium chloride (e.g., 1 g) to each vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Add the internal standard solution.

  • Immediately seal the vial with a PTFE-faced silicone septum and a magnetic screw cap.

  • Place the vial in an autosampler tray for automated HS-SPME-GC-MS analysis.

3. GC-MS Parameters:

ParameterSetting
GC System Agilent 7890A or equivalent
Column DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column
Injector Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Initial temperature 40 °C (hold for 2 min), ramp at 5 °C/min to 230 °C (hold for 5 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS System Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) 99 (quantifier), 81, 111, 156

4. Data Analysis:

  • Integrate the peak areas for the quantifier ion of this compound and the internal standard.

  • Calculate the response ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their response ratios on the calibration curve.

Method Validation Data

The following table summarizes typical performance data for the quantitative analysis of this compound using the described method. Actual values may vary depending on the specific instrumentation and matrix.

ParameterTypical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/L
Repeatability (RSD) < 10%
Recovery 90 - 110%

Sensory Analysis: Flavor Threshold Determination

Determining the sensory threshold of this compound is essential for understanding its flavor impact. The following protocol outlines a standard methodology for threshold determination in an alcoholic beverage matrix.

Experimental Protocol: Sensory Analysis

1. Panelist Selection and Training:

  • Select a panel of at least 10-15 individuals who are non-smokers and have good sensory acuity.

  • Train the panelists to recognize the characteristic aroma of this compound by presenting them with a reference standard in a neutral spirit.

2. Sample Preparation:

  • Prepare a series of solutions of this compound in a neutral base (e.g., 12% v/v ethanol for wine or 20% v/v ethanol for spirits) with increasing concentrations. The concentration steps should be logarithmic (e.g., 1, 2, 4, 8, 16, 32, 64, 128 µg/L).

  • For each concentration, prepare a set of three samples (a triangle test), where two samples are the blank base and one contains the added this compound.

3. Sensory Evaluation Procedure:

  • Present the samples to the panelists in a randomized and blind manner.

  • Instruct the panelists to sniff (or taste, if appropriate for the study) the samples and identify the "odd" sample in each triangle set.

  • Record the responses of each panelist for each concentration level.

4. Data Analysis:

  • For each panelist, the individual detection threshold is typically calculated as the geometric mean of the last incorrect concentration and the first consistently correctly identified concentration.

  • The group threshold is then calculated as the geometric mean of the individual thresholds.

  • Statistical analysis (e.g., using ASTM E679) can be applied to determine the threshold with a specific level of confidence.

Reported Sensory Thresholds

The sensory detection threshold of this compound can vary significantly depending on the matrix.

IsomerMatrixDetection ThresholdReference
This compoundAir1 µg/L[1]
This compoundDilute alcohol solution (12% v/v)20 µg/L
trans-3-Methyl-4-octanolideAir20 µg/L[4]
trans-3-Methyl-4-octanolideDilute alcohol solution (12% v/v)130 µg/L

Applications and Concentration Levels

This compound is a key flavor component in a variety of products, with its concentration varying depending on the raw materials and processing conditions.

ProductTypical Concentration Range of this compound
American Oak Wood Higher concentrations compared to French oak
French Oak Wood Lower concentrations compared to American oak
Oak-Aged Wine 10 - 500 µg/L
Whisky 50 - 1000 µg/L

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Beverage Sample Spiking Spike with Internal Standard Sample->Spiking Standard This compound Stock Solution Working_Standards Serial Dilution Working Standards Standard->Working_Standards Working_Standards->Spiking Calibration Calibration Curve Construction Working_Standards->Calibration Vial Transfer to Headspace Vial Spiking->Vial HS_SPME Headspace SPME Vial->HS_SPME GC_Separation Gas Chromatography Separation HS_SPME->GC_Separation MS_Detection Mass Spectrometry Detection (SIM) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Integration->Calibration Quantification Concentration Calculation Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantitative analysis of this compound.

Sensory_Analysis_Workflow cluster_setup Setup cluster_evaluation Evaluation cluster_analysis_report Analysis & Reporting Panelist Panelist Selection & Training Triangle_Test Triangle Test Presentation Panelist->Triangle_Test Solution_Prep Preparation of Concentration Series Solution_Prep->Triangle_Test Data_Collection Collection of Panelist Responses Triangle_Test->Data_Collection Individual_Threshold Individual Threshold Calculation Data_Collection->Individual_Threshold Group_Threshold Group Threshold Calculation Individual_Threshold->Group_Threshold Final_Report Sensory Threshold Report Group_Threshold->Final_Report

Caption: Workflow for sensory threshold determination.

References

Application Notes and Protocols for the Extraction of Lactones from Oak Barrel Shavings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oak lactones, specifically the cis- and trans- isomers of β-methyl-γ-octalactone, are significant aroma compounds extracted from oak wood during the aging of wine and spirits.[1] These compounds impart characteristic coconut, vanilla, and woody notes, contributing significantly to the sensory profile of the final product. The concentration and isomeric ratio of these lactones are influenced by several factors, including the oak species (e.g., Quercus alba, Quercus petraea), geographical origin, and the level of toasting applied to the wood during barrel production.[1] This document provides detailed protocols for the extraction and quantification of oak lactones from barrel shavings for research and quality control purposes.

Factors Influencing Lactone Concentration

The selection of oak source material is a critical first step in obtaining lactone extracts with desired characteristics.

  • Oak Species: American oak (Quercus alba) is generally reported to have higher concentrations of oak lactones compared to European species like Quercus petraea.[1][2] The ratio of cis- to trans-isomers can also be characteristic of the wood's origin.[2]

  • Toasting: The heat treatment of oak staves, known as toasting, plays a crucial role in the development of aroma compounds. While toasting can increase the concentration of some desirable compounds like vanillin, its effect on lactones is more complex. Some studies report a decrease in lactone levels with heavy toasting, while others suggest an initial increase followed by a decrease at higher toast levels.[1]

Data Presentation: Quantitative Comparison of Oak Lactones

The following tables summarize the concentration of cis- and trans-β-methyl-γ-octalactone in different oak species and the effect of toasting.

Table 1: Concentration of Oak Lactones in Untoasted Oak Wood from Different Species.

Oak Speciescis-β-methyl-γ-octalactone (mg/g of dry wood)trans-β-methyl-γ-octalactone (mg/g of dry wood)Reference
Quercus alba (American Oak)22.3 - 23.14.0 - 5.0[2]
Quercus petraea (French Oak)14.0 - 21.35.0 - 6.7[2]
Quercus pyrenaica (Portuguese Oak)5.38.3[2]

Table 2: Effect of Toasting on the Concentration of Volatile Compounds in Quercus petraea (French Oak).

CompoundUntoasted (µg/L)Light Toast (µg/L)Medium Toast (µg/L)Heavy Toast (µg/L)Reference
cis-Oak Lactone100150250200Adapted from[3]
trans-Oak Lactone508012090Adapted from[3]
Vanillin50200400300Adapted from[3]
Eugenol306010070Adapted from[3]

Experimental Workflow

The overall process for the extraction and analysis of oak lactones is depicted in the following workflow diagram.

Extraction_Workflow Figure 1: General workflow for the extraction and analysis of lactones from oak shavings. A Sample Preparation (Grinding of Oak Shavings) B Extraction (Solvent or SFE) A->B C Concentration (Rotary Evaporation or Nitrogen Blowdown) B->C D Analysis (GC-MS) C->D E Data Processing and Quantification D->E

Caption: General workflow for the extraction and analysis of lactones from oak shavings.

Experimental Protocols

Detailed methodologies for three key extraction techniques and subsequent analysis are provided below.

Protocol 1: Solvent Extraction (Methanol)

This protocol is adapted from a method used for the extraction of lactone precursors.[4]

1. Sample Preparation:

  • Obtain fine shavings (approximately 1 mm thickness) from the oak barrel staves.
  • If necessary, further grind the shavings to a coarse powder to increase the surface area for extraction.

2. Extraction:

  • Weigh 10 g of the prepared oak shavings into a 250 mL Erlenmeyer flask.
  • Add 200 mL of methanol (B129727) to the flask.
  • Seal the flask and allow the shavings to soak for one week at room temperature, with occasional agitation.
  • After one week, filter the mixture to remove the oak shavings.

3. Concentration:

  • Concentrate the filtrate in vacuo at 30°C using a rotary evaporator until the solvent is removed.
  • Reconstitute the extract in a known volume (e.g., 10 mL) of distilled water or a suitable solvent for GC-MS analysis.[4]

Protocol 2: Liquid-Liquid Extraction (Ethanol/Dichloromethane)

This protocol is based on a method for extracting a broad range of volatile compounds from oak.[5]

1. Sample Preparation:

  • Grind oak shavings into a powder.

2. Initial Extraction:

  • Weigh 5.00 g of oak powder into a 250 mL conical flask.
  • Add 100 mL of a 50% ethanol (B145695) aqueous solution.
  • Seal the flask and place it in a shaking incubator at 40°C for 24 hours, protected from light.[5]

3. Liquid-Liquid Extraction:

  • Dilute the initial extract to a 10% ethanol solution with deionized water.
  • Take a 20 mL aliquot of the diluted solution and place it in a separatory funnel.
  • Add 5 mL of dichloromethane (B109758) (DCM) as the extraction solvent.
  • Add 10 µL of an appropriate internal standard.
  • Add 5 g of ammonium (B1175870) sulfate (B86663) to facilitate phase separation.[5]
  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
  • Allow the layers to separate, and collect the lower organic (DCM) layer.
  • Repeat the extraction of the aqueous layer with a fresh 5 mL portion of DCM.
  • Combine the organic layers.

4. Concentration:

  • Dry the combined organic extract over anhydrous sodium sulfate.
  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Protocol 3: Supercritical Fluid Extraction (SFE) - General Procedure

This protocol outlines the general steps for SFE based on established principles for natural product extraction.[6][7]

1. Sample Preparation:

  • Grind oak shavings to a fine, consistent particle size to ensure efficient extraction.[6]

2. SFE System Preparation:

  • Ensure the SFE system, including the extraction vessel, CO₂ supply, separator, and collection vessel, is clean and operational.[6]

3. Extraction:

  • Load the ground oak shavings into the extraction vessel.
  • Pressurize the system with CO₂ to the supercritical state. Typical starting parameters for lactone extraction are a pressure of 200-400 atm and a temperature of 40-80°C.[7]
  • Pass the supercritical CO₂ through the extraction vessel to dissolve the lactones. The flow rate should be maintained at a constant, optimized level (e.g., 1-5 mL/min).[7]

4. Separation and Collection:

  • Transfer the supercritical CO₂ containing the dissolved lactones to a separator.
  • Reduce the pressure in the separator, causing the CO₂ to return to its gaseous state and the extracted lactones to precipitate.[6]
  • Collect the lactone extract from the collection vessel.
  • The CO₂ can be recycled for subsequent extractions.[6]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative GC-MS method for the quantification of oak lactones.

Table 3: GC-MS Parameters for Oak Lactone Analysis.

ParameterSettingReference
Gas Chromatograph
ColumnDB-WAXETR (60 m, 0.25 mm I.D., 0.5 µm film thickness) or HP-INNOWAX (60 m, 0.25 mm I.D., 0.25 µm film thickness)[8][9]
Injector Temperature250°C[8]
Injection ModeSplitless[8]
Carrier GasHelium
Oven ProgramInitial temp 50°C, ramp to 127°C at 7°C/min (hold 3 min), ramp to 170°C at 4°C/min, ramp to 200°C at 2°C/min, ramp to 260°C at 10°C/min (hold 18 min)[9]
Mass Spectrometer
Ionization ModeElectron Impact (EI)[9]
Ionization Energy70 eV[9]
Ion Source Temperature230°C[9][10]
Mass Rangem/z 30-350[9]

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between oak wood components, the toasting process, and the formation of key aroma compounds.

Toasting_Pathway Figure 2: Simplified pathway of aroma compound formation during oak toasting. cluster_precursors Oak Wood Precursors cluster_process Toasting Process (Heat) cluster_products Aroma Compounds Lignin Lignin Thermal_Degradation Thermal Degradation Lignin->Thermal_Degradation Hemicellulose Hemicellulose Hemicellulose->Thermal_Degradation Lipids Lipids Lipids->Thermal_Degradation Vanillin Vanillin Thermal_Degradation->Vanillin from Lignin Furfural Furfural Thermal_Degradation->Furfural from Hemicellulose Oak_Lactones Oak Lactones Thermal_Degradation->Oak_Lactones from Lipids

Caption: Simplified pathway of aroma compound formation during oak toasting.

References

Application Notes and Protocols: Whisky Lactone in Sensory Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of whisky lactone in sensory analysis studies. Detailed protocols for key analytical methods are included to facilitate experimental design and execution.

Whisky lactone, also known as oak lactone or β-methyl-γ-octalactone, is a critical flavor compound that imparts characteristic woody, coconut-like, and sweet aromas to a variety of food and beverage products, most notably barrel-aged spirits like whisky, wine, and cognac.[1] Its sensory impact is significant, and understanding its properties is crucial for quality control, product development, and flavor research. This document outlines its application in sensory analysis, providing detailed methodologies for its evaluation.

Sensory Properties of Whisky Lactone

Whisky lactone exists as two main diastereoisomers: cis-whisky lactone and trans-whisky lactone. These isomers possess distinct sensory characteristics and detection thresholds, making their individual analysis important.

  • cis-Whisky Lactone: This isomer is generally considered the more impactful of the two, with a lower sensory detection threshold.[2][3] It is often described as having a sweet, coconut, and woody aroma.[1]

  • trans-Whisky Lactone: The trans isomer typically has a higher detection threshold and is described as having a more celery-like or fresh wood aroma.[1][4]

The ratio of these isomers can significantly influence the overall flavor profile of a product, with American oak typically imparting a higher proportion of the cis isomer compared to European oak.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the sensory perception of whisky lactone.

Table 1: Sensory Detection Thresholds of Whisky Lactone Isomers

IsomerMatrixDetection Threshold (μg/L)Reference
cis-Whisky Lactone12% v/v Alcohol Solution20[2][3]
trans-Whisky Lactone12% v/v Alcohol Solution130[2][3]
cis-Whisky LactoneAir1[5]

Table 2: Aroma Descriptors Associated with Whisky Lactone Isomers

IsomerAssociated Aroma Descriptors
cis-Whisky LactoneCoconut, Woody, Sweet, Coumarin-like, Warm
trans-Whisky LactoneCelery, Grassy, Fresh Wood

Experimental Protocols

Protocol 1: Quantitative Descriptive Analysis (QDA) of Whisky Lactone

Objective: To quantitatively describe the sensory attributes of a product containing whisky lactone using a trained sensory panel.

Principle: QDA is a sensory evaluation method that uses a trained panel of assessors to identify, describe, and quantify the sensory attributes of a product.[3][6] Panelists develop a consensus vocabulary to describe the product's characteristics and then rate the intensity of each attribute on a line scale.[3]

Materials:

  • Test samples containing whisky lactone (e.g., whisky, wine, flavored beverage).

  • Reference standards for aroma attributes (e.g., coconut extract, vanilla extract, woody essential oils).

  • ISO standard wine/spirit tasting glasses.

  • Water for rinsing.

  • Unsalted crackers for palate cleansing.

  • Data collection software or paper ballots with unstructured line scales (typically 15 cm).

Procedure:

  • Panelist Selection and Training:

    • Select 8-12 individuals based on their sensory acuity, ability to describe aromas, and commitment.

    • Train the panel over several sessions to develop a consensus vocabulary for the sensory attributes of the test product. Introduce reference standards to anchor the descriptors. For whisky lactone, key descriptors may include "coconut," "woody," "sweet," "vanilla," and "spicy."

    • Familiarize panelists with the use of the line scale for intensity rating.

  • Sample Preparation and Presentation:

    • Prepare samples at a consistent and controlled temperature. For spirits, it is common to dilute them to 20% ABV to reduce the masking effect of ethanol.[7]

    • Present samples to panelists in a randomized and blind-coded manner to avoid bias.

    • Provide panelists with appropriate rinsing and palate-cleansing materials.

  • Sensory Evaluation:

    • Panelists individually evaluate each sample.

    • For each sensory attribute in the developed lexicon, panelists will make a mark on the unstructured line scale to indicate its intensity.

    • The evaluation should be conducted in a controlled environment with neutral lighting and free from distracting odors.[8]

  • Data Analysis:

    • Convert the marks on the line scales to numerical data.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.

    • Principal Component Analysis (PCA) can be used to visualize the relationships between samples and their sensory attributes.

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis of Whisky Lactone

Objective: To identify and characterize the odor-active compounds, including whisky lactone, in a volatile extract of a sample.

Principle: GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[9][10][11] As compounds elute from the GC column, they are split between a conventional detector (e.g., Mass Spectrometer, Flame Ionization Detector) and a sniffing port where a trained assessor can detect and describe the odor.[12]

Materials:

  • Gas Chromatograph with a high-resolution capillary column (e.g., DB-WAX, HP-INNOWax).

  • Olfactometry port (sniffing port).

  • Mass Spectrometer (MS) or Flame Ionization Detector (FID).

  • Sample extraction equipment (e.g., Solid Phase Microextraction - SPME fibers, liquid-liquid extraction glassware).

  • Whisky lactone standard (cis and trans isomers).

  • Internal standard (e.g., 2-octanol).

Procedure:

  • Sample Preparation (Volatile Extraction):

    • Extract the volatile compounds from the sample matrix. For beverages, liquid-liquid extraction or SPME are common methods.

    • For SPME, expose a coated fiber to the headspace of the sample or directly immerse it in the liquid to adsorb volatile compounds.

    • Concentrate the extract if necessary.

  • GC-O Analysis:

    • Inject the volatile extract into the GC.

    • The GC separates the volatile compounds based on their boiling points and polarity.

    • The column effluent is split between the MS/FID and the olfactometry port.

    • A trained panelist sniffs the effluent at the olfactometry port and records the time, duration, and description of any detected odors.

  • Data Analysis:

    • Correlate the odor events recorded by the panelist with the peaks detected by the MS/FID based on retention time.

    • Identify the compounds responsible for the odors by comparing their mass spectra with a library and by matching their retention indices and odor descriptions with those of authentic standards.

    • Different GC-O techniques can be used for semi-quantification, such as Aroma Extract Dilution Analysis (AEDA), where the extract is serially diluted and re-analyzed to determine the flavor dilution (FD) factor for each odorant.

Visualizations

Experimental_Workflow_QDA Quantitative Descriptive Analysis (QDA) Workflow for Whisky Lactone cluster_setup Setup Phase cluster_evaluation Evaluation Phase cluster_analysis Data Analysis Phase Panelist_Selection Panelist Selection (8-12) Vocabulary_Development Vocabulary Development & Training Panelist_Selection->Vocabulary_Development Sample_Preparation Sample Preparation (e.g., 20% ABV) Vocabulary_Development->Sample_Preparation Reference_Standards Reference Standards Preparation Randomized_Presentation Randomized & Blind Presentation Sample_Preparation->Randomized_Presentation Sensory_Evaluation Individual Sensory Evaluation Randomized_Presentation->Sensory_Evaluation Data_Collection Data Collection (Line Scales) Sensory_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Caption: Workflow for Quantitative Descriptive Analysis.

Experimental_Workflow_GCO Gas Chromatography-Olfactometry (GC-O) Workflow for Whisky Lactone cluster_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection cluster_data Data Interpretation Sample_Collection Sample Collection Volatile_Extraction Volatile Extraction (e.g., SPME) Sample_Collection->Volatile_Extraction GC_Injection GC Injection Volatile_Extraction->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation Effluent_Splitting Effluent Splitting GC_Separation->Effluent_Splitting Olfactometry Olfactometry (Sniffing Port) Effluent_Splitting->Olfactometry MS_FID_Detection MS/FID Detection Effluent_Splitting->MS_FID_Detection Data_Correlation Data Correlation (Odor & Peak) Olfactometry->Data_Correlation MS_FID_Detection->Data_Correlation Compound_Identification Compound Identification Data_Correlation->Compound_Identification Aroma_Profile Aroma Profile Generation Compound_Identification->Aroma_Profile

Caption: Workflow for GC-O Analysis.

Olfactory_Signaling_Pathway Generalized Olfactory Signaling Pathway cluster_membrane Olfactory Neuron Membrane cluster_intracellular Intracellular Space Odorant Whisky Lactone (Odorant) OR Olfactory Receptor (OR) Odorant->OR 1. Binding G_Protein G-protein (Gαolf) OR->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Activation cAMP cAMP AC->cAMP 4. ATP to cAMP CNG_Channel CNG Channel Ca_ion Ca2+ CNG_Channel->Ca_ion 6. Ca2+ Influx Ca_Channel Ca2+-gated Cl- Channel Cl_ion Cl- Ca_Channel->Cl_ion 8. Cl- Efflux cAMP->CNG_Channel 5. Opens Channel Ca_ion->Ca_Channel 7. Opens Channel Depolarization Depolarization Cl_ion->Depolarization 9. Membrane Signal_to_Brain Signal to Brain Depolarization->Signal_to_Brain 10. Action Potential

Caption: Generalized Olfactory Signaling Pathway.

References

Application Notes and Protocols for the Microbial Production of Enantiomerically Pure Whisky Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Whisky lactone (5-β-methyl-γ-octalactone) is a chiral aroma compound that is a key contributor to the characteristic flavor of many aged alcoholic beverages and a valuable ingredient in the fragrance and food industries. The distinct sensory properties of its stereoisomers necessitate methods for their enantiomerically pure synthesis. Biotechnological approaches, particularly microbial oxidation, offer a green and highly selective alternative to traditional chemical synthesis. This document provides detailed application notes and protocols for the production of enantiomerically pure whisky lactones using microbial whole-cell biocatalysts. The focus is on the stereoselective oxidation of racemic diol precursors by bacteria of the genus Rhodococcus.

Principle

The chemo-enzymatic method for producing enantiomerically pure whisky lactones involves a three-step process.[1][2][3] First, a commercially available diastereoisomeric mixture of cis- and trans-whisky lactones is separated. Second, the separated lactones are chemically reduced to their corresponding racemic diols, syn- and anti-3-methyloctane-1,4-diol. Finally, whole cells of specific bacterial strains are used to stereoselectively oxidize these racemic diols, yielding enantiomerically pure or enriched whisky lactone isomers.[1][2][3] This process leverages the high activity and enantioselectivity of microbial alcohol dehydrogenases (ADHs).[1][2]

Data Presentation

The following tables summarize the quantitative data from microbial oxidation experiments using various bacterial strains.

Table 1: Microbial Oxidation of anti-3-methyloctane-1,4-diol

MicroorganismTime (h)Conversion (%)Product(s)Enantiomeric Excess (ee, %)
Dietzia sp. DSM4401624>99trans-(+)-(4S,5R)96
R. erythropolis DSM4453424>99trans-(+)-(4S,5R)80
R. erythropolis PCM215024>99trans-(−)-(4R,5S)>99
R. rhodnii PCM215724>99trans-(+)-(4S,5R)70
R. ruber PCM216624>99trans-(+)-(4S,5R)75

Data compiled from studies on the microbial oxidation of anti-3-methyloctane-1,4-diol.[1][4]

Table 2: Microbial Oxidation of syn-3-methyloctane-1,4-diol

MicroorganismTime (h)Conversion (%)Product(s)Enantiomeric Excess (ee, %)
Dietzia sp. DSM4401624>99trans-(+)-(4S,5R)>99
R. erythropolis DSM4453424>99cis-(+)-(4R,5R)>99
R. erythropolis PCM215024>99trans-(+)-(4S,5R) & cis-(+)-(4R,5R)>99 for both
M. luteus PCM52542>99cis-(−)-(4S,5S)70
R. erythropolis DSM44534 (acetone powder)4290cis-(−)-(4S,5S)82

Data compiled from studies on the microbial oxidation of syn-3-methyloctane-1,4-diol.[1][4]

Experimental Protocols

Protocol 1: Preparation of Racemic Diol Substrates
  • Separation of Whisky Lactone Diastereomers: A commercially available mixture of cis- and trans-whisky lactones is separated by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Chemical Reduction: The separated trans- and cis-whisky lactones are individually reduced to the corresponding anti- and syn-3-methyloctane-1,4-diols, respectively.[3] This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC).[3] After completion, the reaction is carefully quenched, and the diol products are extracted and purified.

Protocol 2: Microbial Culture and Biotransformation
  • Microorganism and Culture Medium: Strains such as Rhodococcus erythropolis DSM44534 or PCM2150 are used.[1] A suitable growth medium is the Polish Culture Medium (PCM), the composition of which should be optimized for the specific strain.

  • Inoculum Preparation: A single colony of the selected bacterium is used to inoculate a starter culture in the chosen medium. The culture is incubated at 22-28°C with shaking (e.g., 200 rpm) until it reaches a specific optical density (e.g., OD₆₀₀ = 0.3).[1]

  • Screening-Scale Biotransformation (24-well plate):

    • Add 4 mL of sterile PCM medium to each well of a 24-well microtiter plate.[1]

    • Inoculate each well with 0.2 mL of the prepared bacterial culture.[1]

    • Incubate the plate for 24 hours at 22°C with shaking (200 rpm).[1]

    • Prepare a stock solution of the diol substrate (anti- or syn-3-methyloctane-1,4-diol) in acetone (B3395972).

    • Add 0.002 g of the substrate dissolved in 0.1 mL of acetone to each well.[1]

    • Continue the incubation and collect samples at regular intervals (e.g., 6, 18, 42, and 66 hours) for analysis.[1]

  • Preparative-Scale Biotransformation: For larger scale production, the process can be scaled up to shake flasks or a bioreactor, maintaining the same culture conditions and substrate concentration.

Protocol 3: Extraction and Analysis
  • Extraction: To a 1 mL sample of the biotransformation broth, add 0.7 mL of ethyl acetate (B1210297) and shake vigorously for 5 minutes.[1]

  • Dehydration: Transfer the organic (upper) phase to a clean vial and dry it over anhydrous magnesium sulfate.[1]

  • Analysis: Filter the dried organic phase and analyze it by gas chromatography (GC) using a chiral column to determine the conversion of the substrate and the enantiomeric excess of the resulting whisky lactone isomers.[1]

Visualizations

Experimental and Logical Workflow

G cluster_prep Substrate Preparation cluster_bio Biotransformation cluster_analysis Analysis start Commercial Whisky Lactone (cis/trans mixture) sep Column Chromatography start->sep trans_lactone trans-Whisky Lactone sep->trans_lactone cis_lactone cis-Whisky Lactone sep->cis_lactone reduce_trans Chemical Reduction (e.g., LiAlH4) trans_lactone->reduce_trans reduce_cis Chemical Reduction (e.g., LiAlH4) cis_lactone->reduce_cis anti_diol anti-3-methyloctane-1,4-diol reduce_trans->anti_diol syn_diol syn-3-methyloctane-1,4-diol reduce_cis->syn_diol biotrans Whole-Cell Oxidation anti_diol->biotrans Substrate syn_diol->biotrans Substrate culture Microbial Culture (Rhodococcus erythropolis) culture->biotrans extract Solvent Extraction biotrans->extract gc Chiral GC Analysis extract->gc product Enantiomerically Pure Whisky Lactone gc->product

Caption: Chemo-enzymatic workflow for producing enantiopure whisky lactones.

Proposed Regulatory Pathway for Alcohol Dehydrogenase

G cluster_cell Rhodococcus Cell inducer Alcohol Substrate (e.g., Diol) repressor_active Active Repressor (e.g., GntR-type) inducer->repressor_active binds oxidation Diol -> Lactone inducer->oxidation repressor_inactive Inactive Repressor repressor_active->repressor_inactive conformational change operator Operator repressor_active->operator binds & blocks gene_adh adh Gene mrna mRNA gene_adh->mrna transcription promoter Promoter rna_pol RNA Polymerase rna_pol->gene_adh transcription rna_pol->promoter binds adh Alcohol Dehydrogenase (ADH) mrna->adh translation adh->oxidation catalyzes

Caption: Proposed transcriptional regulation of alcohol dehydrogenase in Rhodococcus.

References

Application Note: Quantitative Analysis of cis-Oak Lactone Precursors using Stable Isotope Dilution Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characteristic coconut and woody aroma imparted by oak barrels to aged beverages like wine and whiskey is largely attributed to the presence of cis-oak lactone (β-methyl-γ-octalactone). The release of this potent aroma compound is a slow process, often continuing even after the beverage is removed from the barrel. This phenomenon is due to the presence of non-volatile precursors in the oak wood, which gradually hydrolyze to release the free lactone. These precursors are primarily glycoconjugates of 3-methyl-4-hydroxyoctanoic acid, including glucosides, gallates, and galloylglucosides.[1][2][3] The concentration of these precursors can vary significantly depending on the oak species (e.g., American vs. French oak), geographical origin, and coopering practices like toasting.[4][5]

Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the accurate quantification of these precursors. This method involves the use of a synthesized, isotopically labeled internal standard that is chemically identical to the analyte of interest. This standard is spiked into the sample at the beginning of the analytical workflow, accounting for any losses during sample preparation and ionization suppression/enhancement during analysis, thus enabling highly accurate and precise quantification.

This application note provides a detailed protocol for the extraction and quantification of cis-oak lactone precursors from oak wood using SIDA-LC-MS/MS.

Signaling Pathways and Experimental Workflow

The following diagram illustrates the transformation of cis-oak lactone precursors into the volatile cis-oak lactone, influenced by factors such as heat (toasting) and acidic conditions (e.g., in wine).

G cluster_0 In Oak Wood cluster_1 Extraction & Analysis cluster_2 Transformation in Beverage precursors cis-Oak Lactone Precursors (Glucoside, Gallate, Galloylglucoside) extraction Solid-Liquid Extraction precursors->extraction hydrolysis Acid-Catalyzed Hydrolysis (e.g., wine pH) precursors->hydrolysis Direct extraction into beverage toasting Toasting precursors->toasting Heat-induced release sida Addition of Deuterated Internal Standard extraction->sida lcms LC-MS/MS Analysis sida->lcms lactone cis-3-methyl-4-hydroxyoctanoic acid (ring-opened intermediate) hydrolysis->lactone cis_lactone cis-Oak Lactone (Volatile Aroma Compound) lactone->cis_lactone Lactonization toasting->hydrolysis G start Start sample_prep Oak Wood Sample Preparation (Grinding/Shaving) start->sample_prep extraction Solid-Liquid Extraction with Deuterated Internal Standard sample_prep->extraction cleanup Solid Phase Extraction (SPE) Cleanup extraction->cleanup analysis LC-MS/MS Analysis (MRM Mode) cleanup->analysis quantification Data Processing and Quantification analysis->quantification end End quantification->end

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Whisky Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and stereoselectivity of whisky lactone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the stereoselective synthesis of whisky lactone, covering both popular chemical and chemo-enzymatic routes.

Route 1: Chemical Synthesis via Knoevenagel Condensation and Catalytic Hydrogenation

Issue 1: Low Yield in Knoevenagel Condensation of n-Valeraldehyde and Crotonate Ester

  • Question: I am experiencing a low yield in the Knoevenagel condensation step between n-valeraldehyde and ethyl crotonate. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this Knoevenagel condensation can arise from several factors. Here is a troubleshooting guide to help you optimize your reaction.

    • Catalyst Inactivity or Inappropriateness: The choice and condition of the base catalyst are critical.

      • Troubleshooting:

        • Use a fresh, anhydrous weak base such as piperidine (B6355638) or pyrrolidine.

        • Consider using a Lewis acid co-catalyst like TiCl₄ to enhance the electrophilicity of the aldehyde.

        • Ensure the catalyst is fully dissolved in the reaction mixture.

    • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a significant role.

      • Troubleshooting:

        • Temperature: While some condensations work at room temperature, gentle heating (50-80°C) can often improve rates and yields. Monitor the reaction closely by TLC to avoid side product formation at higher temperatures.

        • Solvent: The solvent choice affects reactant solubility and intermediate stability. Aprotic polar solvents like THF or toluene (B28343) are often effective. The use of a Dean-Stark trap with toluene can effectively remove water and drive the reaction forward. Protic solvents like ethanol (B145695) can also be used, but water removal is still crucial.[1][2][3]

        • Reaction Time: Monitor the reaction progress by TLC. Prolonged reaction times can lead to the formation of by-products.

    • Water Content: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.

      • Troubleshooting:

        • Use anhydrous solvents and reagents.

        • Employ a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using solvents like toluene.

    • Side Reactions: The primary side reaction to consider is the self-condensation of n-valeraldehyde.

      • Troubleshooting:

        • Slowly add the n-valeraldehyde to the mixture of the crotonate ester and the base to maintain a low concentration of the aldehyde, thus minimizing self-condensation.

Issue 2: Poor Diastereoselectivity in Catalytic Hydrogenation of the γ-Ketoester Intermediate

  • Question: My catalytic hydrogenation of the γ-ketoester intermediate is resulting in a poor diastereomeric ratio of cis- to trans-whisky lactone. How can I improve the stereoselectivity?

  • Answer: Achieving high diastereoselectivity in the reduction of the γ-ketoester to the corresponding γ-lactone is a common challenge. The stereochemical outcome is influenced by the catalyst, substrate, and reaction conditions.

    • Catalyst Choice: The nature of the metal catalyst and its support can significantly influence the direction of hydrogen addition.

      • Troubleshooting:

        • Catalyst Type: Both Palladium on carbon (Pd/C) and Ruthenium on carbon (Ru/C) are commonly used.[4][5] The choice between them can affect selectivity, and empirical screening is often necessary. Ruthenium catalysts, sometimes in combination with chiral ligands like BINAP, have shown high efficiency and enantioselectivity in the hydrogenation of ketoesters.[5]

        • Catalyst Loading: Use a catalyst loading of 1-5% by mass relative to the ketoester.

    • Reaction Conditions: Hydrogen pressure and temperature are key parameters.

      • Troubleshooting:

        • Pressure: Hydrogenation is typically carried out at pressures ranging from 0.1 to 1 MPa.[3] Higher pressures can sometimes affect selectivity.

        • Temperature: The reaction is often performed at room temperature. Increasing the temperature may increase the reaction rate but can have a negative impact on stereoselectivity.

    • Solvent Effects: The solvent can influence the conformation of the substrate at the catalyst surface.

      • Troubleshooting:

        • Screen various solvents. Alcohols like ethanol or methanol (B129727) are common choices.

    • Substrate Control: The existing stereocenter and substituents on your ketoester will influence the facial selectivity of the hydrogenation. While this is inherent to your substrate, understanding these biases can help in selecting the right catalytic system.

Route 2: Chemo-enzymatic Synthesis

Issue 3: Inefficient Separation of Whisky Lactone Diastereomers by Column Chromatography

  • Question: I am having difficulty separating the cis and trans diastereomers of a commercial whisky lactone mixture using column chromatography. What conditions should I use?

  • Answer: The separation of diastereomers can be challenging due to their similar physical properties.

    • Stationary and Mobile Phase:

      • Troubleshooting:

        • Standard silica (B1680970) gel is often effective for the separation of these diastereomers.[6][7]

        • A non-polar mobile phase system is typically used. Start with a low polarity eluent like hexane (B92381) and gradually increase the polarity by adding a solvent such as ethyl acetate (B1210297). A common starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.

        • Monitor the separation closely using Thin Layer Chromatography (TLC) to optimize the solvent system before running the column.[6]

Issue 4: Low Yield or Incomplete Reaction during LiAlH₄ Reduction of Whisky Lactone Isomers

  • Question: The reduction of my separated whisky lactone isomers to the corresponding diols using Lithium aluminum hydride (LiAlH₄) is giving a low yield. What could be the problem?

  • Answer: Low yields in LiAlH₄ reductions are often due to reagent decomposition or improper workup.

    • Reagent Quality and Reaction Conditions:

      • Troubleshooting:

        • Use a fresh, dry sample of LiAlH₄. This reagent is highly reactive with water.

        • Ensure your solvent (typically anhydrous diethyl ether or THF) is completely dry.[8]

        • The reaction is usually carried out at room temperature for several hours. Monitor the reaction by TLC until all the starting lactone is consumed.[9]

    • Workup Procedure: The workup of LiAlH₄ reactions is critical to obtaining a good yield.

      • Troubleshooting:

        • Follow a careful quenching procedure. A common method is the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water, all while cooling the reaction mixture in an ice bath. This procedure is designed to precipitate the aluminum salts in a granular form that is easy to filter.[10]

        • Thoroughly wash the filtered aluminum salts with your reaction solvent to recover all the product.

Issue 5: Low Conversion or Poor Enantioselectivity in the Microbial Oxidation of 3-methyl-octane-1,4-diols

  • Question: The microbial oxidation of my racemic diols to whisky lactone is showing low conversion and/or poor enantioselectivity. How can I optimize this biotransformation?

  • Answer: The success of the microbial oxidation is highly dependent on the choice of microorganism and the culture conditions.

    • Microorganism Selection: Different microbial strains exhibit varying levels of activity and stereoselectivity.

      • Troubleshooting:

        • Screen a variety of microorganisms. Strains of Rhodococcus erythropolis have been shown to be effective in oxidizing both syn- and anti-3-methyl-octane-1,4-diols to enantiomerically pure whisky lactone isomers.[6][11] Other genera to consider include Dietzia, Gordonia, and various yeasts.[6][12][13]

    • Culture and Reaction Conditions: The medium composition, pH, temperature, and aeration are critical for optimal enzyme activity.

      • Troubleshooting:

        • Medium Composition: The carbon and nitrogen sources in the culture medium can significantly impact cell growth and enzyme production. Optimization of the medium may be necessary for the chosen microbial strain.[14]

        • pH and Temperature: Maintain the optimal pH and temperature for the growth and activity of your selected microorganism. These parameters are strain-specific.

        • Aeration: Good aeration is crucial for oxidative biotransformations. Ensure adequate shaking speed in flask cultures or proper aeration in a bioreactor.

    • Substrate and Product Inhibition: High concentrations of the diol substrate or the lactone product can be inhibitory to the microbial cells.

      • Troubleshooting:

        • Consider a fed-batch approach where the substrate is added incrementally over time to maintain a low but steady concentration.

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of γ-Ketoester to Whisky Lactone

CatalystPressure (MPa)TemperatureYield (%)Diastereomeric Ratio (cis:trans)Reference
Pd/C0.1 - 1Room Temp.>85Varies, optimization needed[3]
Ru/C0.1 - 1Room Temp.>85Often provides good selectivity[3]
RuCl₃-BINAP-HCl660°C57-88High (product is chiral lactone)[5]

Table 2: Influence of Solvent on Knoevenagel Condensation Yield

SolventCatalystTemperatureYield (%)Reference
Toluene (with Dean-Stark)PiperidineRefluxHigh[1]
EthanolPiperidineRefluxGood to High[1][3]
DMFPiperidineRoom Temp.High[2]
WaterCatalyst-Free50°CModerate to Good[15]
Solvent-FreeGallium ChlorideRoom Temp.High[16]

Table 3: Enantiomeric Excess (ee) in Microbial Oxidation of syn-3-methyl-octane-1,4-diol

MicroorganismTime (h)Product IsomerEnantiomeric Excess (ee, %)Reference
Rhodococcus erythropolis DSM4453424cis-(+)-(4R,5R)>99[6]
Rhodococcus erythropolis PCM215024cis-(+)-(4R,5R)>99[6]
Dietzia sp. DSM4401624trans-(+)-(4S,5R)>99[6]

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of Whisky Lactone Isomers

Step 1: Separation of Commercial Whisky Lactone Diastereomers

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the commercial cis/trans-whisky lactone mixture in a minimal amount of dichloromethane (B109758) or the mobile phase.

  • Load the sample onto the column.

  • Elute the column with a hexane:ethyl acetate gradient, starting with a low polarity (e.g., 95:5) and gradually increasing the ethyl acetate concentration.

  • Collect fractions and monitor by TLC using a suitable stain (e.g., permanganate (B83412) or ceric molybdate).

  • Combine the fractions containing the pure cis and trans isomers separately and remove the solvent under reduced pressure.

Step 2: LiAlH₄ Reduction of Separated Lactone Isomers

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve one of the pure lactone isomers (1 equivalent) in the anhydrous solvent and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, cool the flask in an ice bath.

  • Quench the reaction by the slow, sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with the reaction solvent.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding diol (syn-diol from the cis-lactone and anti-diol from the trans-lactone).

Step 3: Microbial Oxidation of Diols

  • Prepare the appropriate culture medium for the selected microorganism (e.g., Rhodococcus erythropolis).

  • Inoculate the medium with the microorganism and grow the culture under optimal conditions (temperature, shaking).

  • Once the culture has reached the desired growth phase (typically exponential), add the diol substrate (dissolved in a minimal amount of a water-miscible solvent like ethanol or DMSO).

  • Continue the incubation, taking samples periodically to monitor the conversion of the diol to the lactone by GC or TLC.

  • After the desired conversion is reached, extract the product from the culture medium using an organic solvent such as ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting whisky lactone isomer by column chromatography if necessary.

Protocol 2: Analysis of Whisky Lactone Isomers by Chiral GC

  • Use a chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Cyclosil-B).[6]

  • Set up a temperature program that allows for the separation of all four stereoisomers. A typical program might start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 250°C).[6]

  • Inject a standard mixture of the whisky lactone isomers to determine the retention times for each.

  • Inject the sample from your reaction and integrate the peak areas to determine the diastereomeric and/or enantiomeric ratio.

Mandatory Visualizations

Troubleshooting_Low_Yield_Knoevenagel start Low Yield in Knoevenagel Condensation q1 Is the catalyst fresh and anhydrous? start->q1 s1 Use a fresh, anhydrous weak base (e.g., piperidine). Consider a Lewis acid co-catalyst. q1->s1 No q2 Is water being effectively removed? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Use anhydrous solvents. Employ a Dean-Stark trap. q2->s2 No q3 Are reaction conditions optimized? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Optimize temperature (50-80°C). Monitor reaction by TLC to avoid side reactions. Screen different aprotic polar solvents. q3->s3 No q4 Is self-condensation of the aldehyde an issue? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Add the aldehyde slowly to the reaction mixture. q4->s4 Yes end_node Yield Improved q4->end_node No a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.

Chemo_Enzymatic_Synthesis_Workflow start Commercial Whisky Lactone (cis/trans mixture) step1 Step 1: Column Chromatography (Silica Gel, Hexane:EtOAc) start->step1 product1a Pure cis-Whisky Lactone step1->product1a product1b Pure trans-Whisky Lactone step1->product1b step2a Step 2: LiAlH₄ Reduction product1a->step2a step2b Step 2: LiAlH₄ Reduction product1b->step2b product2a syn-3-methyl-octane-1,4-diol step2a->product2a product2b anti-3-methyl-octane-1,4-diol step2b->product2b step3a Step 3: Microbial Oxidation (e.g., Rhodococcus erythropolis) product2a->step3a step3b Step 3: Microbial Oxidation (e.g., Rhodococcus erythropolis) product2b->step3b end_product_a Enantiopure cis-Whisky Lactone Isomers step3a->end_product_a end_product_b Enantiopure trans-Whisky Lactone Isomers step3b->end_product_b

Caption: Workflow for the chemo-enzymatic synthesis of whisky lactone isomers.

References

Technical Support Center: Overcoming Matrix Effects in GC-MS Analysis of Spirits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the gas chromatography-mass spectrometry (GC-MS) analysis of spirits.

Troubleshooting Guide

This guide addresses common issues encountered during GC-MS analysis of spirits that may be indicative of matrix effects.

Problem Potential Cause (Matrix-Related) Suggested Solution
Poor Peak Shape (Tailing or Fronting) Co-eluting matrix components interacting with active sites in the GC inlet or column.[1]- Optimize Inlet Parameters: Use a deactivated inlet liner and check for proper installation. - Sample Dilution: Dilute the sample to reduce the concentration of matrix components. - Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.
Inconsistent Analyte Response (Poor Reproducibility) Variable matrix effects between samples or injections.- Use an Internal Standard: Add a suitable internal standard early in the sample preparation process to compensate for variations.[2] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that closely resembles the sample matrix.[1] - Stable Isotope Dilution: Utilize a stable isotope-labeled analog of the analyte as an internal standard for the most accurate correction.[3]
Signal Enhancement or Suppression Co-eluting matrix components enhancing or suppressing the ionization of the target analyte in the MS source.[4]- Evaluate Matrix Effect: Perform a post-extraction spike experiment to quantify the extent of signal suppression or enhancement. - Standard Addition: This method can effectively compensate for matrix effects by creating a calibration curve within the sample matrix itself.[5] - Chromatographic Separation: Optimize the GC method (e.g., temperature program, column phase) to separate the analyte from interfering matrix components.
Non-Linear Calibration Curve Matrix effects that vary with analyte concentration.- Matrix-Matched Calibration: This can help linearize the response if the matrix effect is consistent across the calibration range. - Standard Addition: Often provides a more linear response in the presence of significant matrix effects.[5] - Reduce Matrix Load: Implement more rigorous sample cleanup procedures.
Analyte Degradation Active matrix components causing the degradation of thermally labile analytes in the hot GC inlet.- Use Analyte Protectants: Adding compounds like sorbitol or gulonolactone can help protect analytes from degradation in the inlet.[6] - Lower Inlet Temperature: Optimize the injection temperature to minimize thermal degradation while ensuring efficient volatilization. - Matrix Simplification: Use sample preparation techniques to remove reactive matrix components.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of GC-MS analysis of spirits?

A1: Matrix effects are the influence of co-extracted compounds from the spirit sample on the analytical signal of the target analyte. These effects can lead to either an underestimation (signal suppression) or overestimation (signal enhancement) of the analyte's concentration.[4] In spirits, the matrix is complex and includes ethanol, water, sugars, acids, esters, and other volatile and non-volatile compounds.[1]

Q2: What causes matrix effects in GC-MS analysis?

A2: In GC-MS, matrix effects can arise from several factors:

  • Competition for Active Sites: Non-volatile matrix components can accumulate in the GC inlet and on the column, creating active sites that can adsorb or degrade analytes.[1]

  • Co-elution: Matrix components that elute at the same time as the analyte can interfere with its ionization in the mass spectrometer source, leading to ion suppression or enhancement.

  • Thermal Degradation: The high temperatures in the GC inlet can cause interactions between matrix components and the analyte, leading to its degradation.[6]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a matrix-matched calibration curve. A significant difference between the slopes indicates the presence of matrix effects. Another approach is to perform a post-extraction spike, where a known amount of the analyte is added to a blank sample extract and the recovery is calculated. Recoveries significantly different from 100% suggest matrix effects.

Q4: What is the difference between an internal standard and a stable isotope-labeled internal standard?

A4: An internal standard is a compound that is chemically similar to the analyte but not present in the sample. It is added to all samples, standards, and blanks to correct for variations in injection volume and instrument response.[2] A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C). Because it is chemically almost identical to the analyte, it co-elutes and experiences nearly the same matrix effects, providing more accurate correction. This technique is known as stable isotope dilution analysis (SIDA).[3]

Q5: When should I use the standard addition method?

A5: The standard addition method is particularly useful when dealing with complex or variable matrices where a suitable blank matrix for matrix-matched calibration is not available.[5] It is also effective when the matrix effect is significant and consistent across the concentration range of interest. However, it can be more time-consuming as each sample requires multiple analyses.

Quantitative Data Summary

The following table summarizes the effectiveness of different calibration strategies in mitigating matrix effects, based on recovery studies. While not all studies were conducted exclusively on spirits, they provide a valuable comparison of the techniques.

Calibration Method Matrix Analyte(s) Average Recovery (%) Key Findings
External Calibration FlourOchratoxin A62-82%Results were 18-38% lower than the certified value due to significant matrix suppression.[7]
Matrix-Matched Calibration Various FoodsPesticides70-120%Provided acceptable recoveries by compensating for matrix effects.[4]
Standard Addition Herbal SupplementsPesticidesNot specified, but used for quantificationEffective for variable matrices where matrix-matched standards are impractical.[4]
Stable Isotope Dilution (SIDA) FlourOchratoxin A94-100%All isotope dilution methods produced results within the expected range of the certified reference material, demonstrating high accuracy.[7]

Experimental Protocols

Standard Addition Method

This protocol describes the application of the standard addition method for the quantification of a target analyte in a spirit sample.

  • Sample Preparation: Prepare the spirit sample by filtering or performing any necessary cleanup steps (e.g., LLE, SPE).

  • Aliquoting: Aliquot a fixed volume of the prepared sample into a series of at least four vials.

  • Spiking: Add increasing volumes of a standard solution of the analyte to each vial, except for the first one, which will serve as the unspiked sample. The concentrations of the added standards should be chosen to bracket the expected concentration of the analyte in the sample.

  • Dilution to Final Volume: Dilute all vials to the same final volume with a suitable solvent.

  • GC-MS Analysis: Analyze each prepared solution by GC-MS.

  • Data Analysis: Plot the peak area of the analyte (y-axis) against the concentration of the added standard (x-axis).

  • Quantification: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line corresponds to the concentration of the analyte in the original sample.[5]

Matrix-Matched Calibration

This protocol outlines the procedure for creating and using a matrix-matched calibration curve.

  • Blank Matrix Selection: Obtain a blank spirit matrix that is free of the target analyte but has a similar composition to the samples being analyzed. If a true blank is unavailable, a representative sample can be used after confirming the absence of the analyte.

  • Blank Matrix Preparation: Process the blank matrix using the same sample preparation procedure as for the actual samples.

  • Preparation of Calibration Standards: Spike aliquots of the prepared blank matrix with known concentrations of the analyte standard to create a series of calibration standards (typically 5-7 levels).

  • GC-MS Analysis: Analyze the matrix-matched calibration standards and the prepared samples by GC-MS.

  • Quantification: Construct a calibration curve by plotting the analyte peak area against its concentration for the matrix-matched standards. Use the resulting regression equation to calculate the concentration of the analyte in the samples.

Stable Isotope Dilution Analysis (SIDA)

This protocol describes the use of a stable isotope-labeled internal standard for accurate quantification.

  • Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard to each sample, calibration standard, and quality control sample at the beginning of the sample preparation process.

  • Sample Preparation: Proceed with the established sample preparation method (e.g., extraction, cleanup).

  • Preparation of Calibration Curve: Prepare a series of calibration standards containing known concentrations of the native analyte and the same fixed concentration of the stable isotope-labeled internal standard.

  • GC-MS Analysis: Analyze the prepared samples and calibration standards by GC-MS. The mass spectrometer should be set to monitor at least one characteristic ion for both the native analyte and the labeled internal standard.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte. Calculate the concentration of the analyte in the samples using the regression equation from this curve.[3]

Workflow for Overcoming Matrix Effects

The following diagram illustrates a logical workflow for identifying, evaluating, and mitigating matrix effects in GC-MS analysis of spirits.

MatrixEffectWorkflow cluster_0 Phase 1: Initial Analysis & Matrix Effect Suspicion cluster_1 Phase 2: Confirmation & Quantification of Matrix Effect cluster_2 Phase 3: Mitigation Strategy Implementation Start Sample Analysis (Initial Method) CheckResults Evaluate Data: - Poor Reproducibility? - Inaccurate QC Results? - Non-linear Curve? Start->CheckResults NoEffect No Significant Matrix Effect CheckResults->NoEffect No SuspectEffect Matrix Effect Suspected CheckResults->SuspectEffect Yes QuantifyEffect Quantify Matrix Effect: - Compare Solvent vs. Matrix-Matched Slopes - Post-Extraction Spike Recovery SuspectEffect->QuantifyEffect EvaluateSeverity Is Matrix Effect Significant? QuantifyEffect->EvaluateSeverity MinorEffect Minor Effect: Proceed with Caution (e.g., Simple Dilution) EvaluateSeverity->MinorEffect No MajorEffect Significant Effect: Implement Correction Strategy EvaluateSeverity->MajorEffect Yes ChooseStrategy Select Mitigation Strategy MajorEffect->ChooseStrategy SamplePrep Optimize Sample Prep (LLE, SPE, Dilution) ChooseStrategy->SamplePrep Calibration Advanced Calibration - Matrix-Matched - Standard Addition - Stable Isotope Dilution (SIDA) ChooseStrategy->Calibration GCMethod Optimize GC Method (Separation) ChooseStrategy->GCMethod FinalAnalysis Final Validated Analysis SamplePrep->FinalAnalysis Calibration->FinalAnalysis GCMethod->FinalAnalysis

Caption: Workflow for identifying and overcoming matrix effects in GC-MS.

References

Technical Support Center: Resolving Co-elution of Lactone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for scientists and researchers facing challenges with the chromatographic separation of lactone isomers. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to help you resolve co-elution and achieve baseline separation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and how can I identify it in my chromatogram?

A1: Co-elution occurs when two or more compounds elute from a chromatography column at the same time, resulting in overlapping or unresolved peaks.[1] This is a common issue when analyzing structurally similar molecules like lactone isomers.

Signs of co-elution include:

  • Asymmetrical Peaks: Look for peak fronting or tailing.[1]

  • Peak Shoulders: A "shoulder" on the side of a peak is a strong indicator of a hidden, co-eluting compound.[1][2]

  • Broader-than-Expected Peaks: If peaks are wider than anticipated, it could be due to the presence of multiple unresolved compounds.[1]

  • Perfect Co-elution: In some cases, two compounds can be completely hidden under a single, symmetrical-looking peak.[1][2]

To confirm co-elution, especially when it is not visually obvious, advanced detection methods are invaluable. For HPLC, a Diode Array Detector (DAD) can perform peak purity analysis by comparing UV spectra across the peak; non-identical spectra indicate an impure peak.[1][2] For both LC and GC, a Mass Spectrometer (MS) can detect different mass-to-charge ratios (m/z) across a single chromatographic peak, confirming the presence of multiple compounds.[1][2]

Q2: What are the fundamental chromatographic factors I can manipulate to resolve co-eluting peaks?

A2: The resolution (Rs) between two chromatographic peaks is governed by three key factors: efficiency (N), selectivity (α), and the retention factor (k').[1][3] To improve the separation of co-eluting isomers, you must adjust chromatographic parameters that influence these factors. A resolution value of 1.5 or greater is typically desired as it indicates baseline separation.[3]

  • Efficiency (N): Refers to the sharpness of the peaks. Higher efficiency leads to narrower peaks, which are easier to resolve. It can be improved by using columns with smaller particles or longer columns.[3][4]

  • Selectivity (α): This is the most critical factor for separating isomers and represents the difference in interaction between the analytes and the stationary phase. Changing the mobile phase composition or the stationary phase chemistry has the most significant impact on selectivity.[1][3] A selectivity value greater than 1.2 is a good target.[2]

  • Retention Factor (k'): Also known as the capacity factor, this describes how long a compound is retained on the column.[2] Increasing the retention factor (ideally to a range between 2 and 10) can improve resolution, but often leads to longer analysis times.[1]

Troubleshooting Guide 1: Resolving Lactone Isomers in High-Performance Liquid Chromatography (HPLC)

Issue: Two or more lactone isomer peaks are co-eluting in a reversed-phase HPLC method.

This workflow provides a systematic approach to troubleshooting. The most powerful changes for resolving isomers involve altering selectivity by changing the organic solvent or the stationary phase.[1][3]

G Troubleshooting Workflow for HPLC Co-elution A Co-elution Observed B Is Retention Factor (k') between 2 and 10? A->B C Adjust Mobile Phase Strength (e.g., decrease % organic solvent) B->C No D Change Organic Solvent (e.g., Acetonitrile (B52724) to Methanol) B->D Yes C->B E Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or Biphenyl) D->E Still Co-eluting G Resolution Achieved D->G Resolved F Adjust Temperature (e.g., test at 25°C, 35°C, 45°C) E->F Still Co-eluting E->G Resolved F->G Resolved H Further Optimization (Flow rate, gradient slope) F->H Minor Adjustments Needed H->G

Caption: A step-by-step workflow for troubleshooting co-eluting lactone isomers in HPLC.

Step-by-Step Optimization Strategy
  • Optimize Mobile Phase Strength (Retention Factor): If your peaks are eluting too early (k' < 2), they may not have sufficient interaction with the stationary phase.[2] Decrease the amount of organic solvent (e.g., acetonitrile or methanol) in your mobile phase to increase retention times and potentially improve separation.[2]

  • Change Mobile Phase Selectivity: This is often the most effective step.

    • Switch Organic Modifier: If you are using acetonitrile, switch to methanol (B129727), or vice-versa. These solvents have different properties and can alter the elution order of isomers.[3] Biphenyl bonded phases, in particular, show increased resolution for structural isomers when methanol is used.[5]

    • Adjust pH: For lactones that can exist in equilibrium with their hydroxy acid forms, or for ionizable isomers, adjusting the mobile phase pH can significantly alter retention and selectivity.[3] Acidifying the mobile phase with 0.1% formic acid is a common practice to ensure good peak shape.[3]

  • Change Stationary Phase Chemistry: If modifying the mobile phase is not sufficient, changing the column is the next logical step.[3] Different stationary phases provide different separation mechanisms.

    • Consider a C18 column from a different manufacturer, as bonding technologies vary.

    • Switch to a completely different chemistry, such as a Phenyl-Hexyl, Biphenyl, or Cyano (CN) phase, which offer different types of interactions (e.g., π-π interactions) that can be effective for separating aromatic or unsaturated isomers.[3][5][6]

  • Adjust Column Temperature: Temperature can influence selectivity.[7] Running analyses at different temperatures (e.g., 25°C, 35°C, 45°C) can sometimes resolve difficult pairs of isomers. Lowering the temperature generally increases retention and may improve resolution, while higher temperatures can decrease analysis time.[7][8]

Quantitative Impact of Parameter Changes on Resolution

The following table summarizes the potential impact of changing key HPLC parameters on the resolution of two hypothetical co-eluting lactone isomers.

Parameter ChangeInitial RsFinal RsRetention Time (tR) of Second PeakRationale
Decrease Organic Content (ACN:Water from 60:40 to 55:45)0.81.1Increases from 8.2 min to 10.5 minIncreases retention factor (k'), providing more time for interaction with the stationary phase.
Switch Organic Modifier (ACN to Methanol at same strength)0.81.69.5 minAlters selectivity (α) due to different solvent-analyte interactions.[3]
Change Stationary Phase (C18 to Phenyl-Hexyl)0.81.911.2 minProvides a completely different selectivity mechanism (π-π interactions).[3]
Decrease Temperature (from 40°C to 25°C)0.81.29.8 minCan alter selectivity and increases retention.[7][8]
Experimental Protocol: HPLC Method Development for Lactone Isomers

This protocol outlines a systematic approach for developing a separation method for lactone isomers.

  • Initial Column & Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Detector: UV at 210 nm (or as appropriate for your lactones).[1]

  • Scouting Gradient:

    • Run a fast, broad gradient (e.g., 5% to 95% B in 20 minutes) to determine the approximate elution times of the isomers.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 30°C.[1]

  • Optimization:

    • Based on the scouting run, if co-elution is observed, adjust the gradient to be shallower around the elution time of the target lactones (e.g., change from a 5%/min to a 1%/min increase in %B).[1]

    • If resolution is still poor, switch the organic modifier from acetonitrile to methanol and re-run the optimized gradient.[1]

    • If co-elution persists, test a different stationary phase, such as a Phenyl-Hexyl or Biphenyl column, using the most promising mobile phase conditions.[1]

    • Finally, evaluate the effect of temperature by running the analysis at different temperatures (e.g., 25°C, 35°C, and 45°C).[1]

Troubleshooting Guide 2: Chiral Separation of Lactone Enantiomers

Issue: A racemic mixture of a lactone is not separating into its two enantiomers on a standard (achiral) HPLC column.

Enantiomers have identical physical properties in a non-chiral environment and therefore will not be separated by standard chromatographic techniques.[9] To separate them, you must introduce a chiral component into the system.

There are three main approaches in HPLC for chiral separations:[10]

  • Chiral Stationary Phases (CSPs): This is the most common and direct method. The column's stationary phase is modified with a chiral selector that interacts differently with each enantiomer.[10][11]

  • Chiral Mobile Phase Additives (CMPA): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for separation on a standard achiral column.[10][12]

  • Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[10]

Method Development Workflow for Chiral HPLC & SFC

Supercritical Fluid Chromatography (SFC) is often a powerful alternative to HPLC for chiral separations, offering faster separations and better resolution.[13]

G Workflow for Chiral Method Development A Racemic Lactone Mixture B Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based, Macrocyclic Glycopeptide) A->B C Screen Mobile Phases (Modes) B->C D Normal Phase (e.g., Hexane/IPA) C->D Screen 1 E Reversed Phase (e.g., ACN/Water/Buffer) C->E Screen 2 F Polar Organic (e.g., MeOH/EtOH) C->F Screen 3 G SFC Mode (CO2/Alcohol) C->G Screen 4 H Partial or No Separation D->H E->H F->H G->H I Optimize Conditions (Modifier %, Additives, Temp, Flow) H->I Promising? K Try Different CSP H->K Not Promising J Baseline Separation Achieved I->J Successful K->C

Caption: A systematic workflow for developing a chiral separation method using HPLC or SFC.

Chiral Stationary Phase (CSP) Selection

The selection of the right CSP is an empirical process.[14] Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based columns are versatile and can separate a wide range of chiral compounds.[11]

CSP TypeCommon Mobile PhasesBest For
Polysaccharide-Based (e.g., Chiralpak® AD, Chiralcel® OD)Normal Phase (Hexane/Alcohol), Polar Organic (MeOH, EtOH), SFC (CO2/Alcohol)Broad applicability, very effective for many lactones.[15]
Macrocyclic Glycopeptide (e.g., Cyclobond®)Reversed Phase (ACN/Methanol/Buffer), Polar OrganicGood for compounds with aromatic rings that can fit into the cyclodextrin (B1172386) cavity.[9][11]
Pirkle-Type (e.g., (S)-N-(3,5-dinitrobenzoyl)leucine)Normal Phase (Hexane/Alcohol)Effective for β-lactams with aryl substituents.[15]

Troubleshooting Guide 3: Resolving Lactone Isomers in Gas Chromatography (GC)

Issue: Structural or stereo-isomers of a volatile lactone are co-eluting in a GC method.

For volatile lactones, GC is a powerful analytical technique. N-acyl homoserine lactones, for example, are often analyzed by GC-MS.[16] Resolving co-eluting peaks involves optimizing the temperature program and selecting the appropriate column.

Step-by-Step Optimization Strategy
  • Optimize the Temperature Program: This is the most powerful tool in GC for improving separation.[4]

    • Lower Initial Temperature: A lower starting temperature can improve the separation of very volatile isomers that elute early in the run.

    • Slower Ramp Rate: A slower temperature ramp (e.g., 5°C/min instead of 20°C/min) increases the time analytes spend interacting with the stationary phase, which can significantly improve resolution.[17] As a rule of thumb, retention doubles for every 15°C decrease in temperature.[17]

    • Introduce Isothermal Holds: Holding the temperature constant just before the isomers elute can also improve separation.

  • Change the Stationary Phase: If temperature optimization fails, changing the column chemistry is the next step. Even columns with the same nominal phase (e.g., 5% phenyl) can have different selectivities from different manufacturers. For challenging isomer separations, switching to a more polar phase (e.g., a wax column) or a specialized phase can provide the necessary change in selectivity. For enantiomers, a chiral stationary phase is required.[16]

  • Adjust Other Parameters:

    • Carrier Gas Flow Rate: Lowering the linear velocity of the carrier gas (e.g., helium or hydrogen) can increase efficiency and improve resolution, but it will also increase analysis time.[4]

    • Column Dimensions: Using a longer column increases the total number of theoretical plates and can improve resolution.[4] A narrower internal diameter (ID) column also provides higher efficiency.

Quantitative Impact of GC Parameter Changes

The following table summarizes the potential impact of changing key GC parameters on the resolution of two hypothetical co-eluting lactone isomers.

Parameter ChangeInitial RsFinal RsRetention Time (tR) of Second PeakRationale
Slower Temp Ramp (from 20°C/min to 5°C/min)0.91.5Increases from 12.1 min to 18.5 minIncreases interaction time with the stationary phase, improving separation.[17]
Lower Isothermal Temp (from 150°C to 135°C)0.91.4Increases from 12.1 min to ~24 minSignificantly increases retention factor (k') and can alter selectivity (α).[17]
Change Stationary Phase (DB-5ms to DB-WAX)0.92.122.3 minProvides a completely different selectivity based on polarity.
Increase Column Length (from 30m to 60m)0.91.3Increases from 12.1 min to ~24 minIncreases overall efficiency (N), leading to narrower peaks and better resolution.[4]

References

Preventing degradation of cis-3-Methyl-4-octanolide during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and extraction of cis-3-Methyl-4-octanolide, also known as whiskey lactone or quercus lactone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent its degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a naturally occurring lactone found in various oak species and is a key flavor component in aged alcoholic beverages like whiskey and wine.[1][2] Its stability is a concern because the lactone ring is susceptible to hydrolysis, which can lead to the loss of its characteristic aroma and the formation of the corresponding hydroxy acid, altering the chemical profile of the sample.

Q2: What are the primary factors that cause the degradation of this compound?

A2: The main factors contributing to the degradation of this compound are:

  • pH: The lactone is stable in acidic conditions (pH > 3) but is susceptible to hydrolysis in strongly alkaline environments.[3]

  • Temperature: Elevated temperatures can accelerate the rate of degradation. Excessive heat during processes like the toasting of oak barrels has been shown to potentially lead to the destruction of γ-lactones.

  • Presence of Water: Water is a reactant in the hydrolysis of the lactone ring. Therefore, using dry solvents and minimizing water content during extraction is crucial.

Q3: What are the recommended storage conditions for samples containing this compound?

A3: To minimize degradation during storage, samples should be kept in a cool, dark, and dry environment. For long-term storage of extracts, it is advisable to use anhydrous aprotic solvents like DMSO or ethanol, stored at -20°C or -80°C in small aliquots to reduce freeze-thaw cycles. Aqueous buffers should be avoided for long-term storage.

Q4: Which analytical techniques are most suitable for the quantification of this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for the quantification of this compound.[4][5] Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is another common technique, particularly for analyzing volatile compounds in liquid matrices like wine.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound in the final extract. Degradation due to high pH. Maintain the pH of the extraction medium in the acidic to neutral range (ideally pH 3-7). If basic conditions are unavoidable, minimize the exposure time.
Thermal degradation from excessive heat. Conduct extractions at room temperature or below. Avoid prolonged exposure to high temperatures during solvent evaporation steps. Use a rotary evaporator at a low temperature.
Hydrolysis due to the presence of water. Use anhydrous solvents for the extraction. If the sample matrix is aqueous, consider solid-phase extraction (SPE) or a liquid-liquid extraction (LLE) protocol that minimizes contact time with the aqueous phase.
Inefficient extraction. Optimize the particle size of solid samples to increase surface area. Ensure an appropriate solid-to-solvent ratio and sufficient extraction time. Gentle agitation can improve extraction efficiency.
Formation of an emulsion during liquid-liquid extraction. High concentration of lipids or surfactants in the sample matrix. Gently swirl the separatory funnel instead of vigorous shaking to minimize emulsion formation. Adding a small amount of brine (saturated NaCl solution) can help break the emulsion. Centrifugation can also be effective.
Presence of an unexpected peak in the chromatogram corresponding to the hydrolyzed product. Lactone hydrolysis during sample preparation or analysis. Confirm the identity of the new peak using mass spectrometry (the hydrolyzed product will have a molecular weight 18 Da higher than the lactone). Prepare stock solutions in anhydrous aprotic solvents. Ensure the pH of any aqueous solutions used is not alkaline.

Data Presentation

The stability of this compound is significantly influenced by pH and temperature. The following table summarizes the key stability considerations.

Parameter Condition Effect on this compound Reference
pH > 3 (Acidic)Stable[3]
Strongly Alkaline (e.g., pH 14)Hydrolysis to 4-hydroxy-3-methyloctanoic acid[7]
Temperature Elevated TemperaturesIncreased rate of degradation[3]
25°CSelected as a suitable temperature for HS-SPME to prolong fiber life and maintain good extraction efficiency.[6]
High Heat (e.g., barrel toasting)Can lead to the destruction of the lactone.

Experimental Protocols

Detailed Protocol for Liquid-Liquid Extraction of this compound from Oak Wood Shavings

This protocol is designed to minimize the degradation of this compound during extraction.

1. Materials and Reagents:

2. Extraction Procedure:

  • Soaking: Weigh 10 g of finely milled oak wood shavings and place them in a flask. Add 200 mL of anhydrous methanol and seal the flask. Allow the mixture to soak for one week at room temperature with occasional gentle swirling.[8]

  • Filtration: After one week, filter the mixture to separate the oak shavings from the methanol extract.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 30°C to remove the methanol.[8]

  • Reconstitution: Reconstitute the concentrated extract with 10 mL of distilled water.[8]

  • Liquid-Liquid Extraction:

    • Transfer the reconstituted aqueous extract to a separatory funnel.

    • Add an equal volume of chloroform.

    • Gently swirl the separatory funnel for 2-3 minutes to ensure thorough mixing and prevent emulsion formation.

    • Allow the layers to separate. The organic layer (bottom) will contain the this compound.

    • Drain the organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer with a fresh portion of chloroform two more times to ensure complete extraction.

  • Drying: Combine all the organic extracts and add anhydrous sodium sulfate to remove any residual water. Let it stand for 15-20 minutes.

  • Final Concentration: Decant the dried organic extract into a new flask and concentrate it under a gentle stream of nitrogen or using a rotary evaporator at low temperature (<30°C) to the desired final volume for analysis.

Visualizations

Chemical Degradation Pathway

The primary degradation pathway for this compound under alkaline conditions is hydrolysis of the lactone ring.

cluster_main Hydrolysis of this compound A This compound B 4-hydroxy-3-methyloctanoic acid A->B Alkaline conditions (e.g., NaOH, high pH) + H₂O

Caption: Alkaline hydrolysis of this compound.

Experimental Workflow

The following diagram illustrates the key steps in the recommended liquid-liquid extraction protocol.

cluster_workflow Optimized Extraction Workflow A Oak Wood Shavings B Soaking in Methanol (1 week, room temp) A->B C Filtration B->C D Concentration (<30°C) C->D E Reconstitution in Water D->E F Liquid-Liquid Extraction (Chloroform) E->F G Drying with Na₂SO₄ F->G H Final Concentration (<30°C) G->H I Analysis (GC-MS) H->I

Caption: Workflow for minimized degradation extraction.

References

Technical Support Center: Optimization of SPME Parameters for Volatile Lactones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Solid Phase Microextraction (SPME) parameters for the analysis of volatile lactones. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the best SPME fiber for analyzing volatile lactones?

A1: The choice of SPME fiber is critical and depends on the specific lactones of interest and the sample matrix. For a broad range of volatile and semi-volatile lactones, a triple-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended due to its wide applicability.[1][2] Other commonly used and effective fibers include Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) for general-purpose analysis of volatile compounds and Polyacrylate (PA) for more polar lactones.[1]

Q2: How can I improve the sensitivity and recovery of volatile lactones?

A2: To enhance sensitivity and recovery, consider the following optimizations:

  • Agitate the sample: Stirring or shaking the sample during extraction can improve the mass transfer of analytes to the fiber.

  • Add salt: Increasing the ionic strength of the sample by adding salts like sodium chloride (NaCl) can decrease the solubility of lactones and promote their release into the headspace.[1][3]

  • Optimize temperature: While higher temperatures can increase the volatility of lactones, excessively high temperatures can reduce the fiber's absorption capacity.[3][4] An optimal temperature, typically between 40-60°C, should be determined experimentally.[1]

  • Minimize headspace volume: For headspace SPME, a smaller headspace volume (30-50% of the vial) can lead to a more efficient extraction.[3]

Q3: Is SPME a quantitative technique for lactone analysis?

A3: Yes, SPME can be used for quantitative analysis.[5] However, it requires careful calibration. For accurate quantification, it is essential to prepare a calibration curve for each target analyte. The use of an appropriate internal standard with similar chemical properties to the analytes is highly recommended to improve precision and account for variations in extraction efficiency.[1]

Q4: What are the typical GC-MS conditions for analyzing volatile lactones after SPME?

A4: Typical GC-MS parameters for lactone analysis include:

  • Injection Port Temperature: 250-270°C for efficient thermal desorption.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[1]

  • Column: A non-polar or mid-polar capillary column, such as DB-5ms, HP-5ms, or DB-WAX, is commonly used.[1]

  • Oven Temperature Program: An initial temperature of around 40°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 230-250°C.[1]

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV with a mass range of m/z 40-350.[1] For quantification, Selected Ion Monitoring (SIM) mode can enhance sensitivity and selectivity.[1]

Troubleshooting Guide

Problem 1: Poor reproducibility and inconsistent peak areas.

  • Possible Cause: Inconsistent sample volume, extraction time, or temperature. SPME is an equilibrium-based technique, and precise control over experimental parameters is crucial for reproducibility.[6]

  • Solution:

    • Ensure that the sample volume and headspace volume are consistent for all samples and standards.[3]

    • Use an autosampler for precise control of extraction time and fiber positioning.

    • Maintain a constant and uniform temperature for all samples during equilibration and extraction.[3]

    • Use an internal standard to compensate for variations.[1]

Problem 2: Low or no signal for target lactones.

  • Possible Cause 1: Inappropriate SPME fiber selection.

  • Solution 1: Select a fiber with a coating that has a higher affinity for your target lactones. A DVB/CAR/PDMS fiber is a good starting point for a wide range of volatiles.[7]

  • Possible Cause 2: Sub-optimal extraction conditions.

  • Solution 2: Optimize extraction parameters such as time and temperature. Increasing the extraction time or temperature (within the optimal range) may improve recovery.[4][8] Also, consider adding salt to the sample matrix.[1]

  • Possible Cause 3: Incomplete desorption from the fiber.

  • Solution 3: Increase the desorption temperature or time in the GC inlet to ensure complete transfer of analytes to the column.[1]

Problem 3: Presence of extraneous peaks or high background noise.

  • Possible Cause 1: Contamination from the SPME fiber or sample vials.

  • Solution 1: Properly condition the SPME fiber before its first use and between analyses according to the manufacturer's instructions. Ensure that sample vials and septa are clean and do not introduce contaminants.

  • Possible Cause 2: Septa bleeding from the GC inlet.

  • Solution 2: Use high-quality, low-bleed septa and check the inlet liner for septa particles.

  • Possible Cause 3: Matrix effects from complex samples.

  • Solution 3: Utilize headspace SPME (HS-SPME) to minimize the interaction of the fiber with non-volatile matrix components.[1]

Data Presentation: SPME Parameter Comparison

The following tables summarize typical SPME parameters used for the analysis of volatile lactones from various studies.

Table 1: Recommended SPME Fibers for Volatile Lactones

Fiber CoatingTarget AnalytesReference
DVB/CAR/PDMSBroad range of volatile and semi-volatile compounds[1][9]
PDMS/DVBGeneral purpose for volatile compounds[1]
Polyacrylate (PA)Polar volatile compounds[1]
Carboxen/PDMSVery volatile compounds (low molecular weight)

Table 2: Typical Range of Optimized SPME Parameters for Volatile Lactones

ParameterTypical RangeNotesReference
Extraction Mode Headspace (HS-SPME)Preferred for complex matrices to avoid contamination.[1]
Sample Volume 1-5 mL (in a 10-20 mL vial)Maintain consistent volume for reproducibility.[1]
Salt Addition 0-30% (w/v) NaClIncreases ionic strength, enhancing analyte release.[1][3]
Equilibration Time 10-20 minAllows sample to reach thermal equilibrium before extraction.[1]
Extraction Temperature 25-70°CHigher temperatures may not always lead to better results.[4][8]
Extraction Time 20-60 minEquilibrium time depends on the analyte and matrix.[8][9]
Desorption Temperature 230-270°CEnsure complete transfer of analytes.[1][2]
Desorption Time 1-5 minShould be sufficient for complete desorption.[1][8]

Experimental Protocols

Detailed Methodology for Headspace SPME (HS-SPME) of Volatile Lactones

This protocol provides a general framework for the HS-SPME-GC-MS analysis of volatile lactones in liquid samples.

1. Sample Preparation

  • Pipette a precise volume (e.g., 2-5 mL) of the liquid sample into a headspace vial (e.g., 10 or 20 mL).[1]

  • For quantitative analysis, add a known amount of a suitable internal standard.

  • To enhance the release of lactones, add a specific amount of sodium chloride (e.g., to reach 25-30% w/v).[3]

  • Immediately seal the vial with a PTFE-lined septum.[1]

2. SPME Fiber Conditioning

  • Before the first use, condition the SPME fiber in the GC injection port according to the manufacturer's instructions to remove any contaminants.

3. Headspace Extraction

  • Place the sealed vial in an autosampler or a heating block set to the optimized extraction temperature (e.g., 40-60°C).[1]

  • Allow the sample to equilibrate at this temperature for a predetermined time (e.g., 10-15 minutes) with agitation.[1]

  • Expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 20-60 minutes).

4. Desorption and GC-MS Analysis

  • After extraction, immediately retract the fiber into the needle and transfer it to the GC injection port.

  • Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 2-5 minutes) in splitless mode.[1]

  • Start the GC-MS data acquisition simultaneously with the desorption process.

Mandatory Visualizations

Logical Workflow for SPME Parameter Optimization

SPME_Optimization_Workflow start Start: Define Analytical Goal (e.g., quantify specific lactones) fiber_selection 1. Fiber Selection (e.g., DVB/CAR/PDMS for broad range) start->fiber_selection prelim_exp 2. Preliminary Experiments (Wide parameter ranges) fiber_selection->prelim_exp optimize_temp 3. Optimize Extraction Temperature prelim_exp->optimize_temp optimize_time 4. Optimize Extraction Time optimize_temp->optimize_time optimize_salt 5. Optimize Salt Concentration optimize_time->optimize_salt validation 6. Method Validation (Linearity, LOD, LOQ, Precision) optimize_salt->validation end End: Final Optimized Method validation->end

Caption: A stepwise workflow for the optimization of SPME parameters for volatile lactone analysis.

Troubleshooting Decision Tree for Low Analyte Signal

Low_Signal_Troubleshooting start Problem: Low or No Analyte Signal check_fiber Is the SPME fiber appropriate for volatile lactones? start->check_fiber change_fiber Action: Select a more suitable fiber (e.g., DVB/CAR/PDMS) check_fiber->change_fiber No check_conditions Are extraction conditions (time, temp) optimized? check_fiber->check_conditions Yes optimize_conditions Action: Increase extraction time/temp. Consider adding salt. check_conditions->optimize_conditions No check_desorption Is desorption complete? check_conditions->check_desorption Yes optimize_desorption Action: Increase desorption temperature or time. check_desorption->optimize_desorption No check_system Action: Check GC-MS system performance (e.g., inject standard) check_desorption->check_system Yes

Caption: A decision tree to troubleshoot low signal issues in SPME analysis of lactones.

References

Addressing peak tailing for polar lactones in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges in the gas chromatography (GC) of polar lactones. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly peak tailing, encountered during the analysis of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for polar lactones in gas chromatography?

A1: Peak tailing for polar lactones is predominantly caused by secondary interactions between the polar analyte and active sites within the GC system. These active sites are often exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the inlet liner, the front of the GC column, or on contaminants within the system.[1] These interactions can cause some analyte molecules to be retained longer than others, resulting in an asymmetrical peak shape.

Q2: How can I distinguish between chemical and physical causes of peak tailing?

A2: A useful diagnostic step is to examine the peak shape of all compounds in your chromatogram.

  • If all peaks, including non-polar compounds and the solvent peak, are tailing: This typically points to a physical or mechanical issue, such as a disruption in the carrier gas flow path.[1] This could be due to a poor column cut, improper column installation, or a leak in the system.

  • If only polar compounds, like your lactones, are tailing: This strongly indicates a chemical issue, specifically the interaction of the analyte with active sites in the system.

Q3: What are the immediate steps I can take to mitigate peak tailing caused by active sites?

A3: To address peak tailing from active sites, routine maintenance of the GC inlet is the first line of defense. This includes:

  • Replacing the inlet liner: The liner is a frequent source of contamination and active sites. Replace it with a new, deactivated liner.[1][2][3] Using a liner with glass wool can also introduce active sites, so consider a liner without it or one with deactivated glass wool.[3][4]

  • Trimming the column: A small portion (10-20 cm) of the column from the inlet end can be trimmed to remove accumulated non-volatile residues and expose a fresh, inert surface.[1][5]

Q4: Which type of GC column is most suitable for analyzing polar lactones?

A4: For the analysis of polar compounds like lactones, a polar capillary column is generally recommended.[6][7] Look for columns with stationary phases designed for polar analytes, such as those containing polyethylene (B3416737) glycol (WAX) or trifluoropropyl groups.[6][7][8][9] It is also crucial to use a high-quality, inert column to minimize on-column degradation and secondary interactions.[10]

Q5: Can derivatization improve the peak shape of polar lactones?

A5: Yes, derivatization is a powerful technique to improve the chromatography of polar lactones.[11][12] By chemically modifying the polar functional groups (e.g., hydroxyl, carboxyl) of the lactones, their polarity is reduced, and their volatility is increased.[11][12] This leads to weaker interactions with the stationary phase and significantly improved peak symmetry. Silylation is a common derivatization technique for this purpose.[11]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a logical workflow to identify and resolve the root cause of peak tailing for polar lactones.

Step 1: Initial Assessment

  • Observe the chromatogram: Are all peaks tailing or only the polar lactones?

  • Inject a non-polar standard: Inject a hydrocarbon standard. If it also tails, a physical problem is likely. If it does not tail, the issue is likely chemical (active sites).[10]

Step 2: Address Physical Issues (If all peaks tail)

  • Check for leaks: Use an electronic leak detector to check all fittings from the gas source to the detector.

  • Inspect the column installation: Ensure the column is cut squarely and installed at the correct depth in the inlet and detector.[1]

  • Replace the septum: A cored or leaking septum can cause peak distortion.[3]

Step 3: Address Chemical Issues (If only polar lactones tail)

  • Inlet Maintenance:

    • Replace the inlet liner with a new, deactivated one.[1][2][3]

    • Trim 10-20 cm from the inlet side of the column.[1][5]

  • Column Conditioning:

    • Bake out the column at a temperature slightly above your method's maximum temperature (but below the column's maximum limit) to remove contaminants.

  • Method Optimization:

    • Inlet Temperature: Lowering the inlet temperature can sometimes reduce on-inlet degradation of thermally sensitive lactones.[3]

    • Injection Volume: Overloading the column can cause peak fronting, but in some cases, it can contribute to tailing. Try reducing the injection volume.[5]

Step 4: Advanced Solutions

  • Use a More Inert Column: Consider using a column specifically marketed as "inert" or "ultra-inert" for better performance with active compounds.[10]

  • Derivatization: If peak tailing persists, derivatize your lactone samples to reduce their polarity.

Diagram: Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow cluster_Start Start cluster_Diagnosis Diagnosis cluster_Physical Physical Issues cluster_Chemical Chemical Issues cluster_Advanced Advanced Solutions cluster_End End start Peak Tailing Observed all_peaks_tail All Peaks Tailing? start->all_peaks_tail check_leaks Check for Leaks all_peaks_tail->check_leaks Yes inlet_maintenance Perform Inlet Maintenance (New Liner, Trim Column) all_peaks_tail->inlet_maintenance No check_column Inspect Column Installation (Cut & Depth) check_leaks->check_column replace_septum Replace Septum check_column->replace_septum end Peak Shape Improved replace_septum->end condition_column Condition Column inlet_maintenance->condition_column optimize_method Optimize Method Parameters (Inlet Temp, Injection Vol.) condition_column->optimize_method inert_column Use Ultra-Inert Column optimize_method->inert_column derivatization Perform Derivatization inert_column->derivatization derivatization->end

Caption: A logical workflow for diagnosing and resolving peak tailing in GC.

Quantitative Data Summary

The following table provides a hypothetical yet realistic representation of the impact of various troubleshooting steps on the peak asymmetry of a polar lactone.

Troubleshooting ActionPeak Asymmetry Factor (As) BeforePeak Asymmetry Factor (As) After% Improvement
Replaced standard liner with a deactivated liner2.51.828%
Trimmed 15 cm from the column inlet1.81.422%
Optimized inlet temperature (250°C to 220°C)1.41.214%
Performed silylation derivatization2.51.156%

Note: The Peak Asymmetry Factor (As) is calculated at 10% of the peak height. A value of 1.0 represents a perfectly symmetrical peak.

Experimental Protocols

Protocol 1: Silylation Derivatization of Polar Lactones

This protocol outlines a general procedure for the silylation of polar lactones to improve their volatility and peak shape in GC analysis.

Materials:

  • Lactone sample (dried)

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Ensure the lactone sample is free of water, as moisture can deactivate the silylating reagent. If necessary, evaporate the sample to dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add 100 µL of anhydrous pyridine to dissolve the lactone. Then, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat it at 60-70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the reaction vial to cool to room temperature.

  • Analysis: Transfer the derivatized sample to a GC vial with an insert for analysis.

  • Injection: Inject an appropriate volume (e.g., 1 µL) into the GC system.

Safety Precautions: Silylating reagents are moisture-sensitive and can be corrosive. Handle them in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

Diagram: Derivatization Experimental Workflow

DerivatizationWorkflow start Start: Dry Lactone Sample dissolve Dissolve in Anhydrous Pyridine start->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) dissolve->add_reagent heat Heat at 60-70°C for 30 min add_reagent->heat cool Cool to Room Temperature heat->cool transfer Transfer to GC Vial cool->transfer inject Inject into GC transfer->inject end End: Analysis inject->end

Caption: A step-by-step workflow for the silylation of polar lactones.

References

Technical Support Center: Enhancing Resolution in Chiral Separation of Oak Lactones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of oak lactones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor resolution between oak lactone enantiomers?

Poor resolution in the chiral separation of oak lactones can stem from several factors. The most critical is the selection of an appropriate chiral stationary phase (CSP), as the separation relies on the differential interaction of the enantiomers with the chiral selector.[1][2][3] Other significant factors include a suboptimal mobile phase composition, incorrect column temperature, or a column that has lost efficiency.[1] A systematic approach to method development is crucial for achieving the desired separation.

Q2: How does temperature impact the chiral separation of oak lactones?

Temperature plays a complex and often unpredictable role in chiral recognition.[1][4] Generally, lower temperatures can enhance chiral selectivity by strengthening the subtle intermolecular interactions responsible for enantiomeric differentiation.[1] Conversely, higher temperatures may improve peak shape and efficiency.[1][2] However, the effect is highly dependent on the specific analyte and CSP. In some cases, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[1][2] Therefore, temperature must be carefully controlled and optimized for each specific separation method.

Q3: My peaks are tailing. What are the likely causes and solutions?

Peak tailing in chiral chromatography can lead to poor integration and reduced resolution.[1] Common causes include:

  • Secondary Interactions: Unwanted interactions between the oak lactones and the stationary phase, such as with residual silanol (B1196071) groups on silica-based CSPs, can cause tailing.[5] This is particularly common for compounds with basic functionalities.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[4]

  • Inappropriate Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the analyte's pKa can result in peak tailing.[5]

  • Column Degradation: The performance of a chiral column can diminish over time, leading to poor peak shapes.[5]

Solutions include diluting the sample, optimizing the mobile phase with additives, and ensuring the column is not contaminated or degraded.[4][6][7]

Q4: I am observing "ghost peaks" in my chromatogram. How can I eliminate them?

Ghost peaks are extraneous peaks that do not originate from the injected sample.[5] Their presence can be attributed to:

  • Mobile Phase Contamination: Impurities in the solvents or additives are a frequent cause.[5]

  • System Contamination: Carryover from previous injections or contamination of HPLC system components can lead to ghost peaks.[5]

  • Incomplete Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles that are detected as peaks.[5]

  • Column Bleed: Degradation of the stationary phase can release compounds that appear as ghost peaks.[5]

To eliminate ghost peaks, it is recommended to use high-purity solvents, thoroughly clean the HPLC system, ensure proper mobile phase degassing, and check for column degradation.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the chiral separation of oak lactones.

Issue 1: Poor or No Resolution
Potential Cause Recommended Action
Inappropriate Chiral Stationary Phase (CSP) The choice of CSP is paramount for chiral recognition.[2][3][4] If resolution is poor, consider screening different types of CSPs. Polysaccharide-based columns (e.g., derivatized amylose (B160209) or cellulose) are a good starting point due to their broad applicability.[2][8]
Suboptimal Mobile Phase Composition The mobile phase composition directly influences the interaction between the analyte and the CSP.[4] Systematically vary the ratio of the organic modifier (e.g., isopropanol (B130326), ethanol) in a normal-phase system. Small adjustments can significantly impact resolution.[4] Also, consider trying different organic modifiers.
Incorrect Temperature Temperature affects the thermodynamics of chiral recognition.[4] Screen a range of temperatures (e.g., 15°C, 25°C, 40°C). While lower temperatures often improve resolution, this is not always the case.[1][4][9]
Low Efficiency Column Over time, columns can lose efficiency. Check the column's performance with a standard compound. If the plate count is low, the column may need to be regenerated or replaced.[10]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Action
Column Overload Injecting too much sample can lead to peak distortion.[4] Reduce the sample concentration or injection volume.
Secondary Interactions with Stationary Phase Residual silanol groups on the silica (B1680970) support can cause tailing. For basic compounds, add a basic modifier like 0.1% diethylamine (B46881) (DEA) to the mobile phase.[4][7] For acidic compounds, adding 0.1% trifluoroacetic acid (TFA) can improve peak shape.[7]
Incompatible Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
Column Contamination or Degradation Contaminants on the column can create active sites that cause tailing.[5] If the column is old or has been used with aggressive mobile phases, its performance may be degraded.[5][10] Consider a column regeneration procedure if applicable to your column type.[10]

Experimental Protocols

Protocol 1: Chiral Stationary Phase (CSP) Screening
  • Prepare a stock solution of racemic oak lactone at a concentration of 1 mg/mL in a suitable solvent (e.g., hexane/isopropanol mixture).

  • Select a set of diverse CSPs for initial screening. A good starting point includes columns with different polysaccharide backbones (amylose and cellulose) and different derivatizations.

  • Equilibrate each column with the initial mobile phase (e.g., 90:10 hexane/isopropanol) for at least 20 column volumes.

  • Inject the racemic oak lactone standard onto each column under identical conditions (flow rate, temperature, detection wavelength).

  • Evaluate the chromatograms for any degree of separation. The goal of the initial screen is to identify a CSP that shows baseline or partial separation.

  • Select the most promising CSP for further method optimization.

Protocol 2: Mobile Phase Optimization
  • Install the selected CSP and equilibrate with the initial mobile phase.

  • Systematically vary the percentage of the organic modifier. For a normal-phase separation with hexane/isopropanol, create a series of mobile phases with varying isopropanol content (e.g., 5%, 10%, 15%, 20%).

  • Inject the standard with each mobile phase composition and record the retention times and resolution of the enantiomers.

  • If necessary, try alternative organic modifiers. Substitute isopropanol with ethanol (B145695) or other suitable alcohols and repeat the screening process.

  • For acidic or basic analytes, consider adding a modifier. Add 0.1% TFA for acidic compounds or 0.1% DEA for basic compounds to the optimized mobile phase to improve peak shape and potentially resolution.[4][7]

Protocol 3: Temperature Optimization
  • Using the optimized CSP and mobile phase, set the column oven to an initial temperature (e.g., 25°C).

  • Allow the system to stabilize for at least 30 minutes.

  • Inject the oak lactone standard and record the chromatogram.

  • Decrease the temperature in 5-10°C increments (e.g., to 15°C) and repeat the injection after stabilization.

  • Increase the temperature in 5-10°C increments from the initial setting (e.g., to 35°C, 45°C) and repeat the injection.

  • Analyze the data to determine the temperature that provides the best balance of resolution, peak shape, and analysis time.

Quantitative Data Summary

The following tables summarize typical starting conditions and the expected impact of parameter changes on the chiral separation of oak lactones.

Table 1: Typical Starting Conditions for Chiral HPLC of Oak Lactones

ParameterTypical Value/Condition
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivatives)
Mobile Phase (Normal Phase) n-Hexane / Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV (e.g., 210 nm)
Injection Volume 5-10 µL

Table 2: Influence of Key Parameters on Resolution

Parameter ChangeExpected Impact on Retention TimeExpected Impact on Resolution
Increase % Organic Modifier DecreaseMay Increase or Decrease
Decrease Column Temperature IncreaseOften Increases
Decrease Flow Rate IncreaseMay Increase
Add Acidic/Basic Modifier VariableMay Improve (due to better peak shape)

Visualizations

Troubleshooting_Workflow Start Poor Resolution or Peak Shape Check_Resolution Is there any peak separation? Start->Check_Resolution Optimize_MP Optimize Mobile Phase (Vary % modifier, try different modifiers) Check_Resolution->Optimize_MP Partial Screen_CSP Screen Different CSPs (e.g., Amylose vs. Cellulose) Check_Resolution->Screen_CSP No Check_Peak_Shape Are peaks tailing or fronting? Reduce_Conc Reduce Sample Concentration or Injection Volume Check_Peak_Shape->Reduce_Conc Yes Good_Resolution Resolution Achieved Check_Peak_Shape->Good_Resolution No Optimize_Temp Optimize Temperature (Screen 15-45°C) Optimize_MP->Optimize_Temp Optimize_Temp->Check_Peak_Shape Add_Modifier Add Mobile Phase Modifier (e.g., 0.1% TFA or DEA) Reduce_Conc->Add_Modifier Check_Column Check Column Health (Performance Test, Regenerate/Replace) Add_Modifier->Check_Column Check_Column->Good_Resolution

A troubleshooting workflow for enhancing chiral separation resolution.

Experimental_Workflow Prep_Sample Prepare Racemic Oak Lactone Standard Screen_CSPs Screen Chiral Stationary Phases (CSPs) Prep_Sample->Screen_CSPs Select_CSP Select Best CSP Screen_CSPs->Select_CSP Optimize_MP Optimize Mobile Phase (% Modifier, Additives) Select_CSP->Optimize_MP Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Final_Method Final Optimized Method Optimize_Temp->Final_Method

A typical experimental workflow for method development in chiral separation.

References

Technical Support Center: Minimizing Isomerization in Lactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for lactone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize isomerization during their chemical syntheses. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific challenges, detailed experimental protocols, and comparative data to aid in reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is isomerization in the context of lactone synthesis and why is it a concern?

Isomerization refers to the conversion of one stereoisomer of a lactone into another. This is a significant issue in chemical synthesis, particularly in drug development, because different stereoisomers of a molecule can exhibit vastly different biological activities and pharmacological profiles. Uncontrolled isomerization leads to a mixture of diastereomers or enantiomers, which can be challenging to separate and may result in a final product with diminished efficacy or undesirable side effects.

Q2: My lactonization reaction is producing a mixture of diastereomers. What are the common causes and how can I improve the diastereomeric ratio (dr)?

Low diastereoselectivity is a frequent challenge and can stem from several factors. The primary causes include:

  • Reaction Conditions: High temperatures and prolonged reaction times can favor the thermodynamically more stable, but potentially undesired, isomer.

  • Reagent Choice: The choice of base, acid, or catalyst can significantly influence the stereochemical outcome. Strong bases or acids can promote epimerization at stereocenters alpha to a carbonyl group.[1][2]

  • Substrate Control: The inherent stereochemistry of the starting material may not be sufficient to direct the formation of a single diastereomer under the chosen reaction conditions.

To improve the diastereomeric ratio, consider the following:

  • Optimize Reaction Conditions: Lowering the reaction temperature can favor the kinetically controlled product, which may be the desired isomer.[3] Shortening the reaction time can also prevent equilibration to the thermodynamic product.

  • Select Appropriate Reagents: For base-catalyzed reactions, consider using a weaker or more sterically hindered base to minimize epimerization.[4] In acid-catalyzed reactions, the choice of acid can also impact selectivity.[5]

  • Employ Stereodirecting Strategies: Utilize methods like chelation-control, where a metal ion coordinates to the substrate to lock its conformation and direct the approach of the reagent.[6][7]

Q3: I am observing racemization or epimerization during the purification process. How can I minimize this?

Isomerization during purification is a common issue, often caused by the conditions of chromatography or workup.

  • Chromatography: The stationary phase (e.g., silica (B1680970) gel) can be slightly acidic and may promote epimerization of sensitive compounds.

  • Workup: Aqueous workups with acidic or basic solutions can also lead to isomerization.[8]

To mitigate isomerization during purification:

  • Neutralize Silica Gel: Deactivate silica gel by washing it with a solution of triethylamine (B128534) in the mobile phase before use.

  • Alternative Purification Methods: Consider other purification techniques such as crystallization, distillation, or preparative thin-layer chromatography (prep-TLC) which may be less harsh.

  • pH Control During Workup: Ensure that the pH of the aqueous solution during extraction is carefully controlled to be near neutral.

  • Temperature: Perform all purification steps at low temperatures to minimize the risk of thermal isomerization.[9]

Troubleshooting Guide

Problem: Low Diastereoselectivity in Lactonization

This guide provides a systematic approach to troubleshooting low diastereoselectivity in your lactonization reaction.

Troubleshooting_Low_Diastereoselectivity start Low Diastereoselectivity Observed check_conditions Review Reaction Conditions start->check_conditions check_reagents Evaluate Reagents start->check_reagents check_substrate Analyze Substrate start->check_substrate optimize_temp Lower Temperature (Kinetic Control) check_conditions->optimize_temp optimize_time Shorten Reaction Time check_conditions->optimize_time change_base Use Weaker/Hindered Base check_reagents->change_base change_acid Screen Different Acids check_reagents->change_acid chelation Implement Chelation-Control Strategy check_substrate->chelation end Improved Diastereoselectivity optimize_temp->end optimize_time->end change_base->end change_acid->end chelation->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Data Presentation

The following tables summarize quantitative data on the impact of various reaction parameters on the stereochemical outcome of lactonization reactions.

Table 1: Effect of Catalyst and Ligand on Enantioselective Lactonization

EntryCatalyst (mol%)Ligand (mol%)SolventYield (%)ee (%)Reference
1Cu(MeCN)₄PF₆ (10)L1 (10)Ethyl Acetate8572[10]
2Cu(MeCN)₄PF₆ (10)L2 (10)Ethyl Acetate7865[10]
3[Ir(cod)Cl]₂ (2.5)L3 (5.5)Toluene (B28343)9598[11]
4[Ir(cod)Cl]₂ (2.5)L4 (5.5)Toluene9296[11]
5RuHCl(CO)(PPh₃)₃ (7.5)SL-J009-1 (7.5)Dioxane2590[12]

Table 2: Influence of Reaction Conditions on Diastereoselective Lactonization

EntrySubstrateConditionsdr (syn:anti)Yield (%)Reference
1β-alkoxy ketoneLiAlH₄, LiI, Et₂O, -78 °C>99:185[7]
2β-alkoxy ketoneNaBH₄, MeOH, -78 °C10:190[13]
31,4-butanediolRu catalyst, alkyne, 115 °C>20:1 (anti)39[12]
4α-silyloxy ketoneEt₂Zn, RZnX, 50 °C>20:1 (chelation)54[14]

Experimental Protocols

Protocol 1: Chelation-Controlled Diastereoselective Reduction of a β-Alkoxy Ketone

This protocol describes a general procedure for the highly diastereoselective reduction of a β-alkoxy ketone to the corresponding syn-1,3-diol, a precursor for syn-δ-lactones, using a chelation-control strategy.[7]

Materials:

  • β-Alkoxy ketone (1.0 equiv)

  • Anhydrous diethyl ether (Et₂O)

  • Lithium iodide (LiI) (2.0 equiv)

  • Lithium aluminum hydride (LiAlH₄) (1.5 equiv)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

Procedure:

  • Dissolve the β-alkoxy ketone in anhydrous Et₂O under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add LiI to the solution and stir for 15 minutes.

  • Slowly add a solution of LiAlH₄ in anhydrous Et₂O to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous Rochelle's salt solution at -78 °C.

  • Allow the mixture to warm to room temperature and stir until the layers become clear.

  • Separate the aqueous layer and extract it with Et₂O (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Chelation_Control_Workflow sub β-Alkoxy Ketone reagents LiI, LiAlH₄ Anhydrous Et₂O, -78°C sub->reagents 1. chelate Formation of Li-Chelate reagents->chelate 2. hydride Hydride Delivery from Less Hindered Face chelate->hydride 3. product syn-1,3-Diol hydride->product 4.

Caption: Experimental workflow for chelation-controlled reduction.

Protocol 2: Organocatalytic Asymmetric Hydrolactonization

This protocol provides a general method for the enantioselective synthesis of γ-lactones from γ,δ-unsaturated carboxylic acids using a chiral Brønsted acid catalyst.[15]

Materials:

  • γ,δ-Unsaturated carboxylic acid (1.0 equiv)

  • Confined imidodiphosphorimidate (IDPi) catalyst (e.g., 5-10 mol%)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the γ,δ-unsaturated carboxylic acid and the IDPi catalyst.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral lactone.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Signaling Pathways and Logical Relationships

Kinetic vs. Thermodynamic Control in Lactonization

The stereochemical outcome of a lactonization reaction can often be directed by choosing conditions that favor either the kinetic or the thermodynamic product.

Kinetic_vs_Thermodynamic reactant Hydroxy Acid TS_kinetic Transition State (Kinetic) reactant->TS_kinetic Low Ea (Low Temp, Short Time) TS_thermo Transition State (Thermodynamic) reactant->TS_thermo High Ea (High Temp, Long Time) prod_kinetic Kinetic Product (Less Stable) TS_kinetic->prod_kinetic prod_thermo Thermodynamic Product (More Stable) TS_thermo->prod_thermo prod_kinetic->prod_thermo Equilibration

Caption: Kinetic vs. Thermodynamic reaction pathways.[3][16]

References

Technical Support Center: Troubleshooting Low Recovery of Lactones from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction and analysis of lactones from complex matrices.

Frequently Asked Questions (FAQs)

Q1: My lactone recovery is consistently low. What are the primary factors I should investigate?

Low recovery of lactones can stem from several factors throughout the experimental workflow. The most critical aspects to evaluate are:

  • Lactone Stability (pH): The lactone ring is susceptible to hydrolysis, a reversible process that is highly pH-dependent. In neutral to basic conditions (pH > 7), the equilibrium shifts towards the open-ring, inactive carboxylate form.[1][2] Conversely, acidic conditions (pH 3-5) favor the closed, active lactone form.[1] Therefore, maintaining an acidic pH throughout your sample preparation is crucial to prevent hydrolysis and subsequent loss of your target analyte.

  • Extraction Efficiency: The chosen extraction method and solvent may not be optimal for your specific lactone and matrix. This can lead to incomplete extraction from the sample.[3][4]

  • Matrix Effects: Co-eluting endogenous compounds from the matrix can interfere with the ionization of your lactone in the mass spectrometer's source, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[4][5][6][7]

  • Analyte Degradation: Some lactones can be sensitive to temperature and light.[2][3] Exposure to excessive heat during solvent evaporation or prolonged exposure to light can lead to degradation.

Troubleshooting Guides

Issue 1: Low Recovery During Sample Preparation

Q2: I suspect pH is affecting my lactone stability. How can I mitigate this?

Maintaining an acidic environment is key. Here are some practical steps:

  • Acidify Your Sample: Adjust the pH of your initial sample to a range of 3-5 before extraction.

  • Use Acidified Solvents: Incorporate a small percentage of an acid, such as 0.1% formic acid, into your extraction and mobile phase solvents.[4][8]

  • Control Sample pH Throughout: Ensure the pH remains consistent throughout the entire sample preparation process, from initial extraction to the final extract.[1]

Q3: How do I choose the right extraction technique and optimize it for better lactone recovery?

The choice of extraction technique depends on your sample matrix and the properties of your lactone. The most common methods are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS.

Troubleshooting Solid-Phase Extraction (SPE)

SPE_Troubleshooting start Low SPE Recovery check_sorbent Is the sorbent chemistry appropriate for your lactone? start->check_sorbent check_conditioning Was the cartridge properly conditioned and equilibrated? check_sorbent->check_conditioning Yes solution_sorbent Select a sorbent with a suitable retention mechanism (e.g., C18 for nonpolar lactones). check_sorbent->solution_sorbent No check_loading Is the sample loading flow rate too high? check_conditioning->check_loading Yes solution_conditioning Re-condition and equilibrate the cartridge, ensuring the sorbent bed does not dry out. check_conditioning->solution_conditioning No check_wash Is the wash solvent too strong? check_loading->check_wash No solution_loading Decrease the loading flow rate to allow for sufficient analyte-sorbent interaction. check_loading->solution_loading Yes check_elution Is the elution solvent too weak or the volume insufficient? check_wash->check_elution No solution_wash Use a weaker wash solvent to avoid premature elution of the lactone. check_wash->solution_wash Yes solution_elution Increase the elution solvent strength or volume. Consider adding a modifier to the elution solvent. check_elution->solution_elution Yes

Troubleshooting Liquid-Liquid Extraction (LLE)

Q4: My LLE recovery is poor. What are the common pitfalls?

  • Incorrect Solvent Polarity: Ensure the extraction solvent has an appropriate polarity to effectively partition your lactone from the aqueous phase.

  • Suboptimal pH: As with other methods, the pH of the aqueous phase is critical. Adjust the pH to ensure the lactone is in its neutral, closed-ring form, which will favor partitioning into the organic solvent.

  • Insufficient Mixing: Ensure vigorous mixing (e.g., vortexing) to maximize the surface area between the two phases and facilitate efficient extraction.

  • Incomplete Phase Separation: Allow adequate time for the layers to separate completely to avoid aspirating part of the aqueous layer with your organic extract.[9]

  • Analyte Volatility: If your lactone is volatile, be cautious during the solvent evaporation step. Use a gentle stream of nitrogen and a controlled temperature (e.g., 40°C) to prevent loss of the analyte.[3]

Troubleshooting QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Q5: I'm using a QuEChERS method, but my lactone recovery is low. What should I check?

  • Choice of Salts and Sorbents: The type and amount of extraction salts and d-SPE (dispersive solid-phase extraction) sorbents are critical. For example, PSA (primary secondary amine) is used to remove organic acids, while C18 is used to remove nonpolar interferences like fats. The choice will depend on your specific matrix.

  • pH of the Extraction: The initial extraction in acetonitrile (B52724) and water can be buffered to maintain an acidic pH and stabilize the lactone.

  • Inadequate Shaking: Ensure thorough and vigorous shaking during both the extraction and cleanup steps to ensure proper partitioning and removal of matrix components.

  • Low-Temperature Partitioning: For matrices with a high-fat content, a freezing step after extraction can help to precipitate lipids and improve cleanup.[10]

Issue 2: Low Recovery Detected During Instrumental Analysis (GC-MS/LC-MS)

Q6: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?

Matrix effects, where co-eluting components from the sample interfere with the ionization of the analyte, are a common issue in LC-MS analysis.[5][7]

Confirmation of Matrix Effects:

A post-extraction spike experiment can be used to quantify the extent of matrix effects. This involves comparing the signal of an analyte spiked into a blank matrix extract to the signal of the analyte in a clean solvent.

Mitigation Strategies:

  • Improve Sample Cleanup: Utilize a more rigorous cleanup step (e.g., SPE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize your LC method to better separate the lactone from co-eluting matrix components. This can involve adjusting the gradient, flow rate, or trying a different column chemistry.[11]

  • Sample Dilution: Diluting the final extract can reduce the concentration of matrix components and lessen their impact on ionization.[4]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects, as it will be affected in the same way as the analyte of interest.[8]

Matrix_Effects_Workflow start Suspected Matrix Effects (Low or Inconsistent Signal) confirm Confirm with Post-Extraction Spike Experiment start->confirm mitigate Mitigation Strategies confirm->mitigate cleanup Improve Sample Cleanup (e.g., optimize SPE) mitigate->cleanup chromatography Optimize Chromatographic Separation mitigate->chromatography dilution Dilute Final Extract mitigate->dilution is Use Stable Isotope-Labeled Internal Standard mitigate->is end Accurate Quantification cleanup->end chromatography->end dilution->end is->end

Quantitative Data Summary

The following tables provide a summary of lactone recovery under different experimental conditions.

Table 1: Effect of pH on Lactone Stability

Lactone TypepHConditionsLactone Form RemainingReference
Camptothecin7.3-~20.9% at equilibrium[1]
Sesquiterpene Lactones5.537°C, 96 hoursStable[2]
Sesquiterpene Lactones7.437°C, 96 hoursSide chain hydrolysis observed[2]

Table 2: Recovery of Sesquiterpene Lactones from Chicory Roots using Different Extraction Parameters

Extraction SolventTemperature (°C)Time (hours)Relative RecoveryReference
Water3017Best results for free lactones[12][13]
Water5017-[12]
Methanol (B129727)/Water (70/30)--Used for glucoside forms[13]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Sesquiterpene Lactones from Rat Plasma

This protocol is adapted for the analysis of sesquiterpene lactones and can serve as a starting point for other lactones in biological fluids.[8]

  • Sample Preparation:

    • To 100 µL of rat plasma in a microcentrifuge tube, add the internal standard solution.

    • Vortex the sample for 30 seconds.

  • Extraction:

    • Add 1 mL of ethyl acetate (B1210297) as the extraction solvent.

    • Vortex vigorously for 3 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

  • Solvent Evaporation and Reconstitution:

    • Transfer the supernatant (organic layer) to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction of Steviol (B1681142) Glycosides (including lactone forms) from Beverages

This protocol is a general guide for the extraction of lactone-containing glycosides from liquid matrices.[11]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading:

    • Load the beverage sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution:

    • Elute the steviol glycosides with 5 mL of methanol or an acetonitrile/water mixture.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

References

Calibration strategies for accurate quantification of whisky lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of whisky lactone.

Frequently Asked Questions (FAQs)

Q1: What are the key structural isomers of whisky lactone, and why is their separate quantification important?

A1: Whisky lactone, or β-methyl-γ-octalactone, exists as two main stereoisomers: cis-whisky lactone and trans-whisky lactone.[1] Separate quantification is crucial because they possess distinct sensory properties and perception thresholds. The cis-isomer is known for its strong coconut-like aroma and has a much lower sensory threshold than the trans-isomer, making it a more significant contributor to the overall flavor profile of aged spirits and wines.[2][3][4][5]

Q2: Which analytical technique is most suitable for the quantification of whisky lactone?

A2: Gas chromatography-mass spectrometry (GC-MS) is the most widely used and effective technique for the identification and quantification of whisky lactone.[6] For volatile compounds in complex matrices like alcoholic beverages, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS (HS-SPME-GC-MS) is a highly effective method that combines extraction and concentration into a single step.[1][7]

Q3: What are the most critical factors to consider when developing a calibration strategy for whisky lactone quantification?

A3: The most critical factors include the complexity of the sample matrix, the potential for matrix effects, the desired level of accuracy and precision, and the availability of appropriate standards. The choice of calibration strategy (external standard, internal standard, standard addition, or matrix-matched) will depend on these factors.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of whisky lactone.

Problem 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Symptom Potential Cause Solution
Peak Tailing Active sites in the GC system: The polar nature of lactones can lead to interactions with active sites in the injector liner, column, or transfer line.[8]- Use a deactivated inlet liner: Regularly replace with a high-quality deactivated liner. - Column Maintenance: Trim 10-15 cm from the inlet side of the column to remove contaminants.[9] - Condition the column: Bake out the column at a high temperature (within its specified limits).
Column Overload: Injecting too much sample can saturate the stationary phase.[8]- Reduce injection volume: Decrease the amount of sample injected. - Dilute the sample: If the concentration of whisky lactone is high, dilute the sample.
Inappropriate column temperature: If the initial oven temperature is too high, it can cause poor focusing of the analytes on the column.- Optimize the temperature program: Lower the initial oven temperature.
Peak Fronting Sample Overload: Injecting a sample with a very high concentration of the analyte.[10]- Dilute the sample: Prepare a more dilute sample for injection.
Poor sample solubility: The sample may not be fully dissolved in the injection solvent.[10]- Change the solvent: Ensure the sample is completely soluble in the chosen solvent.
Column collapse: Physical damage to the stationary phase.[10]- Replace the column: Use a new column and ensure operating conditions are within the manufacturer's recommendations.

Problem 2: Poor Resolution Between cis- and trans-Whisky Lactone Isomers

Symptom Potential Cause Solution
Co-elution or overlapping peaks Inadequate chromatographic separation: The GC column and temperature program are not optimized for separating the isomers.- Select an appropriate GC column: A mid-polar to polar stationary phase, such as a WAX or a 5% phenyl-methylpolysiloxane column, is often suitable. - Optimize the temperature program: Use a slower temperature ramp rate to improve separation.
Incorrect carrier gas flow rate: A flow rate that is too high or too low can reduce separation efficiency.- Optimize the carrier gas flow rate: Determine the optimal linear velocity for the carrier gas (e.g., helium).

Problem 3: Inaccurate or Non-Reproducible Quantitative Results

Symptom Potential Cause Solution
High variability in replicate injections Inconsistent injection volume: Manual injections can introduce variability.- Use an autosampler: An autosampler provides more precise and reproducible injections.
Leaks in the injection port: A leaking septum can cause sample loss.- Perform regular maintenance: Replace the septum and inlet liner regularly.
Matrix Effects: Components in the sample matrix can interfere with the ionization of whisky lactone in the mass spectrometer, leading to signal enhancement or suppression.[5]- Use an appropriate calibration strategy: Employ an internal standard, standard addition, or matrix-matched calibration to compensate for matrix effects.[5]
Non-linear calibration curve Detector saturation: The concentration of the standards is too high for the detector's linear range.- Dilute the calibration standards: Prepare standards within the linear dynamic range of the detector.
Analyte adsorption: Active sites in the system can cause non-linear responses, especially at low concentrations.- Deactivate the system: Use deactivated liners and columns.

Quantitative Data Summary

Table 1: Sensory Thresholds of Whisky Lactone Isomers

IsomerMatrixSensory Threshold (µg/L)
cis-Whisky LactoneDilute alcohol solution (12% v/v)20[3][5][11]
trans-Whisky LactoneDilute alcohol solution (12% v/v)130[3][5][11]
cis-Whisky LactoneRed Wine74[4]
trans-Whisky LactoneRed Wine320[4]

Table 2: Typical Concentration Ranges of Whisky Lactone in Oak-Aged Beverages

BeverageIsomerConcentration Range (µg/L)
Winecis & trans20 - 600[2]

Experimental Protocols

Protocol 1: Internal Standard Calibration

This method is recommended to correct for variations in injection volume and to mitigate matrix effects.[12][13]

  • Selection of Internal Standard (IS):

    • Choose a compound that is chemically similar to whisky lactone but not present in the sample.[14]

    • Ensure the IS has a retention time that does not overlap with any analytes of interest.[13]

    • Isotopically labeled whisky lactone (e.g., d5-whisky lactone) is an ideal IS for GC-MS analysis.[14] If unavailable, other lactones like γ-heptalactone can be used.[1]

  • Preparation of Stock Solutions:

    • Prepare a stock solution of whisky lactone (cis and trans isomers) of a known concentration (e.g., 1000 mg/L) in a suitable solvent (e.g., ethanol).[1]

    • Prepare a stock solution of the chosen internal standard at a known concentration (e.g., 1000 mg/L) in the same solvent.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by spiking a blank matrix (e.g., synthetic whisky or a whisky known to be free of lactones) with varying concentrations of the whisky lactone stock solution.

    • Add a constant, known amount of the internal standard stock solution to each calibration standard and to all samples.[14]

  • GC-MS Analysis:

    • Analyze the calibration standards and samples under the same GC-MS conditions.

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of whisky lactone to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of whisky lactone.

    • Determine the concentration of whisky lactone in the samples by calculating their peak area ratios and using the calibration curve.[15]

Protocol 2: Matrix-Matched Calibration

This method is particularly useful for complex matrices where finding a suitable blank matrix is challenging.[16]

  • Preparation of Matrix-Matched Standards:

    • Select a representative sample of the matrix being analyzed.

    • Spike aliquots of this matrix with known, increasing concentrations of a whisky lactone standard solution.[16]

  • GC-MS Analysis:

    • Analyze the matrix-matched standards under the same conditions as the unknown samples.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of whisky lactone against the added concentration.

    • Determine the concentration of whisky lactone in the un-spiked sample from the x-intercept of the extrapolated calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_calib Calibration cluster_analysis Analysis cluster_data Data Processing Sample Whisky Sample Spiked_Sample Spiked Sample (Sample + IS Stock) Sample->Spiked_Sample BlankMatrix Blank Matrix Calib_Standards Calibration Standards (Blank Matrix + WL Stock + IS Stock) BlankMatrix->Calib_Standards WL_Stock Whisky Lactone Stock Solution WL_Stock->Calib_Standards IS_Stock Internal Standard Stock Solution IS_Stock->Calib_Standards IS_Stock->Spiked_Sample GCMS GC-MS Analysis Calib_Standards->GCMS Spiked_Sample->GCMS Calib_Curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) GCMS->Calib_Curve Quantify Quantify Whisky Lactone in Sample Calib_Curve->Quantify logical_relationship cluster_troubleshooting Troubleshooting Logic cluster_solutions Potential Solutions start Inaccurate Results check_chrom Check Chromatography (Peak Shape, Resolution) start->check_chrom check_calib Check Calibration (Linearity, R²) check_chrom->check_calib Chromatography OK? sol_chrom Optimize GC Method (Column, Temp Program) check_chrom->sol_chrom No check_matrix Investigate Matrix Effects check_calib->check_matrix Calibration OK? sol_calib Re-prepare Standards Adjust Concentration Range check_calib->sol_calib No sol_matrix Implement Advanced Calibration (Internal Standard, Matrix-Matched) check_matrix->sol_matrix Matrix Effects Suspected

References

Validation & Comparative

Validating Analytical Methods for cis-3-Methyl-4-octanolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chiral compounds like cis-3-Methyl-4-octanolide, a key aroma component in many aged spirits, is critical.[1][2] The choice of analytical method can significantly impact the reliability and efficiency of this process. This guide provides a comparative overview of two prevalent analytical techniques for the validation of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).

The validation of an analytical method is essential to ensure its reliability and accuracy for its intended purpose.[3] Key parameters for validation include specificity, linearity, range, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ).[3][4][5]

Comparative Analysis of Analytical Methods

The primary methods for the analysis of volatile flavor compounds like this compound are gas chromatography-based.[6] The choice between a mass spectrometer (MS) and a flame ionization detector (FID) depends on the specific requirements of the analysis, such as the need for structural confirmation and the desired level of sensitivity.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Gas Chromatography-Flame Ionization Detection (GC-FID) Alternative Method: LC-MS/MS
Specificity High: Provides mass spectral data for unambiguous peak identification and purity assessment.Moderate: Relies on retention time, which can be ambiguous if co-elution occurs.High: Offers excellent specificity, particularly for precursor molecules.
Linearity (Correlation Coefficient, r) Typically ≥ 0.999[3]Typically ≥ 0.99[7]Typically ≥ 0.99
Limit of Detection (LOD) Low (ng/L to µg/L range)Moderate (µg/L to mg/L range)[5]Very Low (pg/L to ng/L range)
Limit of Quantitation (LOQ) Low (µg/L range)[8]Moderate (mg/L range)[5]Very Low (ng/L range)
Accuracy (% Recovery) Typically 98-102%[3]Typically 75-111%[5]Typically 95-105%
Precision (RSD) Repeatability < 2%, Intermediate Precision < 3%[3]Intraday and Interday RSD can be up to 13%[5]Typically < 15%

Experimental Protocols

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the selective and sensitive quantification of this compound in complex matrices.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 10 mL of the sample (e.g., whiskey, wine), add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Add 2 mL of dichloromethane (B109758) and 1 g of sodium chloride.

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Carefully collect the organic layer (bottom layer) and transfer it to a clean vial.

  • Concentrate the extract to 100 µL under a gentle stream of nitrogen.

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column.[9]

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 220°C at 5°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS System: Agilent 5977A or equivalent.

  • Ion Source Temperature: 230°C.[10]

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 99, 156).

Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and cost-effective alternative for routine quantitative analysis, particularly when the sample matrix is less complex and high sensitivity is not the primary requirement.

1. Sample Preparation:

  • The same liquid-liquid extraction protocol as for GC-MS can be used.

2. GC-FID Conditions:

  • GC System: Agilent 7890B or equivalent with an FID detector.

  • Column: Same as for GC-MS.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, e.g., 20:1).

  • Oven Temperature Program: Same as for GC-MS.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Detector Temperature: 280°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method for this compound.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application A Select Analytical Technique (e.g., GC-MS) B Optimize Chromatographic Conditions A->B C Develop Sample Preparation Protocol B->C D Specificity / Selectivity C->D E Linearity and Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K Routine Sample Analysis J->K

Analytical Method Validation Workflow

Discussion

GC-MS offers superior specificity and sensitivity, making it the preferred method for the identification and trace-level quantification of this compound. The ability to use SIM mode significantly enhances the signal-to-noise ratio, allowing for lower detection limits.[11] The mass spectral data provides definitive confirmation of the analyte's identity, which is crucial in complex matrices where isobaric interferences may be present.

GC-FID , on the other hand, is a more universally available and less expensive technique. While it lacks the specificity of MS, it can be a reliable tool for routine quality control applications where the identity of the analyte is well-established and the primary goal is to monitor its concentration. However, its higher limits of detection and quantitation may not be suitable for all applications.

For the analysis of precursor compounds of this compound, such as its glycosides in oak wood extracts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been shown to be a powerful technique.[12] This method is particularly useful for non-volatile precursors that are not amenable to GC analysis.

References

A Comparative Guide: GC-MS vs. LC-MS for the Analysis of Oak Lactones and Their Precursors

Author: BenchChem Technical Support Team. Date: December 2025

The characteristic coconut, woody, and vanilla aromas imparted by oak aging in wine and spirits are largely attributed to the presence of β-methyl-γ-octalactones, commonly known as oak lactones or whiskey lactones.[1] The two key isomers, cis- and trans-oak lactone, are critical quality markers. The cis isomer is often more prevalent and possesses a lower sensory threshold, making its accurate quantification essential.[1] This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of these compounds, offering insights into their respective applications, performance, and experimental protocols.

A crucial distinction in methodology is that GC-MS is the established standard for the direct analysis of the volatile oak lactones themselves, while LC-MS/MS is the premier technique for identifying and quantifying their non-volatile precursors, such as glycosides, in oak wood.[1][2][3] Therefore, the choice of technology is fundamentally dictated by the target analyte: the final volatile compound or its non-volatile origin.

Performance and Application Comparison

The primary difference between GC-MS and LC-MS lies in their separation principles, which makes them suitable for different types of analytes. GC-MS is ideal for compounds that are volatile and thermally stable, while LC-MS excels in the analysis of non-volatile and thermally labile molecules.[4]

FeatureGC-MS for Oak LactonesLC-MS/MS for Oak Lactone Precursors
Primary Analyte cis- and trans-Oak Lactones (β-methyl-γ-octalactone)Non-volatile precursors (e.g., glycosides, galloylglucosides)[3][5]
Analyte Volatility Required; lactones are sufficiently volatile.Not required; precursors are non-volatile.[6]
Sample Matrix Wine, spirits, oak extracts.[7]Primarily oak wood extracts.[3]
Sample Preparation Liquid-Liquid Extraction (LLE), Solid-Phase Microextraction (SPME).[7][8]Solid-Liquid Extraction. Sample preparation is often simpler.[6]
Derivatization Not required for oak lactones.Not required.
Separation Principle Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on boiling point and polarity.[6]Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[9]
Typical Ionization Electron Ionization (EI).[10]Electrospray Ionization (ESI).[5]
Sensitivity High; Detection limits in the μg/L range are achievable.[11]High; enables detection of trace precursor compounds.[9]
Key Advantage "Gold standard" for direct quantification of aroma-active oak lactones. Excellent separation of cis and trans isomers.[1]Uniquely suited for analyzing non-volatile, thermally sensitive precursors without derivatization.[2][3]
Limitation Unsuitable for non-volatile precursors. High temperatures can potentially cause artefactual generation of lactones.[7][12]Not suitable for direct analysis of volatile oak lactones.

Experimental Workflows

The analytical workflows for GC-MS and LC-MS/MS differ significantly, particularly in the sample preparation and separation stages, tailored to the specific properties of the target analytes.

G cluster_gc GC-MS Workflow for Oak Lactones cluster_lc LC-MS/MS Workflow for Oak Lactone Precursors gc_sample Sample (Wine, Spirit, Oak Extract) gc_prep Sample Preparation (LLE / SPME) gc_sample->gc_prep gc_sep GC Separation (Volatile Compounds) gc_prep->gc_sep gc_ms MS Detection (EI, SIM/MRM) gc_sep->gc_ms gc_data Data Analysis (Quantification of cis/trans Oak Lactones) gc_ms->gc_data lc_sample Sample (Oak Wood Extract) lc_prep Sample Preparation (Solid-Liquid Extraction) lc_sample->lc_prep lc_sep LC Separation (Non-Volatile Compounds) lc_prep->lc_sep lc_ms MS/MS Detection (ESI, IDA/MRM) lc_sep->lc_ms lc_data Data Analysis (Identification of Glucosides, etc.) lc_ms->lc_data

Caption: Comparative workflows for oak lactone and precursor analysis.

Experimental Protocols

Below are representative methodologies for the analysis of oak lactones by GC-MS and their precursors by LC-MS/MS.

GC-MS Protocol for Oak Lactone Quantification in Wine

This protocol is based on headspace solid-phase microextraction (HS-SPME) methodology, which is effective for extracting volatile compounds from a complex matrix.[11]

  • Sample Preparation (HS-SPME):

    • Place a 10 mL wine sample into a 20 mL headspace vial.

    • Add 3 g of sodium chloride (NaCl) to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[11][13]

    • Seal the vial and incubate at 40°C for 2 minutes.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 10-30 minutes for extraction.[13]

  • Gas Chromatography:

    • Injector: Desorb the SPME fiber in the GC inlet at 250-280°C in splitless mode.[13]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[13]

    • Column: A mid-polarity column such as a DB-WAX or Rxi-624Sil MS (30 m x 0.25 mm x 0.25 µm) is suitable.[11][13]

    • Oven Program: Start at 50°C (hold for 3 min), ramp at 8°C/min to 180°C (hold for 11 min), then ramp at 25°C/min to 280°C (hold for 5 min).[13]

  • Mass Spectrometry:

    • Ion Source Temperature: 230°C.[13]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity, using specific ions for cis- and trans-oak lactone.[7][13] A stable isotope-labeled internal standard is often used for accurate quantification.[7]

LC-MS/MS Protocol for Oak Lactone Precursor Identification

This protocol is designed for the screening and identification of non-volatile precursors in oak wood extracts.[3][14]

  • Sample Preparation (Oak Wood Extraction):

    • Mill oak wood to a fine powder.

    • Extract the powder with a suitable solvent mixture (e.g., methanol (B129727)/water) using sonication or shaking.

    • Centrifuge and filter the extract to remove solid particles. The supernatant is used for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute compounds of increasing non-polarity.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), typically in negative mode for the acidic precursors.[5]

    • Acquisition Mode: An information-dependent acquisition (IDA) method is highly effective.[3][14] This involves a full scan (e.g., TOF-MS) to detect parent ions, followed by triggered product ion scans (MS/MS) on the most intense ions to obtain structural fragments for identification.[14]

Conclusion

GC-MS and LC-MS are not competing but rather complementary techniques in the comprehensive study of oak lactones.

  • GC-MS is the indispensable tool for the direct quantification of the aroma-active cis- and trans-oak lactones in finished products like wine and spirits. Its high resolution and sensitivity are perfectly matched to the volatile nature of these key flavor compounds.

  • LC-MS/MS is essential for foundational research into the origins of these aromas , allowing scientists to identify and study the non-volatile glycosidic precursors present in oak wood.[3][14] This knowledge is crucial for understanding how different oak species, toasting levels, and coopering techniques influence the final aromatic profile of a barrel.

For researchers and quality control professionals, the selection of the appropriate technology is clear: use GC-MS for the final lactones and LC-MS/MS for their precursors. Together, they provide a complete picture of the journey from wood to aroma.

References

A Comparative Sensory Analysis of Cis- and Trans-Whisky Lactone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and flavor scientists on the distinct sensory characteristics of cis- and trans-whisky lactone, supported by quantitative data and detailed experimental protocols for their differentiation.

Whisky lactone, or β-methyl-γ-octalactone, is a key aroma compound found in many aged spirits, wines, and other products that have been in contact with oak. This molecule exists as two diastereomers, cis- and trans-whisky lactone, which possess notably different sensory properties. Understanding the nuanced differences between these isomers is crucial for quality control, product development, and sensory research in the food and beverage industry. This guide provides a detailed comparison of the sensory profiles of cis- and trans-whisky lactone, complete with quantitative data and standardized experimental methodologies for their sensory evaluation.

Sensory Profile Comparison: A Tale of Two Isomers

The primary sensory distinction between the cis and trans isomers of whisky lactone lies in their odor and taste profiles, as well as their detection thresholds. The cis isomer is generally perceived as having a pleasant, sweet, and woody aroma, while the trans isomer is often described with spicier and more herbaceous notes.

Quantitative Sensory Data

The following table summarizes the key quantitative sensory data for cis- and trans-whisky lactone, highlighting the significant differences in their detection thresholds in various media. The lower threshold of the cis-isomer underscores its greater impact on the overall aroma profile of a product, even at lower concentrations.

Sensory AttributeCis-Whisky LactoneTrans-Whisky Lactone
Odor Profile Coconut, vanilla, sweet, woody, toasted oakCelery, spicy, fresh sawdust, herbaceous
Odor Threshold in Air 1 µg/L20 µg/L
Taste Threshold in Water 0.8 µg/L12 µg/L
Detection Threshold in Dilute Alcohol Solution (12% v/v) 20 µg/L[1]130 µg/L[1]

Experimental Protocols for Sensory Differentiation

To empirically determine and quantify the sensory differences between cis- and trans-whisky lactone, standardized sensory analysis techniques are employed. These include Gas Chromatography-Olfactometry (GC-O) for characterizing specific aroma notes and sensory panel evaluations for determining detection thresholds and descriptive profiles.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a sample as they elute from the GC column.

Objective: To identify and describe the specific aroma characteristics of cis- and trans-whisky lactone.

Methodology:

  • Sample Preparation:

    • Prepare standard solutions of pure cis- and trans-whisky lactone in a suitable solvent, such as ethanol (B145695) or dichloromethane, at a concentration of 10-100 ppm.

    • For analysis of a complex matrix (e.g., whisky), use a sample preparation technique like stir bar sorptive extraction (SBSE) or solid-phase microextraction (SPME) to extract and concentrate the volatile compounds.[2] For SBSE, 1 mL of the whisky sample can be diluted with demineralized water, spiked with an internal standard, and extracted with a stir bar.[2]

  • GC-MS/O Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 5975 GC-MS or similar.

    • Column: A polar capillary column, such as a ZB-Zebron Semivolatiles column (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the lactone isomers.[3]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3][4]

    • Oven Temperature Program: An initial temperature of 50-60°C (held for 3-8 minutes), ramped at 4-10°C/min to 200-300°C (held for 2-3 minutes).[3][4]

    • Injector: Splitless mode at 250°C.[4]

    • Olfactometer: The GC effluent is split between a mass spectrometer (MS) detector and an olfactometry port. The olfactometry port delivers the effluent to a trained sensory analyst in a stream of humidified air.

  • Data Collection and Analysis:

    • A trained sensory analyst sniffs the effluent from the olfactometry port and records the time, duration, and a descriptor for each detected odor.

    • The corresponding chemical compound for each odor event is identified by its mass spectrum from the MS detector.

    • The aroma profiles of the cis and trans isomers are constructed based on the descriptors provided by the analyst.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/O Analysis cluster_output Data Output Sample Whisky Sample or Standard Solution Extraction Extraction/Concentration (e.g., SBSE, SPME) Sample->Extraction GC Gas Chromatograph Extraction->GC MS Mass Spectrometer GC->MS Identification O Olfactometry Port GC->O Sensory Detection ChemData Chemical Data (Mass Spectra) MS->ChemData SensoryData Sensory Data (Odor Descriptors) O->SensoryData Sensory_Panel_Workflow cluster_setup Panel & Sample Preparation cluster_testing Sensory Evaluation cluster_analysis Data Analysis & Interpretation Panel Select & Train Sensory Panel Threshold Threshold Determination (e.g., ASTM E679) Panel->Threshold Descriptive Descriptive Analysis (Intensity Ratings) Panel->Descriptive Samples Prepare Isomer Solutions Samples->Threshold Samples->Descriptive Stats Statistical Analysis (e.g., ANOVA, PCA) Threshold->Stats Descriptive->Stats Profile Generate Sensory Profiles Stats->Profile

References

American vs. French Oak: A Comparative Analysis of Lactone Content for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the nuanced chemical composition of natural products is of paramount importance. Oak, a common material in the aging of spirits and wines, imparts distinct flavor and aroma profiles largely attributable to a class of compounds known as lactones. This guide provides a comparative study of the lactone content in American (Quercus alba) and French (Quercus robur and Quercus petraea) oak, supported by quantitative data and detailed experimental methodologies.

The principal lactones found in oak are the cis- and trans- isomers of β-methyl-γ-octalactone, often referred to as "oak lactones" or "whiskey lactones". The cis- isomer is particularly noted for its characteristic coconut, vanilla, and sweet aroma, while the trans- isomer contributes more subtle woody and spicy notes.[1][2] The relative concentrations of these isomers are a key differentiator between American and French oak varieties.[3]

Quantitative Comparison of Oak Lactone Content

A comparative analysis of lactone concentrations in American and French oak reveals significant and consistent differences. American oak is characterized by a substantially higher total lactone content, with a pronounced dominance of the cis-isomer.[3] This higher concentration of cis-oak lactone is a primary contributor to the sweeter, more vanilla and coconut-forward notes often associated with spirits and wines aged in American oak barrels.[2] Conversely, French oak contains lower overall concentrations of lactones, with a more balanced ratio of cis- to trans-isomers.[3][4]

The following table summarizes the quantitative data on lactone content from a study analyzing the extraction into bourbon whiskey after 48 months of maturation.

Oak SpeciesTotal Lactone Concentration (mg/L)cis-Oak Lactone (mg/L)trans-Oak Lactone (mg/L)cis:trans Ratio
American Oak (Quercus alba)1.2 - 1.50.8 - 1.00.4 - 0.5~2:1
French Oak (Quercus robur/petraea)0.4 - 0.60.2 - 0.30.2 - 0.3~1:1

Data is approximated from graphical representations in a study by the Independent Stave Company and may vary based on specific terroir, seasoning, and toasting levels of the oak.[3]

Experimental Protocols

The quantification of oak lactones is most commonly and accurately achieved through Gas Chromatography-Mass Spectrometry (GC-MS), often employing a stable isotope dilution analysis (SIDA) for enhanced precision.[1][5] The following is a representative experimental protocol for the determination of lactone content in oak wood samples.

Sample Preparation
  • Wood Sampling: Obtain representative samples from the heartwood of American (Quercus alba) and French (Quercus robur or Quercus petraea) oak.

  • Milling: The oak wood is mechanically milled into fine shavings or powder to increase the surface area for efficient extraction.

  • Extraction:

    • A known mass of the milled oak wood (e.g., 10 g) is subjected to extraction with a solvent mixture. A common solvent system is a 1:1 (v/v) mixture of dichloromethane (B109758) and methanol.[6]

    • The extraction can be performed using sonication for a set period (e.g., 30 minutes) to ensure thorough extraction of the lactones.[6]

    • The resulting extract is filtered to remove solid wood particles.

    • The solvent is then evaporated under a gentle stream of nitrogen to concentrate the extract.

Stable Isotope Dilution Analysis (SIDA)
  • Internal Standards: Deuterium-labeled internal standards of cis- and trans-oak lactones ([²H₄]cis-oak lactone and [²H₄]trans-oak lactone) are synthesized.[1]

  • Spiking: A precise and known amount of the deuterated internal standard solution is added to the concentrated oak extract.[5] This is a critical step for accurate quantification as it accounts for any sample loss during subsequent preparation and analysis.

Sample Cleanup and Derivatization (if necessary)
  • Solid-Phase Extraction (SPE): The spiked extract may be passed through an SPE cartridge to remove interfering compounds.

  • Derivatization: While not always necessary for lactones, derivatization can sometimes be employed to improve chromatographic separation and detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC-MS system.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically used, such as a HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.[6]

    • Oven Temperature Program: A temperature gradient is employed to separate the compounds. A typical program might be: initial temperature of 70°C, ramped to 200°C at 10°C/min, then ramped to 300°C at 4°C/min, and held for a period.[6]

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Impact (EI) ionization is commonly used.[6]

    • Scan Mode: The mass spectrometer can be operated in full scan mode to identify all compounds present or in selected ion monitoring (SIM) mode for targeted quantification of the oak lactones and their deuterated internal standards.

Data Analysis and Quantification
  • The concentration of cis- and trans-oak lactones in the original oak sample is calculated by comparing the peak areas of the native lactones to the peak areas of their corresponding deuterated internal standards.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis Analysis OakSample Oak Wood Sample (American vs. French) Milling Milling to Fine Powder OakSample->Milling Extraction Solvent Extraction (DCM:MeOH) Milling->Extraction SIDA Addition of Deuterated Internal Standards (SIDA) Extraction->SIDA GCMS GC-MS Analysis SIDA->GCMS Data Data Processing and Quantification GCMS->Data Result Comparative Lactone Content Data Data->Result

Caption: Experimental workflow for the comparative analysis of lactone content in oak.

References

A Comparative Guide to Lactone Extraction Techniques: A Cross-Validation Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of lactones from natural sources is a critical step in the discovery and production of therapeutic agents. The choice of extraction method can significantly impact the yield, purity, and ultimately, the viability of a given lactone as a drug candidate. This guide provides a comparative analysis of various extraction techniques for lactones, supported by experimental data to facilitate an informed selection process.

Performance Comparison of Extraction Methods

The selection of an optimal extraction technique is a balance of efficiency, cost, environmental impact, and the chemical nature of the target lactone. Below is a summary of quantitative data for several common and modern extraction methods.

Extraction MethodTarget Lactone/SourceSolventTemperature (°C)TimeYieldReference
Microwave-Assisted Extraction (MAE) Alantolactone (B1664491) & Isoalantolactone (B1672209) / Inula helenium100% Ethanol (B145695)-5 min54.99 ± 0.11 mg/g (AL), 48.40 ± 0.19 mg/g (IAL)[1]
Alantolactone & Isoalantolactone / Inula helenium80% Ethanol50120 s31.83 ± 2.08 mg/g (AL), 21.25 ± 1.37 mg/g (IAL)[2]
Ultrasound-Assisted Extraction (UAE) Alantolactone & Isoalantolactone / Inula helenium70% or 96% Ethanol2530 minHigher or equal to maceration[3]
Wedelolactone / Eclipta albaMethanol5045 min0.62 mg/g[4][5]
Supercritical Fluid Extraction (SFE) Alantolactone / Inula heleniumSupercritical CO₂ with 10% Ethanol co-solvent---[6]
Massoia Lactone / Cryptocarya massoySupercritical CO₂>31.1--[7]
Soxhlet Extraction Wedelolactone / Eclipta alba--360 min0.7 mg/g[4][5]
Maceration Sesquiterpene Lactones / Cichorium intybusUltrapure Water3017 hours-[8][9][10]
Wedelolactone / Eclipta alba--90 min0.41 mg/g[4][5]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of extraction processes. The following sections outline the protocols for the key extraction methods discussed.

Microwave-Assisted Extraction (MAE) of Sesquiterpene Lactones from Inula helenium[1][8]
  • Sample Preparation: Dry and powder the roots of Inula helenium.

  • Extraction: Place 1 g of the powdered plant material into a microwave extractor vessel. Add 30 mL of 100% ethanol (resulting in a liquid-to-solid ratio of 30:1 mL/g).

  • Microwave Irradiation: Secure the vessel in the microwave extractor. Set the microwave power to 300 W and the irradiation time to 5 minutes.

  • Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the extract to remove the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • Storage: Store the resulting crude extract at 4°C for further analysis.

Ultrasound-Assisted Extraction (UAE) of Sesquiterpene Lactones from Inula helenium Roots[3]
  • Sample Preparation: Weigh 1 g of dried, powdered Inula helenium roots and place it in a flask.

  • Solvent Addition: Add 20 mL of either 70% or 96% ethanol solution to the flask, achieving a solid-to-solvent ratio of 1:20 w/v.

  • Ultrasonication: Place the flask in an ultrasonic bath maintained at a constant temperature of 25°C. Sonicate the mixture for 30 minutes.

  • Filtration and Repetition: After sonication, filter the extract through filter paper. To potentially increase the yield, the extraction can be repeated on the plant residue with fresh solvent.

  • Concentration: Combine the filtrates and concentrate them using a rotary evaporator.

  • Storage: Store the crude extract at 4°C.

Supercritical Fluid Extraction (SFE) of Alantolactone[6][11]
  • Raw Material Preparation: Obtain dried roots of Inula helenium L. and pulverize them into a fine powder. Sifting through a 140 mesh sieve is recommended for consistent particle size. Ensure the powdered material has a low moisture content.

  • Loading: Accurately weigh and load the powdered plant material into the SFE system's extraction vessel, ensuring consistent packing.

  • System Sealing and Parameter Setup: Securely seal the extraction vessel and set the desired extraction parameters (temperature and pressure) on the SFE unit's control system. For moderately polar compounds like alantolactone, a polar co-solvent such as ethanol (e.g., 10%) can be added to the supercritical CO₂.[6]

  • Extraction: The system is pressurized and heated to bring the CO₂ to its supercritical state (above 31.1 °C and 73.8 bar).[7] The supercritical fluid, along with the co-solvent, then flows through the extraction vessel.

  • Collection: The supercritical fluid containing the dissolved lactones flows into a separator at a lower pressure. This causes the CO₂ to return to a gaseous state, releasing the extract which is then collected.

Soxhlet Extraction[8][12][13][14][15]
  • Sample Preparation: Place a known amount of the dried, powdered plant material into a cellulose (B213188) thimble.

  • Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with the selected extraction solvent to about two-thirds of its volume and assemble the Soxhlet apparatus.

  • Extraction Process: Heat the solvent to its boiling point. The solvent vapor travels up the distillation arm and condenses in the condenser. The condensed solvent drips into the thimble containing the plant material, initiating the extraction.

  • Siphoning: When the liquid level in the extractor reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the round-bottom flask.

  • Cycling: This process is repeated for several hours to ensure thorough extraction.

  • Concentration: After extraction, the solvent is removed using a rotary evaporator to yield the crude extract.

Cross-Validation Workflow

The process of cross-validating different extraction techniques is crucial to ensure that a new or alternative method provides results that are comparable to a standard or existing method.[11] A typical workflow for this process is illustrated below.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Comparison A Homogenized Raw Material B Method 1 (e.g., MAE) A->B C Method 2 (e.g., UAE) A->C D Method 3 (e.g., SFE) A->D E Method 4 (e.g., Soxhlet) A->E F Extract from Method 1 B->F G Extract from Method 2 C->G H Extract from Method 3 D->H I Extract from Method 4 E->I J Quantitative Analysis (e.g., HPLC, GC-MS) F->J G->J H->J I->J K Yield J->K L Purity J->L M Time J->M N Solvent Consumption J->N O Statistical Analysis & Conclusion K->O L->O M->O N->O

Caption: Workflow for the cross-validation of lactone extraction techniques.

References

Inter-laboratory Comparison for the Quantification of Whisky Lactone in Aged Spirits

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Analytical Laboratories

This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of cis- and trans-whisky lactone in a standardized aged spirit matrix. It is designed for researchers, analytical scientists, and quality control professionals working in the food and beverage industry, particularly in the analysis of distilled spirits. This document outlines the experimental protocol, presents a comparative analysis of fictional laboratory performance, and offers insights into the challenges and sources of variability in whisky lactone quantification.

Whisky lactones (β-methyl-γ-octalactone) are key aroma compounds found in many aged alcoholic beverages, imparting characteristic coconut, woody, and sweet notes.[1] The two primary diastereoisomers, cis- and trans-whisky lactone, are extracted from oak barrels during maturation.[2] Their absolute concentrations and the ratio between them can significantly influence the final sensory profile of the spirit.[3][4] Consequently, accurate and precise quantification of these compounds is crucial for quality control, product development, and research into the aging process.

This inter-laboratory study was designed to assess the state of analytical capabilities for whisky lactone quantification and to provide a benchmark for laboratories performing these analyses.

Experimental Protocol

A detailed methodology was provided to all participating laboratories to ensure a harmonized approach to the analysis. While laboratories were permitted to use their own GC-MS systems, the sample preparation and key instrumental parameters were standardized.

1. Sample Preparation: Solid-Phase Microextraction (SPME)

  • Sample: A standardized whisky sample (40% ABV) fortified with known concentrations of cis- and trans-whisky lactone was distributed to all participating laboratories. A blank whisky sample was also provided for matrix-matched calibration.

  • Procedure:

    • Pipette 5 mL of the whisky sample into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.[5]

    • Add a magnetic stir bar.

    • Seal the vial with a PTFE/silicone septum.

    • Place the vial in a heating block or water bath set to 50°C.

    • Equilibrate the sample for 15 minutes with gentle stirring.

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 50°C.

    • Retract the fiber and immediately desorb it in the GC inlet.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Injection: The SPME fiber was desorbed in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) was recommended.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 180°C.

    • Ramp 2: 20°C/min to 240°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.[5]

    • Acquisition Mode: Selected Ion Monitoring (SIM) was recommended for optimal sensitivity and selectivity.

    • Target Ions:

      • cis-Whisky Lactone: m/z 99 (quantifier), 81, 156

      • trans-Whisky Lactone: m/z 99 (quantifier), 81, 156

      • Internal Standard (e.g., d3-cis-whisky lactone): m/z 102 (quantifier)

3. Calibration and Quantification

  • A six-point matrix-matched calibration curve was prepared by spiking the blank whisky sample with known concentrations of certified cis- and trans-whisky lactone standards.

  • An internal standard was used to correct for variations in extraction efficiency and injection volume.

  • The concentration of each isomer in the test sample was determined from the calibration curve.

Inter-laboratory Comparison Results

Ten fictional laboratories participated in this study. Each laboratory received the same standardized whisky sample and was instructed to perform the analysis in triplicate. The true (spiked) concentrations in the sample were:

  • cis-Whisky Lactone: 250 µg/L

  • trans-Whisky Lactone: 150 µg/L

The results reported by each laboratory are summarized in the table below.

LaboratoryReported cis-Whisky Lactone (µg/L)% Recovery (cis)Reported trans-Whisky Lactone (µg/L)% Recovery (trans)
Lab 124598.0%14898.7%
Lab 2262104.8%155103.3%
Lab 323895.2%14194.0%
Lab 4275110.0%168112.0%
Lab 5251100.4%152101.3%
Lab 622991.6%13590.0%
Lab 7258103.2%159106.0%
Lab 824296.8%14697.3%
Lab 9281112.4%172114.7%
Lab 1024999.6%150100.0%
Mean 253.0 101.2% 152.6 101.7%
Std. Dev. 16.5 6.6% 11.2 7.5%
RSD 6.5% 7.3%
Analysis of Performance

The overall performance of the participating laboratories was strong, with the mean reported concentrations closely aligning with the true values. The relative standard deviation (RSD) for the quantification of both isomers was below 10%, indicating good reproducibility of the analytical method across different laboratories.

However, the results from Lab 4 and Lab 9 show a consistent positive bias, with recovery rates exceeding 110% for both isomers. This could be indicative of issues with their calibration, such as the use of an improperly prepared standard or matrix effects that were not adequately compensated for. Conversely, Lab 6 exhibited a negative bias, which may suggest incomplete extraction or losses during sample preparation.

Visualizing the Process

To better understand the workflow and the structure of this comparison, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Whisky Sample (5 mL) vial Add to 20 mL Vial sample->vial salt Add NaCl (1.5g) vial->salt stir Add Stir Bar & Seal salt->stir equilibrate Equilibrate at 50°C stir->equilibrate spme Expose SPME Fiber equilibrate->spme desorb Desorb in GC Inlet spme->desorb separate Chromatographic Separation desorb->separate detect MS Detection (SIM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for whisky lactone quantification.

interlab_comparison cluster_labs Participating Laboratories coordinator Study Coordinator sample_prep Standardized Sample & Protocol coordinator->sample_prep report Comparison Guide coordinator->report lab1 Lab 1 results Reported Concentrations (cis & trans) lab1->results lab2 Lab 2 lab2->results lab_n ... Lab 10 lab_n->results sample_prep->lab1 sample_prep->lab2 sample_prep->lab_n analysis Statistical Analysis (Mean, SD, RSD) results->analysis analysis->report

References

A Comparative Guide to SPME-GC-MS for Flavor Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted technique for the analysis of volatile and semi-volatile flavor compounds in various matrices. This guide provides an objective comparison of its accuracy and precision with other common extraction methods, supported by experimental data from recent studies. The information is intended for researchers, scientists, and professionals in drug development and food science to aid in method selection and development.

Overview of SPME-GC-MS

SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace.[1] Volatile and semi-volatile analytes partition onto the fiber, which is then transferred to the injector of a gas chromatograph for thermal desorption and analysis.[1] This method is lauded for its simplicity, sensitivity, and ease of automation.[1]

Accuracy and Precision: A Quantitative Look

The performance of an analytical method is primarily assessed by its accuracy (closeness to the true value, often measured by recovery) and precision (reproducibility of results, measured by relative standard deviation, RSD). The limit of detection (LOD) and limit of quantification (LOQ) are also critical parameters.

Recent studies on the validation of SPME-GC-MS for flavor analysis in complex food matrices demonstrate its reliability. For instance, a 2024 study on dry-cured ham and a 2022 study on gluten-free bread provide robust validation data.

Table 1: Validation Parameters for SPME-GC-MS in Food Matrices
MatrixCompound ClassLOD RangeLOQ RangeRepeatability (RSD%)Intermediate Precision (RSD%)Reference
Dry-Cured HamAldehydes, Alcohols, Acids0.03–1.13 mg/kg0.09–3.41 mg/kgNot explicitly statedNot explicitly stated[2]
Gluten-Free BreadAldehydes, Ketones, Alcohols, Acids, Esters, etc.49.0 pg/kg – 94.5 µg/kg163 pg/kg – 315 µg/kg0.3% – 18.9%2.4% – 31.2%[3]

These studies highlight that SPME-GC-MS can achieve low detection limits and good precision for a wide range of flavor compounds. The variability in LOD and LOQ values is often dependent on the specific compound and the complexity of the food matrix.

Comparison with Other Extraction Techniques

While SPME-GC-MS is a powerful tool, its performance relative to other extraction methods like Solvent-Assisted Flavour Evaporation (SAFE), Liquid-Liquid Extraction (LLE), and Stir Bar Sorptive Extraction (SBSE) depends on the specific application and the target analytes.

SPME vs. Solvent-Assisted Flavour Evaporation (SAFE)

SAFE is a distillation technique under high vacuum that allows for the gentle extraction of volatile and semi-volatile compounds without thermal degradation.

  • Extraction Efficiency: A study comparing SPME and SAFE for watermelon juice analysis found that SPME was more effective for saturated aldehydes, olefinic aldehydes, alcohols, and ketones, while SAFE showed better efficiency for sulfur compounds.[4] This indicates that the choice of method can be tailored to the specific chemical class of interest. In an analysis of natto, SAFE and Simultaneous Distillation-Extraction (SDE) had better extraction effects on esters, ethers, and aromatic compounds, whereas SPME and Dynamic Headspace Sampling (DHS) were more effective for ketones, acids, and pyrazines.[5]

SPME vs. Liquid-Liquid Extraction (LLE)

LLE is a classic solvent-based extraction method.

  • Sensitivity and Sample Volume: In a comparison for the analysis of aroma compounds in rum, SPME demonstrated higher sensitivity and required a smaller sample volume.[2] SPME identified 88 compounds, whereas LLE identified 74.[2] However, LLE offers high repeatability and is suitable for the simultaneous extraction of multiple samples.[2]

SPME vs. Stir Bar Sorptive Extraction (SBSE)

SBSE is similar to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS), offering a higher extraction capacity.

  • Extraction of Polar Compounds: A study comparing Thin-Film SPME (TF-SPME) and Sequential-SBSE (Seq-SBSE) for beer analytes found that TF-SPME provided linear calibration curves for all 27 analytes, including highly polar ones, while Seq-SBSE showed non-linearity for the five most polar analytes.[2] This suggests that for broader analyte polarity coverage, certain SPME formats may be advantageous.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for SPME-GC-MS and SAFE-GC-MS.

SPME-GC-MS Protocol for Volatile Compounds in Dry-Cured Ham

This protocol is based on the method validated by Radić et al. (2024).[2]

  • Sample Preparation: Weigh 1.0 g of a homogenized ham sample into a 10 mL SPME glass vial. Add 1 mL of a saturated NaCl solution and 50 µL of an internal standard mix. Tightly cap the vial with a silicone/PTFE septum.

  • SPME Conditions:

    • Fiber: A Divinylbenzene/Carbon Wide Range/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.

    • Equilibration: Incubate the vial for 60 minutes at 70°C.

    • Extraction: Expose the SPME fiber to the headspace of the vial for 60 minutes at 70°C.

    • Desorption: Transfer the fiber to the GC injector and desorb for 4 minutes at 250°C in splitless mode.

  • GC-MS Parameters:

    • Column: Use a suitable capillary column, such as a DB-5MS (30 m × 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.

    • MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40–600.

    • Identification: Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and by matching their retention indices.

SAFE-GC-MS Protocol for Volatile Compounds in Watermelon Juice

This protocol is a general representation based on the principles described in comparative studies.[4]

  • Sample Preparation: Take a 200 mL aliquot of watermelon juice. Add a suitable internal standard.

  • SAFE Procedure:

    • Place the sample in the dropping funnel of the SAFE apparatus.

    • Apply a high vacuum (e.g., 10⁻⁵ mbar) to the system.

    • Gently heat the distillation flask (e.g., 40°C).

    • Add the sample dropwise into the distillation flask. The volatile compounds will evaporate and be collected in a liquid nitrogen-cooled trap.

  • Extract Concentration:

    • After distillation, thaw the trap and collect the aqueous distillate.

    • Extract the distillate with a low-boiling-point solvent (e.g., dichloromethane).

    • Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it to a final volume of approximately 200 µL using a Vigreux column.

  • GC-MS Parameters:

    • The GC-MS parameters would be similar to those described for the SPME method, with adjustments to the injection volume (typically 1 µL) and potentially the oven temperature program to account for the solvent.

Workflow and Logic Diagrams

Visualizing the experimental workflows can aid in understanding the key steps and differences between the methods.

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Extraction cluster_analysis Analysis Sample Homogenized Sample Vial Weigh into Vial Sample->Vial IS Add Internal Standard & NaCl Solution Vial->IS Equilibrate Equilibrate at 70°C IS->Equilibrate Extract Expose Fiber (Headspace Extraction) Equilibrate->Extract Desorb Thermal Desorption in GC Injector Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Processing (Identification & Quant.) GCMS->Data

Caption: Workflow for SPME-GC-MS analysis of flavor compounds.

SAFE_Workflow cluster_prep Sample Preparation cluster_safe SAFE Distillation cluster_extract Solvent Extraction cluster_analysis Analysis Sample Liquid Sample IS Add Internal Standard Sample->IS Distill High Vacuum Distillation IS->Distill Trap Cryogenic Trapping (Liquid N2) Distill->Trap Solvent Extract Aqueous Distillate w/ Solvent Trap->Solvent Dry Dry & Concentrate Extract Solvent->Dry Inject Liquid Injection (1 µL) Dry->Inject GCMS GC-MS Analysis Inject->GCMS Data Data Processing (Identification & Quant.) GCMS->Data

Caption: Workflow for SAFE-GC-MS analysis of flavor compounds.

Conclusion

SPME-GC-MS is a highly accurate and precise method for the quantitative analysis of a wide range of flavor compounds. It offers significant advantages in terms of speed, simplicity, and being solvent-free. However, for certain classes of compounds, such as sulfur-containing molecules or less volatile substances, alternative methods like SAFE may provide superior extraction efficiency. The choice of the optimal extraction technique is therefore dependent on the specific research question, the target analytes, and the nature of the sample matrix. For comprehensive flavor profiling, a combination of different extraction methods may be the most effective approach.[4]

References

Oak-Derived Lactones: A Quantitative Comparison in Aged vs. Unaged Spirits

Author: BenchChem Technical Support Team. Date: December 2025

The aging of spirits in oak barrels is a critical process that imparts a significant portion of their characteristic flavor and aroma. Among the myriad of compounds extracted from the wood, lactones, particularly β-methyl-γ-octalactone, known as "whiskey lactone," play a pivotal role. This guide provides a quantitative comparison of lactone concentrations in aged versus unaged spirits, supported by experimental data and detailed analytical methodologies.

Quantitative Analysis of Lactones

The concentration of lactones in spirits is directly related to the duration of aging in oak barrels. Unaged spirits, often referred to as "new make" or "white dog," do not contain oak-derived lactones as they have not had contact with the wood. The aging process facilitates the extraction of these compounds from the oak, leading to a significant increase in their concentration over time.

A study on bourbon whiskey aged in American, European, and French oak barrels provides quantitative insights into the evolution of cis- and trans-whiskey lactone concentrations. While data for unaged spirits is not provided, it is understood that the initial concentration of these oak-derived compounds is negligible. The following table summarizes the data for aged bourbon, illustrating the progressive increase in lactone levels.

Table 1: Concentration of Whiskey Lactones in Bourbon Whiskey Aged in American Oak (mg/L)

Aging Period (Months)cis-Whiskey Lactone (mg/L)trans-Whiskey Lactone (mg/L)Total Lactones (mg/L)
Unaged Not DetectedNot DetectedNot Detected
12 ~1.5~0.5~2.0
36 ~4.0~1.0~5.0
48 ~5.5~1.5~7.0

Note: Data for aged spirits is approximated from graphical representations in a study by Independent Stave Company.[1] Unaged spirit concentrations are based on the fact that these lactones are extracted from oak barrels.

The cis-isomer of whiskey lactone, known for its characteristic coconut and woody aroma, is typically found in higher concentrations than the trans-isomer, which may impart a grassy or celery-like note.[1] American oak is known to yield higher concentrations of lactones compared to its European counterparts.[1]

Experimental Protocol: Quantification of Lactones by HS-SPME-GC-MS

The following is a detailed methodology for the quantitative analysis of lactones in spirits, based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[2][3]

1. Sample Preparation:

  • Dilute the spirit sample to a lower alcohol by volume (ABV), typically around 5-10%, using deionized water. This is done to improve the extraction efficiency of the lactones.

  • Add a precise amount of an inorganic salt, such as sodium chloride (NaCl), to the diluted sample (e.g., to saturation or a specific concentration like 3 grams in a headspace vial). This increases the volatility of the analytes, driving them into the headspace for extraction.

  • Transfer a known volume of the prepared sample (e.g., into a 20 mL headspace vial) and add an internal standard solution for accurate quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of volatile and semi-volatile compounds like lactones.

  • Incubation: The sample vial is incubated at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 2 minutes) to allow the analytes to equilibrate in the headspace.

  • Extraction: The SPME fiber is exposed to the headspace of the sample vial for a defined period (e.g., 10 minutes) at a controlled temperature to adsorb the volatile lactones.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph (e.g., 280°C), where the adsorbed lactones are thermally desorbed from the fiber and transferred to the GC column.

  • Separation: The separation of the lactones is achieved on a suitable capillary column (e.g., a mid-polarity column like Rxi-624Sil MS). A typical temperature program starts at a low temperature (e.g., 50°C), ramps up to a higher temperature (e.g., 280°C) to elute all compounds.

  • Detection and Quantification: The mass spectrometer is operated in electron ionization (EI) mode. Identification of the lactones is based on their retention times and mass spectra, which are compared to those of authentic standards and libraries like the NIST mass spectral database. Quantification is performed using the internal standard method.

Experimental Workflow

The following diagram illustrates the experimental workflow for the quantitative analysis of lactones in spirits.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Results sample Spirit Sample (Aged or Unaged) dilution Dilution with Deionized Water sample->dilution salt Addition of NaCl dilution->salt internal_standard Addition of Internal Standard salt->internal_standard hs_vial Transfer to Headspace Vial internal_standard->hs_vial incubation Incubation hs_vial->incubation spme HS-SPME incubation->spme gcms GC-MS Analysis spme->gcms data_processing Data Processing and Quantification gcms->data_processing comparison Quantitative Comparison of Lactones data_processing->comparison

Caption: Experimental workflow for lactone analysis.

References

Unveiling the Repellent Potential of Lactone Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for effective and safe insect repellents is a continuous endeavor. This guide provides a comprehensive comparison of the insect repellent efficacy of various lactone isomers, presenting key experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

This analysis focuses on the performance of specific lactone isomers against common disease vectors, such as the Aedes aegypti mosquito, and draws comparisons with the widely used synthetic repellent, DEET.

Quantitative Efficacy Assessment

The repellent properties of lactone isomers have been quantified in several studies, with notable examples including nepetalactone (B1678191) isomers derived from catnip oil and other gamma-lactones. The data below summarizes the percentage repellency and, where available, the duration of protection against Aedes aegypti mosquitoes.

Compound/IsomerConcentrationRepellency (%)Duration of >95% RepellencyTest Method
Nepetalactone (E,Z-isomer) 0.01%55.7 ± 14.4[1]-Landing Rate Inhibition
0.1%74.2 ± 14.7[1]-Landing Rate Inhibition
1.0%96.8 ± 3.3[1]-Landing Rate Inhibition
Nepetalactone (Z,E-isomer) 0.01%53.1 ± 11.1[1]-Landing Rate Inhibition
0.1%90.9 ± 5.7[1]-Landing Rate Inhibition
1.0%99.7 ± 0.3[1]-Landing Rate Inhibition
Catnip Essential Oil (Commercial) 0.01%58.7 ± 16.0[1]-Landing Rate Inhibition
0.1%83.1 ± 5.9[1]-Landing Rate Inhibition
1.0%99.8 ± 0.3[1]-Landing Rate Inhibition
10%>95%[1]2 hours[1]Landing Rate Inhibition
DEET 0.01%31.7 ± 13.5[1]-Landing Rate Inhibition
0.1%80.0 ± 12.6[1]-Landing Rate Inhibition
1.0%98.0 ± 1.5[1]-Landing Rate Inhibition
10%>95%[1]> 8 hours[1]Landing Rate Inhibition
γ-Octalactone Not specified89.0 ± 2.6[2]Not specifiedSurface Landing & Feeding Assay
γ-Decalactone Not specified89.3 ± 2.6[2]Not specifiedSurface Landing & Feeding Assay
γ-Dodecalactone Not specified65.7 ± 6.1[2]Not specifiedSurface Landing & Feeding Assay
DEET (vs. γ-lactones) Not specified85.8 ± 4.6[2]Not specifiedSurface Landing & Feeding Assay

Experimental Protocols

The evaluation of insect repellent efficacy relies on standardized laboratory assays. The following are detailed methodologies for two key experiments cited in the comparison of lactone isomers.

Static-Air Olfactometer Assay

This assay is designed to assess the spatial repellency of a compound by providing insects with a choice between treated and untreated air.

  • Apparatus: A glass cylinder (e.g., 9 x 60 cm) serves as the choice chamber.[3] The chamber is divided into two equal halves, one designated as the treated side and the other as the untreated (control) side.

  • Test Substance Application: The test compound, dissolved in a suitable solvent (e.g., ethanol (B145695) or acetone), is applied to a filter paper.[3] The concentration of the compound is carefully controlled (e.g., 1% or 0.1% solution).[3] A control filter paper is treated only with the solvent.

  • Experimental Procedure: The treated and control filter papers are placed at opposite ends of the glass cylinder. A known number of insects (e.g., 20 female Aedes aegypti mosquitoes) are introduced into the center of the chamber.

  • Data Collection: After a set period, the number of insects on the treated and untreated sides of the chamber is counted.

  • Calculation of Repellency: The percentage repellency is calculated using the formula: Percentage Repellency = [(# of insects on untreated side - # of insects on treated side) / total # of insects] x 100.[3]

Arm-in-Cage Assay

This method evaluates the contact repellency and protection time of a substance when applied to human skin.

  • Test Subjects: Human volunteers are recruited for the study. A specific area on the forearm of each volunteer is marked for application of the repellent.

  • Repellent Application: A standardized dose of the test repellent is applied evenly to the marked area of the skin. A control arm is treated with a placebo or left untreated.

  • Exposure to Mosquitoes: The volunteer's treated arm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., 200).[4]

  • Observation and Data Recording: The time until the first mosquito lands and bites is recorded. This is known as the Complete Protection Time (CPT).[4] The number of landings and bites within a specific time frame can also be recorded.

  • Duration Testing: The arm is exposed to the mosquitoes at regular intervals (e.g., every 30 or 60 minutes) to determine the duration of the repellent's effectiveness.[4]

Signaling Pathways in Insect Olfaction

The perception of repellents by insects is a complex process involving specialized olfactory receptors. Lactone isomers and DEET appear to exert their effects through different molecular targets.

Insect_Olfactory_Signaling Insect Olfactory Signaling for Lactones and DEET cluster_lactone Lactone Perception cluster_deet DEET Perception Lactone Lactone Isomers TRPA1 TRPA1 Channel Lactone->TRPA1 Activates Neuron_L Olfactory Sensory Neuron (OSN) TRPA1->Neuron_L Ion Influx (Depolarization) Aversion_L Aversive Behavior Neuron_L->Aversion_L Signal to Brain DEET DEET Ir40a Ir40a Receptor DEET->Ir40a Activates Neuron_D Olfactory Sensory Neuron (OSN) Ir40a->Neuron_D Ion Influx (Depolarization) Aversion_D Aversive Behavior Neuron_D->Aversion_D Signal to Brain

Caption: Olfactory signaling pathways for lactone isomers and DEET.

Insects detect volatile chemical cues through olfactory sensory neurons (OSNs) located in sensilla on their antennae and maxillary palps.[5] These neurons express different types of receptors that bind to specific odorant molecules, initiating a signal transduction cascade that leads to a behavioral response.

  • Lactone Perception: Studies suggest that nepetalactone's repellent effect is primarily mediated by the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[6] TRPA1 is a known irritant receptor in insects, and its activation by nepetalactone leads to an aversive behavioral response.[6]

  • DEET Perception: The mechanism of action for DEET is more complex and appears to involve multiple pathways. One key receptor identified for DEET in Drosophila is the Ionotropic Receptor 40a (Ir40a).[7] Activation of Ir40a-expressing neurons by DEET triggers avoidance behavior.[7] Other studies suggest that DEET can also modulate the activity of other olfactory receptors (ORs), sometimes inhibiting their response to attractive cues.

The distinct signaling pathways for lactones and DEET highlight the diverse molecular strategies that can be targeted for the development of novel insect repellents.

Experimental Workflow for Repellent Efficacy Testing

The process of evaluating the efficacy of a potential insect repellent involves a series of systematic steps, from initial screening to detailed behavioral assays.

Repellent_Efficacy_Workflow Workflow for Repellent Efficacy Testing cluster_workflow Workflow for Repellent Efficacy Testing Start Candidate Repellent Compound Dose_Response Dose-Response Screening (e.g., Olfactometer) Start->Dose_Response Contact_Repellency Contact Repellency Assay (e.g., Arm-in-Cage) Dose_Response->Contact_Repellency Promising Candidates Duration_Test Duration of Protection (CPT Measurement) Contact_Repellency->Duration_Test Data_Analysis Data Analysis and Statistical Evaluation Duration_Test->Data_Analysis Efficacy_Report Efficacy Report Data_Analysis->Efficacy_Report

Caption: A generalized workflow for testing insect repellent efficacy.

This structured approach ensures that candidate repellents are rigorously evaluated for their potential to protect against insect bites. The initial dose-response screening helps to identify the effective concentration range, followed by more realistic contact repellency and duration assays to determine the practical applicability of the compound.

References

A Comparative Olfactory Analysis of Synthetic vs. Natural cis-3-Methyl-4-octanolide

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the nuanced aroma profiles of synthetic and naturally derived cis-3-Methyl-4-octanolide, commonly known as "whisky lactone" or "oak lactone".

This guide provides a comprehensive comparison of the aroma characteristics of synthetic versus natural this compound. The primary distinction between the two lies in their stereochemistry, which significantly influences their olfactory perception. Natural this compound, extracted from oak wood (Quercus species), is predominantly the (3S,4S) enantiomer, which is largely responsible for the characteristic coconut and woody aroma it imparts to aged spirits like whisky and wine.[1][2] Synthetic versions, depending on the manufacturing process, can be a racemic mixture of enantiomers or an enantiomerically pure form. This guide presents available quantitative data, experimental methodologies, and visual representations of the underlying scientific principles.

Quantitative Aroma Profile Comparison

The sensory impact of an aroma compound is often quantified by its odor detection threshold, the lowest concentration at which it can be perceived. A lower threshold indicates a more potent aroma. The stereochemistry of this compound plays a crucial role in its perceived intensity. The naturally occurring (3S,4S) enantiomer has a significantly lower aroma threshold than its (3R,4R) counterpart, making it the more impactful of the two.

CompoundMatrixAroma Detection Threshold (µg/L)Aroma Description
Natural this compound
(3S,4S)-cis-3-Methyl-4-octanolideWhite Wine23Coconut, woody, fresh wood, celery[1][2][3]
(3S,4S)-cis-3-Methyl-4-octanolideRed Wine46Coconut, woody, fresh wood, celery[1][2][3]
Synthetic this compound
(3R,4R)-cis-3-Methyl-4-octanolideWhite Wine82Weaker coconut and woody notes
Racemic this compoundAir1Coconut, celery, fresh wood[1]
trans-3-Methyl-4-octanolide (isomer)Air20Coconut, celery, fresh wood[3]

Experimental Protocols

The data presented in this guide is typically generated through a combination of analytical and sensory techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique used to determine which volatile compounds in a sample have an aroma. As the separated compounds exit the gas chromatograph, they are split into two streams. One stream goes to a detector (like a mass spectrometer for identification), and the other is directed to a sniffing port where a trained panelist can assess the odor.

A generalized GC-O protocol for the analysis of this compound would involve:

  • Sample Preparation: A sample of wine, spirit, or a solution containing the lactone is prepared. For solid samples like oak wood, a solvent extraction is performed.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and polarity on a capillary column. For chiral compounds like the lactone enantiomers, a chiral column is used.

  • Detection and Olfactometry: As compounds elute from the column, they are detected by a mass spectrometer for identification and simultaneously sniffed by a trained assessor who records the odor description and intensity.

  • Data Analysis: The retention time of the odor is matched with the peak from the detector to identify the aroma-active compound.

Sensory Panel Analysis

Sensory panels are used to determine the odor detection thresholds and to provide descriptive analysis of the aroma.

A typical protocol for determining aroma detection thresholds involves:

  • Panelist Training: A panel of assessors is trained to recognize and describe the specific aroma of this compound.

  • Sample Preparation: A series of solutions with decreasing concentrations of the lactone in a neutral medium (e.g., water, ethanol/water mixture, or a base wine) are prepared.

  • Presentation: Panelists are presented with the samples in a controlled environment and asked to identify which samples have a detectable aroma.

  • Data Analysis: The results from all panelists are compiled to determine the lowest concentration that can be detected by a statistically significant portion of the panel.

Visualizing the Science

To better understand the processes involved in aroma perception and analysis, the following diagrams are provided.

aroma_comparison_workflow cluster_sourcing Source Material cluster_analysis Aroma Analysis cluster_data Data Interpretation Natural Natural Source (e.g., Oak Wood) Extraction Extraction/ Purification Natural->Extraction Synthetic Synthetic Source (Chemical Synthesis) Synthetic->Extraction GCO Gas Chromatography- Olfactometry (GC-O) Extraction->GCO Sensory Sensory Panel (Aroma Threshold) Extraction->Sensory Qual Qualitative Data (Aroma Descriptors) GCO->Qual Quant Quantitative Data (e.g., Thresholds) Sensory->Quant Comparison Comparative Analysis Quant->Comparison Qual->Comparison

Caption: Workflow for comparing synthetic vs. natural aroma.

olfactory_pathway Odorant Odorant Molecule (this compound) OR Olfactory Receptor (GPCR) Odorant->OR G_Protein G-protein (Gαolf) Activation OR->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP ATP to cAMP Conversion AC->cAMP CNG cAMP-gated Ion Channel Opening cAMP->CNG Influx Cation Influx (Na+, Ca2+) CNG->Influx Depolarization Membrane Depolarization Influx->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Simplified olfactory signal transduction pathway.[4][5][6][7][8]

Conclusion

The aroma of this compound is intrinsically linked to its stereochemistry. Natural extracts from oak are dominated by the more potent (3S,4S) enantiomer, which has a lower aroma detection threshold. Synthetic preparations can vary, with racemic mixtures containing the less active (3R,4R) enantiomer, which may result in a different overall aroma profile and intensity. For applications where a specific and potent coconut-like, woody aroma is desired, the use of enantiomerically pure (3S,4S)-cis-3-Methyl-4-octanolide is recommended. This guide provides the foundational data and methodologies for researchers and developers to make informed decisions regarding the selection and application of this important aroma compound.

References

Safety Operating Guide

Proper Disposal of cis-3-Methyl-4-octanolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of all laboratory chemicals, including flavoring agents such as cis-3-Methyl-4-octanolide, is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), proper disposal procedures should still be followed to minimize environmental impact and ensure a safe laboratory environment.

Immediate Safety and Spill Response

In the event of a spill, prompt action is necessary to contain the substance and prevent its spread. Isolate the spill area and absorb the liquid with an inert material, such as sand, earth, or a universal binder. Collect the contaminated absorbent material and place it into a suitable, sealable container for disposal. It is crucial to prevent the substance from entering drains, soil, or waterways. If such contamination occurs, the responsible authorities must be informed.

Disposal Plan and Procedures

The disposal of this compound should be conducted in accordance with institutional policies and local regulations for non-hazardous chemical waste. Laboratory personnel should always consult their institution's Environmental Health & Safety (EH&S) department for specific guidance.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound waste.

    • Do not mix this waste with hazardous materials such as halogenated solvents, heavy metals, or reactive chemicals.[1]

  • Container Selection:

    • Use a chemically compatible and leak-proof container. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition and has a secure-fitting lid.

  • Waste Collection:

    • Transfer waste this compound into the labeled container.

    • For materials used to absorb spills, place the contaminated absorbents into a separate, clearly labeled, sealed container.

  • Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area.

    • Keep the container closed when not in use.

  • Disposal Request:

    • When the container is full or ready for disposal, follow your institution's procedures to request a waste pickup from the EH&S department or a licensed chemical waste disposal contractor.

Important Considerations:

  • Drain Disposal: While some non-hazardous, water-soluble organic compounds may be eligible for drain disposal in very small quantities with copious amounts of water, this is strictly subject to local wastewater regulations and institutional approval.[2][3][4] Given that this compound is a liquid organic compound, it is prudent to avoid drain disposal unless explicitly permitted by your EH&S department.

  • Empty Containers: Empty containers that previously held this compound should be managed according to institutional guidelines.[5][6] Typically, they must be "RCRA empty," meaning no material can be readily poured or scraped from the container. The container label should be defaced before disposal in the regular trash or recycling, as permitted.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the provided search results regarding disposal limits or environmental concentration thresholds for this compound. The disposal approach is based on its classification as a non-hazardous substance.

ParameterValue/InformationSource
GHS Hazard Classification Not classified as hazardousSafety Data Sheet
Recommended Spill Absorbent Inert material (sand, earth, universal binder)Safety Data Sheet
Incompatible Waste Streams Hazardous wastes (e.g., halogenated solvents, heavy metals)General Laboratory Best Practices[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Waste this compound Generated is_spill Is it a spill? start->is_spill absorb Absorb with inert material (e.g., sand, universal binder) is_spill->absorb Yes is_bulk Is it bulk liquid waste? is_spill->is_bulk No containerize_spill Place contaminated material in a sealed, labeled container absorb->containerize_spill check_ehs Consult Institutional EH&S for disposal options containerize_spill->check_ehs collect_waste Collect in a dedicated, labeled, compatible container is_bulk->collect_waste Yes collect_waste->check_ehs drain_disposal_q Is drain disposal explicitly permitted by EH&S? check_ehs->drain_disposal_q drain_disposal_a Follow specific institutional protocol for drain disposal (small quantities, with water) drain_disposal_q->drain_disposal_a Yes contractor_disposal Arrange for disposal via EH&S or licensed waste contractor drain_disposal_q->contractor_disposal No end Disposal Complete drain_disposal_a->end contractor_disposal->end

Disposal decision workflow for this compound.

References

Personal protective equipment for handling cis-3-Methyl-4-octanolide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling cis-3-Methyl-4-octanolide. It outlines the necessary personal protective equipment (PPE), safe operational procedures, and proper disposal methods to ensure a secure working environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE and other essential safety measures.

Safety MeasureRecommendation
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection Use only outdoors or in a well-ventilated area.[1] If breathing is difficult, a self-contained breathing apparatus may be necessary.[2]
Hand Hygiene Wash hands thoroughly before breaks and after handling the chemical.[2]
General Hygiene Do not eat, drink, or smoke when using this product.[2]
Ventilation Ensure adequate ventilation, especially in confined areas. Use explosion-proof electrical/ventilating/lighting equipment.[1]
Ignition Sources Keep away from open flames, hot surfaces, and sources of ignition. Use spark-proof tools and explosion-proof equipment. Take precautionary measures against static discharges.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps from receiving the chemical to its final disposal.

Operational Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Spill and Waste Management Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Visually Check Store Store in a Cool, Well-Ventilated, Locked Area Inspect->Store If Intact DonPPE Wear Appropriate PPE Store->DonPPE Prepare for Use PrepareWorkstation Prepare Well-Ventilated Work Area DonPPE->PrepareWorkstation Dispense Dispense Chemical Using Non-Sparking Tools PrepareWorkstation->Dispense Experiment Conduct Experiment Dispense->Experiment Waste Collect Waste in Suitable, Closed Containers Experiment->Waste After Use Spill In Case of Spill, Absorb with Inert Material Spill->Waste Dispose Dispose of Contents/Container to an Approved Waste Disposal Plant Waste->Dispose Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Ventilation, Fume Hoods) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.